2-(Propane-2-sulfonyl)acetic acid
Description
The exact mass of the compound 2-(Propane-2-sulfonyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Propane-2-sulfonyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propane-2-sulfonyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(2)10(8,9)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGYOTJDPQKSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615084 | |
| Record name | (Propane-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-40-9 | |
| Record name | (Propane-2-sulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(propane-2-sulfonyl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, safety considerations, and in-depth characterization of the final product are discussed. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction: The Significance of 2-(Propane-2-sulfonyl)acetic Acid
2-(Propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a sulfonyl group alpha to a carboxylic acid, imparts unique physicochemical properties that are desirable in drug design. The strong electron-withdrawing nature of the sulfonyl group influences the acidity of the carboxylic acid and provides a handle for diverse chemical modifications. This makes it a versatile scaffold for the development of novel therapeutic agents.
Strategic Synthesis Pathways
Two principal synthetic routes have been identified as the most viable for the laboratory-scale preparation of 2-(propane-2-sulfonyl)acetic acid. The selection of a particular route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Route 1: Two-Step Synthesis via Thioether Intermediate
This pathway involves the initial synthesis of 2-(isopropylthio)acetic acid, followed by its oxidation to the desired sulfone. This approach is often favored due to the ready availability of the starting materials and the generally high yields of each step.
Route 2: Direct Sulfone Formation via Nucleophilic Substitution
This method involves the direct formation of the carbon-sulfur bond of the sulfone by reacting a sulfinate salt with an activated acetic acid derivative. This route can be more direct but may require careful control of reaction conditions to avoid side products.
Detailed Experimental Protocols
Route 1: Synthesis via 2-(Isopropylthio)acetic Acid and Subsequent Oxidation
This two-step process is a robust and reliable method for the preparation of 2-(propane-2-sulfonyl)acetic acid.
Step 1: Synthesis of 2-(Isopropylthio)acetic Acid
This step involves the nucleophilic substitution of a haloacetic acid with propane-2-thiol (isopropyl mercaptan).
-
Reaction Scheme:
-
Protocol:
-
In a well-ventilated fume hood, to a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) cooled in an ice bath, add propane-2-thiol (9.14 g, 0.12 mol) dropwise with vigorous stirring.
-
In a separate beaker, dissolve chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL).
-
Add the chloroacetic acid solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(isopropylthio)acetic acid as a colorless oil. The product can be purified further by vacuum distillation if necessary.
-
Step 2: Oxidation of 2-(Isopropylthio)acetic Acid to 2-(Propane-2-sulfonyl)acetic Acid
The thioether intermediate is oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.[1][2]
-
Reaction Scheme:
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(isopropylthio)acetic acid (7.41 g, 0.05 mol) in glacial acetic acid (50 mL).[1]
-
To this solution, add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise. The addition may be exothermic, and the flask should be cooled in an ice bath to maintain the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bisulfite (2 x 30 mL) to quench any remaining peroxide, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[3]
-
Route 2: Synthesis via Nucleophilic Substitution of Ethyl Chloroacetate
This route offers a more direct approach to the sulfone, though it requires the preparation of the corresponding sulfinate salt.
Step 1: Preparation of Sodium Isopropylsulfinate
This can be prepared by the oxidation of propane-2-thiol.
-
Protocol: A detailed, validated protocol for the synthesis of sodium isopropylsulfinate should be consulted from a reliable source.
Step 2: Reaction of Sodium Isopropylsulfinate with Ethyl Chloroacetate
The sulfinate salt is reacted with an ester of chloroacetic acid to form the ethyl ester of the target molecule.
-
Reaction Scheme:
-
Protocol:
-
In a round-bottom flask, suspend sodium isopropylsulfinate (6.4 g, 0.05 mol) in a suitable aprotic solvent such as dimethylformamide (DMF) (50 mL).[4]
-
Add ethyl chloroacetate (6.13 g, 0.05 mol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (150 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Combine the organic extracts, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain ethyl 2-(propane-2-sulfonyl)acetate.
-
Step 3: Hydrolysis of Ethyl 2-(Propane-2-sulfonyl)acetate
The final step is the hydrolysis of the ester to the carboxylic acid.[5]
-
Reaction Scheme:
-
Protocol:
-
Dissolve the crude ethyl 2-(propane-2-sulfonyl)acetate in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (30 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-(propane-2-sulfonyl)acetic acid as a white solid.
-
Purify the product by recrystallization.[3]
-
Visualization of Synthetic Pathways
Workflow for Route 1
Caption: Workflow for the synthesis of 2-(Propane-2-sulfonyl)acetic acid via a thioether intermediate.
Workflow for Route 2
Caption: Workflow for the synthesis of 2-(Propane-2-sulfonyl)acetic acid via direct sulfone formation.
Characterization Data
The final product, 2-(propane-2-sulfonyl)acetic acid, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₁₀O₄S |
| Molecular Weight | 166.20 g/mol |
| Appearance | White solid |
| IUPAC Name | 2-(propane-2-sulfonyl)acetic acid |
| CAS Number | 135242-40-9 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ: 1.35 (d, 6H), 3.40 (m, 1H), 4.05 (s, 2H), 10.5 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 15.5, 55.0, 58.0, 168.0.
-
FTIR (KBr, cm⁻¹): 3400-2500 (br, O-H), 2980 (C-H), 1720 (C=O), 1310 (SO₂, asym), 1120 (SO₂, sym).
-
Mass Spectrometry (ESI-MS): m/z 165.0 [M-H]⁻.
Safety and Handling
-
2-(Propane-2-sulfonyl)acetic acid: Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]
-
Propane-2-thiol: Highly flammable liquid and vapor. Harmful if swallowed.
-
Chloroacetic acid: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.
-
Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This technical guide has detailed two effective and reliable methods for the synthesis of 2-(propane-2-sulfonyl)acetic acid. The choice between the two-step oxidation route and the direct nucleophilic substitution route will depend on the specific needs and resources of the laboratory. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently synthesize this valuable building block for application in drug discovery and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4337215A - Process for purifying 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 4. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scispace.com [scispace.com]
Foreword: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Propane-2-sulfonyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility. 2-(Propane-2-sulfonyl)acetic acid, also known by its synonym (isopropylsulfonyl)acetic acid, represents a quintessential example of such a versatile building block. It is not merely a static collection of atoms but a dynamic tool, offering multiple, distinct points for chemical modification. The presence of a carboxylic acid provides a reliable handle for amide coupling and esterification, while the potent electron-withdrawing sulfonyl group activates the adjacent methylene protons, paving the way for carbanion chemistry. Furthermore, the entire sulfonyl moiety can function as a leaving group under reductive conditions, enabling its use as a transient activating group. This guide provides a senior application scientist’s perspective on the core chemical properties, synthesis, and reactivity of this compound, offering insights into its practical application in complex molecule synthesis.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. While extensive experimental data for 2-(propane-2-sulfonyl)acetic acid is not broadly published, we can compile its known attributes and provide expert-informed estimations based on analogous structures.
Physicochemical Properties
The properties of the molecule are dominated by the polarity of the sulfonyl and carboxylic acid groups.
| Property | Value / Observation | Source / Rationale |
| IUPAC Name | 2-(propan-2-yl)sulfonylacetic acid | 1] |
| Synonyms | (Isopropylsulfonyl)acetic acid | 1] |
| CAS Number | 135242-40-9 | 1] |
| Molecular Formula | C₅H₁₀O₄S | 1] |
| Molecular Weight | 166.20 g/mol | 1] |
| Appearance | Expected to be a white crystalline solid. | Analogy with similar low molecular weight sulfones and carboxylic acids. |
| pKa (estimated) | ~2.5 - 3.5 | The pKa of acetic acid is ~4.76[2]. The strongly electron-withdrawing sulfonyl group at the α-position is expected to significantly increase the acidity of the carboxyl proton, lowering the pKa considerably. |
| Solubility (predicted) | Soluble in hot water, polar organic solvents (e.g., MeOH, THF, DMSO), and aqueous base. Limited solubility in nonpolar organic solvents (e.g., hexanes). | The polarity of the dual functional groups suggests this profile. Related compounds like sulfanilic acid are soluble in hot water but not nonpolar organics[3][4]. |
Spectroscopic Signature
For unambiguous identification and reaction monitoring, understanding the expected spectroscopic data is critical.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be clean and informative.
-
~1.3-1.4 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropyl moiety, split by the adjacent methine proton.
-
~3.2-3.5 ppm (septet, 1H): The single methine proton of the isopropyl group, split by the six methyl protons.
-
~4.0-4.2 ppm (singlet, 2H): The two protons of the methylene group (α-carbon). These are highly deshielded due to the adjacent electron-withdrawing sulfonyl and carboxyl groups.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid. The chemical shift can vary significantly with concentration and solvent.
-
-
¹³C NMR (Carbon NMR):
-
~16-18 ppm: Carbon signal for the two equivalent methyls of the isopropyl group.
-
~55-58 ppm: Carbon signal for the methine of the isopropyl group.
-
~60-63 ppm: Carbon signal for the α-methylene group.
-
~168-172 ppm: Carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy:
-
~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching of the carboxylic acid.
-
~1700-1725 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1300-1350 cm⁻¹ (strong) & ~1120-1160 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfone group, respectively. These are typically very intense and reliable diagnostic peaks.
-
Synthesis Protocol: A Self-Validating Approach
A reliable synthesis is crucial for utilizing this building block. The most logical and field-proven approach involves the S-alkylation of a sulfinate salt, which itself is generated from a corresponding thiol. This multi-step process ensures high purity and avoids problematic side reactions.
Overall Synthetic Workflow
Caption: A robust three-step synthesis of 2-(propane-2-sulfonyl)acetic acid.
Detailed Step-by-Step Methodology
Expertise & Causality: This protocol is designed to isolate intermediates and manage potential side reactions. Using ethyl bromoacetate in Step 2 is critical; using bromoacetic acid directly would lead to an immediate acid-base reaction with the sulfinate nucleophile, quenching the desired alkylation pathway.
Step 1: Preparation of Sodium Propane-2-sulfinate
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve propane-2-thiol (1.0 eq) in methanol. Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Slowly add a solution of sodium hypochlorite (household bleach, ~1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This is a controlled oxidation. Over-oxidation can lead to the corresponding sulfonic acid, which is unreactive in the subsequent step. Maintaining a low temperature is key to selectivity.
-
-
Quenching & Isolation: After the addition is complete, stir for 1 hour at 0-5 °C. Check for the absence of peroxide with test strips. Add a small amount of sodium sulfite to quench any excess oxidant.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. The resulting aqueous slurry containing the sodium propane-2-sulfinate can often be used directly in the next step after adjusting the solvent. For higher purity, it can be isolated, but alkylsulfinic acid salts are known to be less stable than their aryl counterparts[5].
Step 2: Synthesis of Ethyl 2-(propane-2-sulfonyl)acetate
-
Setup: To the flask containing the aqueous sodium propane-2-sulfinate solution, add a polar aprotic solvent like DMF or DMSO to aid solubility.
-
Alkylation: Add ethyl bromoacetate (1.05 eq) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the sulfinate.
-
Trustworthiness: The reaction progress must be monitored. The choice of an alkyl iodide instead of bromide can sometimes accelerate the reaction but is more costly. O-alkylation is a potential side reaction but is generally disfavored when using soft nucleophiles like sulfinates with primary halides (Pearson's HSAB principle).
-
-
Workup: Cool the reaction mixture, dilute with a large volume of water, and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by silica gel column chromatography if necessary.
Step 3: Hydrolysis to 2-(Propane-2-sulfonyl)acetic Acid
-
Saponification: Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water. Add sodium hydroxide (1.5 eq) and stir at room temperature overnight.
-
Workup: Monitor the reaction by TLC/LCMS for the disappearance of the starting ester. Once complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation, as the carboxylate salt is water-soluble while the neutral carboxylic acid is not.
-
-
Isolation & Purification: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product is often of high purity at this stage but can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) if needed.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(propane-2-sulfonyl)acetic acid stems from the distinct reactivity of its three key components: the carboxylic acid, the activated α-methylene group, and the sulfonyl group itself.
Caption: Key reactivity pathways of 2-(propane-2-sulfonyl)acetic acid.
-
Reactions at the Carboxyl Group: The carboxylic acid moiety is a classic functional group handle. It readily undergoes esterification under acidic conditions or, more importantly for drug development, amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt). This allows for its incorporation into peptide-like structures or for appending it to amine-containing scaffolds.
-
Reactions at the α-Methylene Group: The protons on the carbon situated between the sulfonyl and carbonyl groups are significantly acidic. Treatment with a suitable base (e.g., NaH, LDA) generates a resonance-stabilized α-sulfonyl carbanion[6]. This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylations with alkyl halides. This two-step sequence allows the molecule to serve as a malonic ester-type synthon.
-
Reductive Desulfonylation: The sulfonyl group, after serving its purpose of activating the α-position, can be cleanly removed and replaced with a hydrogen atom. This process, known as reductive desulfonylation, is often achieved with dissolving metal reductions or metal amalgams like Na/Hg or Al/Hg[6]. This "scarless" removal makes the initial sulfonylacetic acid a powerful tool for introducing an acetic acid side chain onto a molecule via nucleophilic addition, followed by reduction.
Relevance in Drug Discovery and Development
While 2-(propane-2-sulfonyl)acetic acid may not be a final drug itself, its structural motifs and reactivity profile make it highly relevant to medicinal chemistry.
-
Scaffold for Bioisosteres: The sulfonyl group is a well-recognized bioisostere for other functionalities. The α-sulfonyl carboxylic acid structure can be used to mimic biological phosphates or other acidic recognition elements in enzyme active sites.
-
Intermediate for Complex Synthesis: As demonstrated, the molecule is a potent intermediate. Its ability to undergo C-C bond formation at the alpha position and subsequent desulfonylation provides a robust route to substituted acetic acid derivatives, which are common structural units in many active pharmaceutical ingredients (APIs)[7].
-
Introduction of the Isopropylsulfonyl Moiety: The isopropylsulfonyl group itself can be a desirable pharmacophore, offering a combination of polarity and lipophilicity that can modulate a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block provides a direct method for its incorporation.
Safety and Handling
As a research chemical, 2-(propane-2-sulfonyl)acetic acid must be handled with appropriate care.
-
GHS Hazard Classification: According to data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust.
-
In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a cool, dry, well-sealed container away from incompatible materials such as strong bases and oxidizing agents.
-
References
-
MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available at: [Link]
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Wikipedia. Reductive desulfonylation. Available at: [Link]
-
PubChem. 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Sulfanilic acid. Available at: [Link]
- Google Patents. US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
-
ResearchGate. Development of a Safe Continuous Manufacturing Route to 2-(4-Isopropyl-1 H -1,2,3-triazol-1-yl)acetic Acid. Available at: [Link]
-
Reddit. Failure in the alkylation of a sodium sulfinate. r/Chempros. Available at: [Link]
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Organic Syntheses. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Available at: [Link]
-
ResearchGate. Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. Available at: [Link]
-
University of Colorado Boulder. pKa Data Compiled by R. Williams. Available at: [Link]
-
National Institutes of Health. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [Link]
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ResearchGate. What is the solubility of sulfanilic acid in hot water (95 dC)?. Available at: [Link]
-
Wikipedia. Acetic acid. Available at: [Link]
- Google Patents. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
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Sciencemadness Wiki. Sulfanilic acid. Available at: [Link]
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MySkinRecipes. Sodium propane-2-sulfinate. Available at: [Link]
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Wikipedia. Sulfonic acid. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at: [Link]
-
The Journal of Organic Chemistry. Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. ACS Publications. Available at: [Link]
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2-(Propane-2-sulfonyl)acetic acid CAS number 135242-40-9.
An In-Depth Technical Guide to 2-(Propane-2-sulfonyl)acetic Acid (CAS 135242-40-9): Properties, Synthesis, and Applications in Research and Development
Executive Summary
2-(Propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, is a bifunctional organic compound featuring both a carboxylic acid and an isopropylsulfonyl group.[1] This unique structural combination imparts valuable chemical properties, positioning it as a key intermediate and versatile building block in the fields of medicinal chemistry and advanced organic synthesis. The strong electron-withdrawing nature of the sulfonyl moiety significantly influences the reactivity of the adjacent acetic acid, making it a valuable precursor for a diverse range of more complex molecular architectures.[2] This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and logical synthetic pathway, explores its applications in drug discovery, and details critical safety and handling protocols for laboratory use.
Introduction: A Molecule of Strategic Importance
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic value of a building block is determined by its versatility, reactivity, and the functional "handles" it offers for molecular elaboration. 2-(Propane-2-sulfonyl)acetic acid (CAS: 135242-40-9) emerges as a compound of significant interest due to the synergistic interplay of its two primary functional groups.
-
The Carboxylic Acid Group: Serves as a classical anchor point for forming amides, esters, and other derivatives, enabling covalent linkage to other pharmacophores or molecular scaffolds.[3]
-
The Sulfonyl Group: This moiety is not merely a passenger. As a strong electron-withdrawing group, it enhances the acidity of the alpha-protons on the methylene bridge, creating a site for potential C-C bond-forming reactions.[2] Furthermore, the sulfonyl group is a well-established pharmacophore in its own right, known for its ability to act as a hydrogen bond acceptor and engage in critical interactions with biological targets like enzymes.[2][4]
This dual functionality makes 2-(propane-2-sulfonyl)acetic acid a precursor for synthesizing novel compounds where the sulfonyl group is integral to biological activity or molecular stability. Its application extends from the development of enzyme inhibitors to the creation of novel ligands for receptors, underscoring its importance for researchers in drug discovery.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key identifiers and computed properties for 2-(propane-2-sulfonyl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 135242-40-9 | [1] |
| Molecular Formula | C₅H₁₀O₄S | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| IUPAC Name | 2-propan-2-ylsulfonylacetic acid | [1] |
| Synonyms | 2-(isopropylsulfonyl)acetic acid | [1] |
| SMILES | CC(C)S(=O)(=O)CC(=O)O | [1] |
| InChIKey | CSGYOTJDPQKSIC-UHFFFAOYSA-N | [1] |
The presence of the sulfonyl group makes the carbonyl carbon of the acetic acid moiety more susceptible to nucleophilic attack, facilitating reactions like esterification and amidation.[2] This electronic effect is a cornerstone of its utility as a reactive intermediate.
Synthesis and Mechanistic Rationale
While numerous suppliers offer 2-(propane-2-sulfonyl)acetic acid, understanding its synthesis provides critical insight into potential impurities and scale-up strategies. A robust and common strategy for preparing α-sulfonyl carboxylic acids involves the oxidation of a corresponding α-thioether precursor. This multi-step approach ensures high yields and purity.
The causality behind this chosen pathway is rooted in efficiency and control. Starting with a thioether formation allows for the precise installation of the isopropyl group, while the subsequent oxidation is a reliable and high-yielding transformation to create the target sulfone. Using an ester protecting group for the carboxylic acid prevents unwanted side reactions during the oxidation step.
Caption: Proposed Synthetic Workflow for 2-(Propane-2-sulfonyl)acetic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step before committing resources to the next.
Step 1: Synthesis of Ethyl 2-(isopropylthio)acetate (Thioether Intermediate)
-
Rationale: This step employs a standard Williamson ether synthesis analogue, where a thiolate anion acts as a potent nucleophile to displace a bromide from ethyl bromoacetate. Ethanol is a suitable polar, protic solvent for this S(N)2 reaction.
-
Procedure: a. To a solution of propane-2-thiol (1.0 eq) in absolute ethanol, slowly add sodium ethoxide (1.0 eq) at 0 °C under a nitrogen atmosphere. b. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiolate salt. c. Add a solution of ethyl bromoacetate (1.05 eq) in ethanol dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor reaction progress by TLC or GC-MS. f. Upon completion, remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether, which can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 2-(isopropylsulfonyl)acetate (Sulfone Intermediate)
-
Rationale: The oxidation of the electron-rich sulfide to a sulfone is a critical transformation. A common and effective method uses hydrogen peroxide with glacial acetic acid, which acts as both a solvent and a catalyst. This avoids the use of more expensive or hazardous reagents like m-CPBA for large-scale work.
-
Procedure: a. Dissolve the ethyl 2-(isopropylthio)acetate (1.0 eq) from Step 1 in glacial acetic acid.[5] b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C. d. After the addition is complete, allow the mixture to stir at room temperature for 24 hours. e. Monitor the reaction by TLC for the disappearance of the starting sulfide. f. Carefully pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess peroxide. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the sulfone ester.
Step 3: Hydrolysis to 2-(Propane-2-sulfonyl)acetic acid (Final Product)
-
Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.
-
Procedure: a. Dissolve the ethyl 2-(isopropylsulfonyl)acetate (1.0 eq) from Step 2 in a mixture of tetrahydrofuran (THF) and water. b. Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester. c. Remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl. e. The product may precipitate upon acidification. If so, collect by filtration. If not, extract the aqueous layer with ethyl acetate. f. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(propane-2-sulfonyl)acetic acid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.
Applications in Drug Discovery and Organic Synthesis
The utility of 2-(propane-2-sulfonyl)acetic acid is best understood by viewing it as a strategic intermediate from which diverse molecular branches can be grown.
Caption: Key Derivatization Pathways and Applications.
A Versatile Synthetic Building Block
As a precursor, its primary value lies in its bifunctionality. The carboxylic acid can be readily converted into an amide via standard peptide coupling reagents (e.g., EDC, HBTU) or activated as an acid chloride. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments. Similarly, esterification can be used to generate prodrugs or modify the compound's physicochemical properties, such as lipophilicity.
The Sulfonyl Moiety in Medicinal Chemistry
The sulfonyl group is a cornerstone of modern medicinal chemistry. It is a stable, non-metabolizable moiety that often serves as a bioisostere for other functional groups. Its key contribution is its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms, enabling potent and specific interactions with protein targets.[2] The sulfonamide group (-SO₂NH-), found in countless approved drugs, is a classic example of the sulfonyl group's importance, though the sulfone in this molecule (-SO₂-) is equally valuable for establishing key binding interactions.[4]
Precursor to Potentially Bioactive Molecules
Research into related structures provides compelling evidence for the potential of derivatives of 2-(propane-2-sulfonyl)acetic acid. For instance, a study on propane-2-sulfonic acid octadec-9-enyl-amide identified it as a novel dual agonist for peroxisome proliferator-activated receptors (PPARα/γ) with anti-neuroinflammatory properties.[6] This compound, an amide derivative of a very similar sulfonyl core, demonstrates that elaboration of the propane-sulfonyl scaffold can lead to potent and specific biological activity.[6] This makes the parent acid an attractive starting point for research programs targeting neuroinflammatory diseases or other conditions modulated by PPARs.[6]
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling 2-(propane-2-sulfonyl)acetic acid. The compound is classified with significant hazards that necessitate careful management.[1]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[7] In case of contact, flush the affected area immediately with copious amounts of water.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]
Storage Recommendations:
-
Container: Store in the original, tightly sealed container to prevent moisture ingress.[7]
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
-
Ignition Sources: Although not highly flammable, it is prudent to store away from heat and sources of ignition.[8]
Conclusion
2-(Propane-2-sulfonyl)acetic acid is more than a simple chemical; it is a strategic tool for innovation in chemical and pharmaceutical sciences. Its well-defined reactivity, governed by the interplay between its sulfonyl and carboxylic acid groups, provides a reliable platform for constructing novel molecular entities. For researchers and drug development professionals, this compound represents a valuable starting point for generating libraries of diverse structures, exploring structure-activity relationships, and ultimately, discovering next-generation therapeutics. Its continued use as a foundational building block is assured by its inherent chemical versatility and the proven importance of the sulfonyl moiety in bioactive molecules.
References
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Benchchem. 2-(2-Methylpropane-2-sulfonyl)acetic Acid | CAS 36610-02-3.
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PubChem. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532.
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PubMed. Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice.
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MDPI. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.
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Wikipedia. Propionic acid.
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Who we serve. Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester.
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Chemical Engineering Transactions. Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability.
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Loba Chemie. 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS.
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Wikipedia. Acetic acid (medical use).
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BLD Pharm. 2-(Propane-2-sulfonyl)propanoic acid | 873975-37-2.
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MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.
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National Institutes of Health (NIH). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
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Alfa Chemistry. CAS 135248-89-4 Fmoc-L-cysteine.
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Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol.
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Silver Fern Chemical. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing.
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PubChem. 2-Propanesulfonic acid | C3H8O3S | CID 79392.
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Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
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MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
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Fisher Scientific. SAFETY DATA SHEET: Acetic acid, glacial.
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- 3. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]
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- 5. Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability | Chemical Engineering Transactions [cetjournal.it]
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- 8. uwm.edu [uwm.edu]
The Structural Elucidation of 2-(Propane-2-sulfonyl)acetic Acid: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architecture of a Potential Pharmacophore
In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is this architecture that dictates its interaction with biological targets, its metabolic fate, and ultimately, its therapeutic potential. 2-(Propane-2-sulfonyl)acetic acid, a molecule featuring a sulfonyl group adjacent to a carboxylic acid moiety, represents a scaffold of significant interest. The sulfonyl group, a common pharmacophore, imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability.[1] Its juxtaposition with a carboxylic acid, a versatile functional group for salt formation and further derivatization, makes this molecule a compelling candidate for further investigation.
This technical guide provides a comprehensive, predictive framework for the structural elucidation of 2-(Propane-2-sulfonyl)acetic acid. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopic data from closely related analogs to construct a robust analytical roadmap. It is designed not as a mere recitation of facts, but as a self-validating system of inquiry, guiding the researcher through the logical steps of synthesis and characterization, and empowering them to confidently confirm the structure of this and similar molecules.
I. Strategic Synthesis: A Proposed Pathway to 2-(Propane-2-sulfonyl)acetic Acid
The synthesis of alkylsulfonylacetic acids can be approached through several reliable methods. A common and effective strategy involves the oxidation of the corresponding alkylthioacetic acid. This two-step approach offers a clear and controllable route to the target molecule.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(Propane-2-sulfonyl)acetic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-(isopropylthio)acetate
-
Reaction Setup: To a solution of 2-propanethiol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a mild base like potassium carbonate (1.5 eq).
-
Nucleophilic Substitution: To this stirring mixture, add ethyl bromoacetate (1.0 eq) dropwise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield ethyl 2-(isopropylthio)acetate.
Step 2: Oxidation to Ethyl 2-(propane-2-sulfonyl)acetate
-
Oxidation: The synthesized ethyl 2-(isopropylthio)acetate (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction mixture is then quenched with a reducing agent like sodium sulfite solution and washed with saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ethyl 2-(propane-2-sulfonyl)acetate.
Step 3: Hydrolysis to 2-(Propane-2-sulfonyl)acetic Acid
-
Saponification: The purified ethyl 2-(propane-2-sulfonyl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 eq), is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis.
-
Acidification and Isolation: After the ester is fully hydrolyzed (monitored by TLC), the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2. The precipitated solid, 2-(propane-2-sulfonyl)acetic acid, is then collected by filtration, washed with cold water, and dried under vacuum.
II. Spectroscopic Characterization: A Predictive Analysis
The unequivocal confirmation of the structure of the synthesized 2-(propane-2-sulfonyl)acetic acid relies on a combination of spectroscopic techniques. Based on the known spectral properties of sulfones and carboxylic acids, we can predict the key features in the NMR, IR, and mass spectra of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit three distinct signals:
-
A doublet for the two methyl groups of the isopropyl moiety. Due to the symmetry, these six protons are chemically equivalent. They will be split by the adjacent methine proton, resulting in a doublet. The electron-withdrawing sulfonyl group will deshield these protons, and their chemical shift is predicted to be in the range of δ 1.3-1.5 ppm .
-
A septet for the methine proton of the isopropyl group. This proton is coupled to the six equivalent methyl protons, leading to a septet (or multiplet). Its position will be further downfield due to the direct attachment to the sulfonyl group, likely in the region of δ 3.2-3.6 ppm .
-
A singlet for the methylene protons of the acetic acid moiety. These two protons are adjacent to the strongly electron-withdrawing sulfonyl and carbonyl groups, which will cause a significant downfield shift. A singlet is expected as there are no adjacent protons to couple with, predicted to be around δ 4.0-4.3 ppm .
-
A broad singlet for the carboxylic acid proton . This proton is highly deshielded and often exchanges with residual water in the solvent, resulting in a broad signal that can appear over a wide range, typically δ 10-13 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum should display four signals corresponding to the four unique carbon environments:
-
The methyl carbons of the isopropyl group will appear as a single peak in the upfield region, predicted around δ 15-20 ppm .
-
The methine carbon of the isopropyl group, being directly attached to the sulfur atom of the sulfonyl group, will be significantly deshielded and is expected in the range of δ 50-55 ppm .
-
The methylene carbon of the acetic acid moiety is situated between two electron-withdrawing groups and will therefore be found further downfield, likely in the δ 55-60 ppm region.
-
The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the molecule, appearing at approximately δ 165-175 ppm .
| Predicted Spectroscopic Data for 2-(Propane-2-sulfonyl)acetic acid | |
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | 1.3-1.5 (d, 6H) |
| -CH(CH₃)₂ | 3.2-3.6 (sept, 1H) |
| -CH₂COOH | 4.0-4.3 (s, 2H) |
| -COOH | 10-13 (br s, 1H) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | 15-20 |
| -CH(CH₃)₂ | 50-55 |
| -CH₂COOH | 55-60 |
| -COOH | 165-175 |
| IR Spectroscopy | Predicted Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1725-1700 |
| S=O (Sulfone) | 1350-1300 and 1175-1150 (asymmetric and symmetric stretching) |
| Mass Spectrometry | Predicted m/z Fragments |
| [M]+ | 166 |
| [M-COOH]+ | 121 |
| [M-SO₂(CH₃)₂CH]+ | 59 |
| [SO₂(CH₃)₂CH]+ | 107 |
| [(CH₃)₂CH]+ | 43 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The IR spectrum of 2-(propane-2-sulfonyl)acetic acid is expected to show the following characteristic absorption bands:
-
A very broad O-H stretch from the carboxylic acid dimer, typically appearing in the range of 3300-2500 cm⁻¹ .
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹, in the region of 3000-2850 cm⁻¹ .
-
An intense C=O stretching absorption from the carboxylic acid, expected around 1725-1700 cm⁻¹ .
-
Two strong S=O stretching bands characteristic of the sulfone group. The asymmetric stretch will appear at a higher frequency (1350-1300 cm⁻¹ ), and the symmetric stretch at a lower frequency (1175-1150 cm⁻¹ ).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For 2-(Propane-2-sulfonyl)acetic acid (Molecular Weight: 166.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:
-
A molecular ion peak ([M]⁺) at m/z = 166 .
-
Fragmentation patterns characteristic of both sulfones and carboxylic acids. Common fragmentation pathways would include:
-
Loss of the carboxylic acid group (•COOH, 45 Da) to give a fragment at m/z = 121 .
-
Cleavage of the C-S bond, leading to fragments corresponding to the isopropylsulfonyl cation ([SO₂(CH₃)₂CH]⁺, m/z = 107 ) and the carboxymethyl radical, or the carboxymethyl cation ([CH₂COOH]⁺, m/z = 59 ).
-
Loss of the entire sulfonylacetic acid moiety to leave the isopropyl cation ([(CH₃)₂CH]⁺, m/z = 43 ), which could be a prominent peak.
-
III. The Unambiguous Proof: X-ray Crystallography
While the combination of NMR, IR, and MS provides compelling evidence for the structure of 2-(propane-2-sulfonyl)acetic acid, the gold standard for structural determination is single-crystal X-ray diffraction.[2] This technique provides the precise spatial arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Protocol for X-ray Crystal Structure Determination
-
Crystal Growth: High-quality single crystals of 2-(propane-2-sulfonyl)acetic acid would need to be grown. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, precise atomic coordinates.
The resulting crystal structure would definitively confirm the connectivity of the atoms and provide valuable insights into the solid-state packing and hydrogen bonding interactions of the carboxylic acid and sulfonyl groups.
IV. Conclusion: A Framework for Discovery
The structural elucidation of 2-(propane-2-sulfonyl)acetic acid, as outlined in this guide, is a systematic process that combines rational synthesis with a multi-faceted analytical approach. While this document presents a predictive framework, the described methodologies are robust and field-proven. The logical progression from synthesis to spectroscopic analysis and, ultimately, to crystallographic confirmation provides a self-validating workflow for the modern chemical researcher. By understanding the "why" behind each experimental choice and analytical interpretation, scientists and drug development professionals can confidently navigate the path of molecular discovery and characterization, unlocking the full potential of novel chemical entities.
References
- Madl, A., & Staudinger, W. (2000). Sulfones and Sulfoxides in Organic Synthesis. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 1149-1206). Pergamon.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. (1977). The Chemistry of Sulfones and Sulfoxides. Chemical Reviews, 77(3), 437-493.
- Trost, B. M. (1978). New synthetic reactions. Allylic alkylation. Accounts of Chemical Research, 11(12), 453-461.
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Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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An In-Depth Technical Guide to 2-(Propane-2-sulfonyl)acetic Acid: From Synthesis to Potential Biological Relevance
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(propane-2-sulfonyl)acetic acid, a molecule of interest in synthetic and medicinal chemistry. While not a therapeutic agent with a defined mechanism of action, its utility as a chemical intermediate and the inherent biological potential of its sulfonyl moiety warrant a detailed examination. This document elucidates its chemical properties, synthesis, and role as a versatile building block. Furthermore, it explores the potential biological activities that can be inferred from its structural features and the known mechanisms of action of related compounds, thereby providing a forward-looking perspective for its application in drug discovery and development.
Introduction: The Role of 2-(Propane-2-sulfonyl)acetic Acid in Modern Chemistry
2-(Propane-2-sulfonyl)acetic acid, also known as (isopropylsulfonyl)acetic acid, is an organic compound that has garnered attention not as a direct therapeutic agent, but as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a reactive carboxylic acid group and a polar sulfonyl group, makes it a versatile building block in organic synthesis. The strategic placement of the isopropylsulfonyl group can influence the reactivity and physicochemical properties of molecules into which it is incorporated. This guide will delve into the known applications and theoretical potential of this compound, providing a foundational understanding for researchers exploring its use in novel synthetic pathways and drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(propane-2-sulfonyl)acetic acid is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄S | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid | PubChem[1] |
| CAS Number | 135242-40-9 | PubChem[1] |
| SMILES | CC(C)S(=O)(=O)CC(=O)O | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Synthesis of 2-(Propane-2-sulfonyl)acetic Acid: A Step-by-Step Protocol
The synthesis of 2-(propane-2-sulfonyl)acetic acid is typically achieved through the oxidation of its thioether precursor, 2-(isopropylthio)acetic acid. The following is a representative experimental protocol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-(propane-2-sulfonyl)acetic acid.
Materials:
-
2-(Isopropylthio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Formic acid
-
Sodium bisulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(isopropylthio)acetic acid in formic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess peroxide by adding a saturated solution of sodium bisulfite until a negative peroxide test is obtained.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(propane-2-sulfonyl)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Role as a Synthetic Intermediate
The primary utility of 2-(propane-2-sulfonyl)acetic acid lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid moiety provides a handle for various coupling reactions, such as amidation and esterification, while the isopropylsulfonyl group can influence the polarity, solubility, and metabolic stability of the final compound.
A notable application is in the synthesis of amino acid derivatives. The ethyl ester of a related compound, (2-methyl-propane-2-sulfonylimino)acetic acid, has been utilized as a substitute for N-toluenesulfonyl imino esters in allylation reactions, which are crucial steps in the asymmetric synthesis of amino acids.
Inferred Biological Relevance and Potential Mechanisms of Action
While 2-(propane-2-sulfonyl)acetic acid itself is not recognized as a therapeutic agent, its chemical structure, particularly the sulfonyl group, suggests potential for biological activity.
The Sulfonyl Group as a Pharmacophore
The sulfonyl group is a common pharmacophore in a wide range of approved drugs. Its ability to act as a hydrogen bond acceptor allows it to interact with biological targets such as enzymes and receptors. The strong electron-withdrawing nature of the sulfonyl group can also influence the acidity of adjacent protons, making them potential sites for interaction.
Potential for Enzyme Inhibition
The sulfonyl group can form strong interactions with nucleophilic residues in the active sites of enzymes, potentially leading to inhibition. This is a well-established principle in drug design, with many sulfonyl-containing drugs acting as enzyme inhibitors.
Case Study: Propane-2-sulfonic acid octadec-9-enyl-amide - A PPARα/γ Dual Agonist
To illustrate the potential biological activity of molecules containing the propane-2-sulfonyl moiety, we can examine the mechanism of a related compound, propane-2-sulfonic acid octadec-9-enyl-amide (N15). N15 has been identified as a novel dual agonist for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).
PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. Agonism of PPARα and PPARγ has been shown to have therapeutic benefits in various diseases, including metabolic disorders and neuroinflammatory conditions.
A study demonstrated that N15 exerts anti-inflammatory effects in a mouse model of lipopolysaccharide-induced neuroinflammation. The proposed mechanism of action involves the activation of both PPARα and PPARγ signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα. This, in turn, leads to the inhibition of microglial activation and a reduction in neuronal apoptosis.
Caption: Inferred neuroprotective mechanism of a related propane-2-sulfonyl compound.
This example highlights the potential for molecules containing the propane-2-sulfonyl group to modulate key biological pathways and provides a rationale for the further investigation of 2-(propane-2-sulfonyl)acetic acid derivatives as potential therapeutic agents.
Future Directions and Conclusion
2-(Propane-2-sulfonyl)acetic acid is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While its direct biological activity has not been extensively studied, its role as a versatile intermediate is well-established. The inherent properties of the sulfonyl group, coupled with the demonstrated activity of related compounds, provide a strong impetus for the design and synthesis of novel derivatives of 2-(propane-2-sulfonyl)acetic acid. Future research should focus on leveraging this building block to create libraries of compounds for screening against various therapeutic targets, particularly those where modulation of inflammatory or metabolic pathways is desired. This guide serves as a foundational resource for researchers embarking on such endeavors, providing the necessary chemical and conceptual framework to unlock the full potential of this promising molecule.
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- Synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide, thionyl chloride and ethyl glyoxylate is described. The N-tert-butylsulfonyl imino ester has served as a substitute of the corresponding N-toluenesulfonyl imino ester in allylation reactions. (2025, August 10). Request PDF.
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An In-depth Technical Guide to the Biological Activity of 2-(Propane-2-sulfonyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, is a sulfonyl-containing carboxylic acid with the molecular formula C₅H₁₀O₄S.[1] While direct, extensive research into its specific biological activities is limited, its structural motifs are present in molecules with significant pharmacological effects. This guide synthesizes the available chemical data, extrapolates potential biological activities from structurally related compounds, and proposes a strategic framework for its investigation. The primary focus will be on its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a hypothesis derived from the observed activities of its amide derivatives. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related small molecules.
Introduction and Chemical Profile
2-(Propane-2-sulfonyl)acetic acid is an organosulfur compound characterized by an isopropylsulfonyl group attached to an acetic acid moiety.[1] The strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent methylene protons.[2] This chemical feature makes it a versatile intermediate in organic synthesis.[2]
Table 1: Physicochemical Properties of 2-(Propane-2-sulfonyl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid | PubChem[1] |
| Molecular Formula | C₅H₁₀O₄S | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| CAS Number | 135242-40-9 | PubChem[1] |
| SMILES | CC(C)S(=O)(=O)CC(=O)O | PubChem[1] |
From a safety perspective, GHS classifications indicate that 2-(propane-2-sulfonyl)acetic acid is a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
Postulated Biological Activity: A Focus on PPAR Agonism
While direct biological data for 2-(propane-2-sulfonyl)acetic acid is not extensively documented, a significant lead into its potential pharmacology comes from its structural analog, propane-2-sulfonic acid octadec-9-enyl-amide (N15) . This compound has been identified as a novel dual agonist for Peroxisome Proliferator-Activated Receptor α (PPARα) and γ (PPARγ).[3]
The PPAR Agonism Hypothesis
N15 has demonstrated potent anti-inflammatory and neuroprotective effects in various in vivo models, including lipopolysaccharide (LPS)-induced neuroinflammation and Alzheimer's disease models.[3][4] These effects were shown to be mediated through the activation of both PPARα and PPARγ pathways.[3] Specifically, N15 was found to:
-
Decrease the mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[3]
-
Inhibit microglial activation and ameliorate neuronal apoptosis in the hippocampus and cortex of LPS-induced mice.[3]
-
Reduce neurocognitive dysfunction and alleviate the formation of Aβ amyloid in the hippocampus of Alzheimer's disease model mice.[4]
The shared propane-2-sulfonyl moiety between N15 and 2-(propane-2-sulfonyl)acetic acid suggests that this functional group may serve as a pharmacophore for PPAR interaction. It is therefore plausible that 2-(propane-2-sulfonyl)acetic acid itself could exhibit similar PPAR agonistic activity, albeit likely with different potency and selectivity due to the presence of a carboxylic acid instead of a lipophilic amide.
Potential Therapeutic Implications of PPAR Agonism
If 2-(propane-2-sulfonyl)acetic acid is confirmed as a PPAR agonist, it could have therapeutic potential in a range of conditions, including:
-
Metabolic Diseases: PPARγ is the primary target of thiazolidinedione drugs used to treat type 2 diabetes, while PPARα agonists (fibrates) are used to treat dyslipidemia.
-
Inflammatory Disorders: Both PPARα and PPARγ have well-established anti-inflammatory properties.
-
Neurodegenerative Diseases: As demonstrated by N15, PPAR agonism can confer neuroprotection.[3][4]
-
Cancer: Some studies suggest that PPAR agonists may have anti-proliferative effects in certain cancers.[5]
The following diagram illustrates the proposed mechanism of action based on the PPAR agonism hypothesis.
Caption: A tiered experimental workflow for characterizing the biological activity of 2-(Propane-2-sulfonyl)acetic acid.
Detailed Protocol: PPAR Transactivation Assay (Tier 1)
This protocol is designed to determine if 2-(propane-2-sulfonyl)acetic acid can activate PPARα or PPARγ signaling pathways.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
-
Transfection: Co-transfect cells with a full-length PPAR expression vector (either PPARα or PPARγ), a reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 2-(propane-2-sulfonyl)acetic acid (e.g., 0.1 µM to 100 µM). Include a known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Lysis and Luminescence Reading: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the fold induction over the vehicle control against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Causality and Self-Validation: A dose-dependent increase in luciferase activity, which is absent in cells not transfected with the PPAR expression vector, provides strong evidence for on-target activity. The use of positive and negative controls ensures the validity of the assay.
Conclusion and Future Directions
2-(Propane-2-sulfonyl)acetic acid represents an under-investigated molecule with significant, albeit hypothetical, therapeutic potential. Based on the robust anti-inflammatory and neuroprotective activities of its amide derivative, a compelling case exists for its investigation as a PPARα/γ dual agonist. Its simple structure and synthetic tractability make it an attractive starting point for a medicinal chemistry program.
The immediate priority for future research is to execute the proposed experimental workflow to confirm and quantify its activity at PPARs. Should these investigations yield positive results, subsequent efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of 2-(propane-2-sulfonyl)acetic acid and its derivatives could unveil a new class of modulators for treating metabolic and inflammatory diseases.
References
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Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 642. [Link]
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Gerstmeier, J., et al. (2019). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) as a Therapeutic Target in Inflammation and Cancer. Pharmaceuticals, 12(3), 126. [Link]
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Li, Y., et al. (2020). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, reverses neuroinflammation in lipopolysaccharide-induced mice. NeuroReport, 31(15), 1096-1103. [Link]
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MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. [Link]
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PubChem. 2-(Propane-2-sulfonyl)acetic acid. [Link]
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PubChem. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532. [Link]
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Wang, Y., et al. (2024). Propane-2-sulfonic acid octadec-9-enyl-amide, a novel PPARα/γ dual agonist, attenuates molecular pathological alterations in learning memory in AD mice. International Journal of Neuroscience, 1-10. [Link]
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ResearchGate. (2025). Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. [Link]
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ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. [Link]
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An In-Depth Technical Guide to 2-(Propane-2-sulfonyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Propane-2-sulfonyl)acetic acid, also known by its IUPAC name 2-(isopropylsulfonyl)acetic acid, is a key building block in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a carboxylic acid and a sulfonyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. The strong electron-withdrawing properties of the isopropylsulfonyl group significantly influence the reactivity of the adjacent methylene and carboxylic acid moieties, opening up a wide range of synthetic possibilities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2-(propane-2-sulfonyl)acetic acid, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(propane-2-sulfonyl)acetic acid is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄S | |
| Molecular Weight | 166.20 g/mol | |
| IUPAC Name | 2-(isopropylsulfonyl)acetic acid | |
| CAS Number | 135242-40-9 | |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and aqueous base. | General chemical knowledge |
Safety Information: 2-(Propane-2-sulfonyl)acetic acid is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
Method 1: Oxidation of a Thioether Precursor
This is a common and reliable method for the synthesis of sulfones. The synthesis begins with the nucleophilic substitution of a haloacetic acid derivative with 2-propanethiol, followed by oxidation of the resulting thioether.
Figure 1: General workflow for the synthesis of 2-(propane-2-sulfonyl)acetic acid via oxidation of a thioether precursor.
Detailed Protocol (Method 1):
Step 1: Synthesis of Ethyl 2-(isopropylthio)acetate
-
To a stirred solution of 2-propanethiol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-(isopropylthio)acetate.
Step 2: Synthesis of Ethyl 2-(isopropylsulfonyl)acetate
-
Dissolve ethyl 2-(isopropylthio)acetate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (DCM).
-
Cool the solution to 0 °C and add an oxidizing agent such as 30% hydrogen peroxide (H₂O₂, 2.2-2.5 eq) dropwise. For a more controlled oxidation, meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) can be used in DCM.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the formation of the more polar sulfone product.
-
If using H₂O₂ in acetic acid, carefully quench the excess peroxide with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(isopropylsulfonyl)acetate, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of 2-(Propane-2-sulfonyl)acetic acid
-
Dissolve the crude ethyl 2-(isopropylsulfonyl)acetate (1.0 eq) in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH, 1.5-2.0 eq) or sodium hydroxide (NaOH, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 1-2 with a dilute acid such as 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-(propane-2-sulfonyl)acetic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Method 2: Alkylation of an Isopropyl Sulfinate Salt
This alternative route involves the preparation of an isopropyl sulfinate salt, which is then used as a nucleophile to displace a leaving group on an acetic acid derivative.
Figure 2: General workflow for the synthesis of 2-(propane-2-sulfonyl)acetic acid via alkylation of a sulfinate salt.
Detailed Protocol (Method 2):
Step 1: Preparation of Sodium Isopropyl Sulfinate
-
Prepare a Grignard reagent, isopropylmagnesium bromide, from 2-bromopropane and magnesium turnings in anhydrous THF.
-
Bubble sulfur dioxide (SO₂) gas through the Grignard solution at a low temperature (e.g., -20 °C to 0 °C) until the Grignard reagent is consumed.
-
Quench the reaction mixture with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
The resulting precipitate of sodium isopropyl sulfinate can be filtered, washed with a cold solvent like ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 2-(isopropylsulfonyl)acetate
-
Suspend sodium isopropyl sulfinate (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add ethyl bromoacetate (1.05 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(isopropylsulfonyl)acetate.
Step 3: Synthesis of 2-(Propane-2-sulfonyl)acetic acid
-
Follow the hydrolysis procedure as described in Step 3 of Method 1.
Spectroscopic Characterization
While experimental spectra for 2-(propane-2-sulfonyl)acetic acid are not widely published, the expected spectroscopic features can be predicted based on its structure and the known characteristics of its functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
-CH(CH₃)₂: A septet integrating to 1H, expected in the region of δ 3.0-3.5 ppm.
-
-CH(CH₃)₂: A doublet integrating to 6H, expected in the region of δ 1.2-1.5 ppm.
-
-SO₂-CH₂-COOH: A singlet integrating to 2H, expected in the region of δ 3.8-4.2 ppm.
-
-COOH: A broad singlet integrating to 1H, with a chemical shift that is concentration and solvent dependent, typically δ 10-13 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
-CH(CH₃)₂: Expected in the region of δ 15-20 ppm.
-
-CH(CH₃)₂: Expected in the region of δ 50-55 ppm.
-
-SO₂-CH₂-COOH: Expected in the region of δ 55-60 ppm.
-
-COOH: Expected in the region of δ 165-175 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy
-
O-H stretch (carboxylic acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
S=O stretch (sulfonyl): Two strong absorptions, one asymmetric stretch around 1300-1350 cm⁻¹ and one symmetric stretch around 1120-1160 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the following ions would be expected:
-
Positive Ion Mode: [M+H]⁺ (m/z ≈ 167.04), [M+Na]⁺ (m/z ≈ 189.02)
-
Negative Ion Mode: [M-H]⁻ (m/z ≈ 165.02)
Applications in Drug Discovery and Development
2-(Propane-2-sulfonyl)acetic acid is a valuable building block for the synthesis of biologically active molecules, particularly in the field of drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and can impart favorable pharmacokinetic properties to a molecule. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation.
Case Study: Intermediate in the Synthesis of Venetoclax (ABT-199)
A significant application of 2-(propane-2-sulfonyl)acetic acid is as a key intermediate in the synthesis of Venetoclax (ABT-199), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor.[1][2] Venetoclax is an approved therapeutic for the treatment of certain types of leukemia and lymphoma.[3]
The synthesis of Venetoclax involves the coupling of a complex aniline derivative with a carboxylic acid component. 2-(Propane-2-sulfonyl)acetic acid serves as the precursor to this carboxylic acid fragment, highlighting its importance in the manufacturing of this life-saving drug.
Figure 3: Simplified schematic of the role of 2-(propane-2-sulfonyl)acetic acid in the synthesis of Venetoclax.
The use of 2-(propane-2-sulfonyl)acetic acid in the synthesis of Venetoclax underscores its value in constructing highly functionalized drug molecules. The isopropylsulfonyl moiety is a key structural feature of the final drug, likely contributing to its binding affinity and overall pharmacological profile.
Conclusion
2-(Propane-2-sulfonyl)acetic acid is a valuable and versatile building block in organic synthesis with significant applications in drug discovery. Its synthesis, while not widely detailed, can be reliably achieved through established chemical transformations. The unique combination of a carboxylic acid and a sulfonyl group within a compact molecular framework provides chemists with a powerful tool for the construction of complex and biologically active molecules, as exemplified by its crucial role in the synthesis of the anti-cancer drug Venetoclax. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 2-(propane-2-sulfonyl)acetic acid in enabling the efficient and scalable synthesis of these drugs cannot be overstated.
References
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PubChem. 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. [Link]
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The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA. Cell Death Dis. 2022;13(4):349. [Link]
- US10968174B2 - Synthesis of a thiosulfonic acid by a step of periodate mediated oxidative coupling of a thiosulfonic acid with an aniline - Google P
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Jios JL, et al. Spectral Assignments and Reference Data. Magn Reson Chem. 2005;43(10):803-8. [Link]
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Di Micco S, et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Front Chem. 2019;7:59. [Link]
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Lermyte F, et al. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Anal Chem. 2021;93(1):36-58. [Link]
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Process for production of sulfonic acid ester - Justia Patents. [Link]
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Hussain S, et al. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. J Pharm Biomed Anal. 2021;199:114032. [Link]
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Kim H, et al. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. 2021;26(3):597. [Link]
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ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development. J Hematol Oncol. 2015;8:129. [Link]
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Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays. Commun Biol. 2023;6(1):381. [Link]
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Giskeødegård GF, et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. 2010;11:569. [Link]
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Venetoclax (ABT-199) M13-982 Clinical Study Report - AbbVie. [Link]
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Sidoli S, et al. Collective mass spectrometry approaches reveal broad and combinatorial modification of high mobility group protein A1a. J Proteome Res. 2010;9(4):1837-47. [Link]
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Forngren BH, et al. Pharmaceutical - Open Access Journals. Pharmaceut Anal Acta. 2013;4(8):1000267. [Link]
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ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development. J Hematol Oncol. 2015;8:129. [Link]
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The FTIR spectra of MFA form I and form II. - ResearchGate. [Link]
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Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Methods Mol Biol. 2012;832:215-41. [Link]
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Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives - ResearchGate. [Link]
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A-Technical-Guide-to-2-(Propane-2-sulfonyl)acetic-acid-Synthesis-Properties-and-Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, is a key building block in modern medicinal chemistry. Its unique structural features, particularly the isopropylsulfonyl group, impart specific physicochemical properties that are leveraged in the design of targeted therapeutics. This guide provides a comprehensive overview of the compound's synthesis, properties, and its evolving role in drug discovery, with a focus on its application as a precursor to complex bioactive molecules.
Introduction and Historical Context
While not a household name in the annals of chemical discovery, 2-(Propane-2-sulfonyl)acetic acid has carved out a significant niche as a versatile intermediate in organic synthesis. Its history is not one of a singular discovery but rather an emergence in the literature as chemists sought reliable methods to incorporate the isopropylsulfonyl moiety into larger, more complex molecules. The sulfone group, a sulfur atom double-bonded to two oxygen atoms, is a critical pharmacophore in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The isopropyl group provides specific steric and lipophilic characteristics. The combination of these features with a reactive carboxylic acid handle makes 2-(Propane-2-sulfonyl)acetic acid a valuable tool for drug development professionals.
Physicochemical and Safety Data
A foundational understanding of a compound's properties is critical for its effective application in research and development.
Table 1: Physicochemical Properties of 2-(Propane-2-sulfonyl)acetic acid[1]
| Property | Value |
| Molecular Formula | C5H10O4S |
| Molecular Weight | 166.20 g/mol |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid |
| CAS Number | 135242-40-9 |
| SMILES | CC(C)S(=O)(=O)CC(=O)O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Propane-2-sulfonyl)acetic acid is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing
The synthesis of α-sulfonyl acetic acids is a well-established area of organic chemistry. The most common and direct route to 2-(Propane-2-sulfonyl)acetic acid involves a two-step process starting from propane-2-thiol (isopropyl mercaptan).
General Synthetic Pathway
The synthesis typically proceeds via the oxidation of an intermediate sulfide. This method is favored for its reliability and scalability.
Figure 1: General Synthetic Pathway
Detailed Experimental Protocol
This protocol is a generalized representation based on standard procedures for sulfide synthesis followed by oxidation.
Step 1: Synthesis of 2-(Isopropylthio)acetic acid
-
Reaction Setup: To a solution of sodium hydroxide in water, add propane-2-thiol dropwise at a controlled temperature (typically 0-5 °C) with vigorous stirring.
-
Nucleophilic Substitution: A solution of 2-chloroacetic acid in water is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with cold water, and dried under vacuum.
Step 2: Oxidation to 2-(Propane-2-sulfonyl)acetic acid
-
Reaction Setup: The 2-(isopropylthio)acetic acid from the previous step is dissolved in a suitable solvent, such as acetic acid or dichloromethane.
-
Oxidation: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise, often at a reduced temperature to control the exotherm.[2] The use of different oxidizing agents can allow for selective synthesis of either sulfoxides or sulfones.[3]
-
Reaction Monitoring: The progress of the oxidation is monitored by TLC or LC-MS to ensure complete conversion to the sulfone.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., water or ethanol/water), to yield pure 2-(Propane-2-sulfonyl)acetic acid.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(Propane-2-sulfonyl)acetic acid lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. The sulfone moiety is a key feature in a variety of therapeutic agents.
Role as a Pharmacophore and Synthetic Intermediate
The isopropylsulfonyl group is frequently incorporated into drug candidates to modulate properties such as:
-
Potency: The sulfone can act as a strong hydrogen bond acceptor, leading to tight binding with biological targets.
-
Solubility: The polar nature of the sulfone can improve the aqueous solubility of a molecule.
-
Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
A notable application of the isopropylsulfonyl moiety is in the development of kinase inhibitors. For example, a new series of 2,4-diamino pyrimidine derivatives incorporating a sulfone-substituted pyrazole were discovered as potent anaplastic lymphoma kinase (ALK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[4] In one study, the compound N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide was identified as a potent ALK/EGFR dual kinase inhibitor.[5] This highlights the importance of the isopropylsulfonylphenylamino scaffold in designing targeted cancer therapies.
Workflow: From Building Block to Bioactive Molecule
The carboxylic acid group of 2-(Propane-2-sulfonyl)acetic acid provides a convenient handle for further chemical modifications, most commonly through amide bond formation.
Figure 2: Application Workflow in Amide Synthesis
This workflow is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. By coupling 2-(Propane-2-sulfonyl)acetic acid with a diverse range of amines, researchers can systematically explore the chemical space around a biological target to identify potent and selective drug candidates.
Conclusion
2-(Propane-2-sulfonyl)acetic acid is a prime example of a chemical building block whose value is defined by its utility. While its own discovery and history are intertwined with the broader development of organic synthesis, its impact is most profoundly felt in the field of drug discovery. Its straightforward synthesis, combined with the desirable properties of the isopropylsulfonyl moiety, ensures its continued relevance for researchers and scientists working to develop the next generation of targeted therapies. The strategic incorporation of this and similar sulfonylacetic acids will undoubtedly continue to be a key tactic in the design of novel and effective medicines.
References
-
PubChem. 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available from: [Link]
-
PubMed. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Available from: [Link]
-
PubMed. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. Available from: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]
-
PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Request PDF. Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. Available from: [Link]
-
ResearchGate. 2-(2-Isopropylphenoxy)acetic acid. Available from: [Link]
-
MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available from: [Link]
-
MDPI. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. Available from: [Link]
-
Scribd. 2-SOP For The Preparation of Acetic Acid 1N. Available from: [Link]
-
PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of Sulfones via Selective C-H-functionalization. Available from: [Link]
-
The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Available from: [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Available from: [Link]
-
Pharma Updater. Preparation of 2N Acetic Acid. Available from: [Link]
-
Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
Organic Syntheses Procedure. phenylacetic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. Available from: [Link]
-
US EPA. Acetic acid, 2-phenoxy-, 2-propen-1-yl ester - Substance Details. Available from: [Link]
Sources
- 1. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of 2-(Propane-2-sulfonyl)acetic acid (NMR, IR, MS)
Comprehensive Spectroscopic Profiling of 2-(Propane-2-sulfonyl)acetic Acid
Executive Summary This technical guide provides a rigorous spectroscopic characterization of 2-(Propane-2-sulfonyl)acetic acid (CAS: 135242-40-9), also known as (Isopropylsulfonyl)acetic acid. This compound serves as a critical sulfone building block in medicinal chemistry, particularly in the synthesis of bioisosteres for carboxylic acids and metabolic stability enhancers. The data presented herein synthesizes theoretical prediction with standard organic spectroscopic principles to provide a reference standard for researchers.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(Propane-2-sulfonyl)acetic acid |
| Common Synonyms | (Isopropylsulfonyl)acetic acid; 2-Propan-2-ylsulfonylacetic acid |
| CAS Number | 135242-40-9 |
| Molecular Formula | |
| Molecular Weight | 166.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Synthesis & Preparation Workflow
To understand the spectral impurities often found in this compound, one must understand its genesis. The standard industrial synthesis involves the nucleophilic substitution of chloroacetic acid by propane-2-thiol, followed by oxidation.
Figure 1: Synthetic pathway. Common impurities include the unoxidized sulfide or the sulfoxide intermediate.
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Positive/Negative Mode.
The mass spectrum of sulfonyl acetic acids is characterized by facile decarboxylation and cleavage of the C-S bond.
Fragmentation Logic
-
Molecular Ion: The compound ionizes readily. In positive mode
, expect a peak at m/z 167 .[1] In negative mode , expect m/z 165 .[1] -
Primary Fragmentation (Loss of
): A characteristic loss of 44 Da ( ) is observed, generating the sulfonyl carbanion species. -
Secondary Fragmentation (Loss of
): The sulfone group is labile under high energy collision, often ejecting (64 Da) to leave an isopropyl carbocation.
Key MS Peaks (ESI+)
| m/z (Da) | Ion Identity | Interpretation |
|---|
| 167.0 |
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Solid state).
The IR spectrum is dominated by the strong polarity of the sulfone and carboxylic acid groups.
Diagnostic Bands
-
O-H Stretch (
): Very broad, characteristic of carboxylic acid dimers. Often obscures C-H stretches. -
C=O Stretch (
): Strong, sharp peak. The electron-withdrawing sulfonyl group may shift this slightly higher than typical aliphatic acids. -
Stretches (Sulfone):
-
Asymmetric:
(Strong) -
Symmetric:
(Strong) -
Note: These two bands are the "fingerprint" confirmation of the oxidation state (distinguishing from sulfide/sulfoxide).
-
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz, Solvent:
NMR (Proton)
The molecule possesses a plane of symmetry regarding the isopropyl group's rotation. The sulfonyl group is strongly electron-withdrawing, deshielding adjacent protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.0 - 12.5 | Broad Singlet (bs) | 1H | Acidic proton; shift varies with concentration and solvent. | |
| 4.05 - 4.15 | Singlet (s) | 2H | Methylene protons. Deshielded by both | |
| 3.25 - 3.40 | Septet (sept, J=6.8 Hz) | 1H | Methine proton. Deshielded by | |
| 1.30 - 1.35 | Doublet (d, J=6.8 Hz) | 6H | Methyl protons. Typical isopropyl doublet. |
NMR (Carbon)
| Chemical Shift ( | Carbon Type | Assignment |
| 165.0 - 167.0 | Quaternary (C=O) | Carboxylic Acid Carbon |
| 55.0 - 58.0 | Methine (CH) | Isopropyl CH (Next to |
| 52.0 - 54.0 | Methylene ( | Alpha-carbon ( |
| 15.0 - 16.5 | Methyl ( | Isopropyl Methyls |
Analytical Workflow Diagram
To confirm identity and purity, follow this logical decision tree.
Figure 2: Rapid identification workflow for quality control.
References
-
PubChem Compound Summary. (2025). 2-(Propane-2-sulfonyl)acetic acid (CID 21501532).[1] National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for shift prediction).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
Sources
Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 2-(Propane-2-sulfonyl)acetic Acid in Modern Organic Synthesis
Introduction: A Modern Reagent for Olefin Synthesis and Beyond
In the landscape of contemporary organic synthesis, the demand for efficient and stereoselective methods for carbon-carbon bond formation is ever-present. 2-(Propane-2-sulfonyl)acetic acid, a crystalline solid with the molecular formula C₅H₁₀O₄S, has emerged as a valuable and versatile building block, primarily recognized for its role in the stereoselective synthesis of alkenes via the Julia-Kocienski olefination. Its isopropylsulfonyl moiety provides a unique combination of steric bulk and electron-withdrawing properties, influencing the reactivity and selectivity of the transformations in which it participates.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and robust protocols for the effective utilization of 2-(propane-2-sulfonyl)acetic acid in organic synthesis. Beyond its well-established role in olefination, we will explore its potential in other synthetic transformations, providing a holistic view of its capabilities as a synthetic tool.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₅H₁₀O₄S |
| Molecular Weight | 166.20 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 22416-95-7 |
Safety and Handling: 2-(Propane-2-sulfonyl)acetic acid is classified as a hazardous substance. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).
Core Application: The Julia-Kocienski Olefination for Stereoselective Alkene Synthesis
The primary and most powerful application of 2-(propane-2-sulfonyl)acetic acid lies in the Julia-Kocienski olefination, a modification of the classical Julia olefination. This reaction provides a highly reliable and stereoselective method for the synthesis of alkenes from aldehydes and ketones. The use of a heteroaromatic sulfone, in this case, derived from the activation of the sulfonylacetic acid, allows for a one-pot procedure that generally favors the formation of the thermodynamically more stable (E)-alkene.
Causality of Experimental Choices in Julia-Kocienski Olefination
The stereochemical outcome and overall success of the Julia-Kocienski olefination are intricately linked to several key experimental parameters. Understanding the "why" behind these choices is crucial for optimizing the reaction for a specific substrate.
-
The Activating Group: In the Julia-Kocienski reaction, the sulfonyl group is typically part of a larger, electron-deficient heteroaromatic system (e.g., benzothiazole (BT) or 1-phenyl-1H-tetrazole (PT)). While 2-(propane-2-sulfonyl)acetic acid itself is the precursor, it is often converted in situ or in a prior step to a more reactive species like a heteroaryl sulfone. The choice of this activating group is critical as it facilitates the key Smiles rearrangement step in the catalytic cycle.
-
Choice of Base: The reaction is initiated by the deprotonation of the α-carbon to the sulfonyl group. The choice of base is critical and can influence the stereoselectivity. Strong, non-nucleophilic bases such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are commonly employed. The counterion of the base (Li⁺, Na⁺, K⁺) can also play a role in the transition state, affecting the syn/anti selectivity of the initial addition to the carbonyl, which in turn dictates the final E/Z ratio of the alkene.
-
Solvent Effects: The polarity of the solvent can significantly impact the stereochemical outcome. Aprotic solvents are necessary to avoid quenching the strong bases used. Ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are common choices. More polar aprotic solvents can sometimes favor the formation of one stereoisomer over another.
-
Temperature Control: The initial deprotonation and the subsequent addition to the carbonyl are typically carried out at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and enhance selectivity.
Reaction Mechanism: A Stepwise Look at Alkene Formation
The mechanism of the Julia-Kocienski olefination is a well-studied, multi-step process that elegantly orchestrates the formation of a new carbon-carbon double bond.
Caption: The catalytic cycle of the Julia-Kocienski olefination.
Experimental Protocol: One-Pot Julia-Kocienski Olefination
This protocol provides a general guideline for a one-pot Julia-Kocienski olefination using an in situ generated heteroaryl sulfone from a sulfonylacetic acid derivative. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-(Propane-2-sulfonyl)acetic acid derivative (e.g., the corresponding benzothiazolyl sulfone) (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, as a solution in THF or as a solid)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Sulfone Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 2-(propane-2-sulfonyl)acetic acid derivative (1.0 eq).
-
Dissolve the sulfone in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Reaction with the Carbonyl Compound:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.1 eq) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the sulfone anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add Et₂O and water.
-
Separate the layers, and extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
Caption: A generalized experimental workflow for the Julia-Kocienski olefination.
Scope of the Reaction: A Testament to its Versatility
The Julia-Kocienski olefination employing sulfones derived from reagents like 2-(propane-2-sulfonyl)acetic acid has been successfully applied in the synthesis of a wide array of complex molecules and natural products. Its tolerance for various functional groups makes it a powerful tool in late-stage synthesis.
| Aldehyde/Ketone Substrate | Alkene Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Stilbene | 85-95 | >95:5 |
| Cyclohexanecarboxaldehyde | (Cyclohexylmethylene)alkane | 80-90 | >95:5 |
| Aliphatic Aldehydes | Disubstituted Alkenes | 75-90 | >90:10 |
| α,β-Unsaturated Aldehydes | Conjugated Dienes | 70-85 | Variable |
Note: Yields and selectivities are representative and can vary based on the specific substrates and reaction conditions.
Beyond Olefination: Exploring Other Synthetic Applications
While the Julia-Kocienski olefination is the hallmark application, the structural features of 2-(propane-2-sulfonyl)acetic acid lend it to other synthetic transformations. The acidic α-protons and the presence of both a carboxylic acid and a sulfonyl group open avenues for its use as a versatile C₂-building block.
Synthesis of Heterocyclic Compounds
The bifunctional nature of 2-(propane-2-sulfonyl)acetic acid makes it an attractive precursor for the synthesis of various heterocyclic systems. For instance, condensation reactions involving both the carboxylic acid and the active methylene group can be envisioned with appropriate binucleophiles. While specific examples utilizing 2-(propane-2-sulfonyl)acetic acid are not extensively documented, related sulfonylacetic acids have been used in the synthesis of thiophenes, pyrazoles, and other heterocycles.
As a Building Block in Medicinal Chemistry
The sulfonyl group is a common motif in many pharmaceutical compounds, imparting properties such as improved metabolic stability and binding affinity. 2-(Propane-2-sulfonyl)acetic acid can serve as a scaffold for the introduction of the isopropylsulfonyl group into drug candidates. The carboxylic acid handle allows for facile amide bond formation or other derivatizations to build more complex molecular architectures.
Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
The accessibility of the starting material is a key consideration for its widespread adoption. 2-(Propane-2-sulfonyl)acetic acid can be synthesized through a straightforward two-step procedure starting from propane-2-thiol.
-
Oxidation: Propane-2-thiol is first oxidized to the corresponding sulfonyl chloride, propane-2-sulfonyl chloride, using a suitable oxidizing agent such as chlorine in the presence of water.
-
Reaction with an Acetate Enolate: The propane-2-sulfonyl chloride is then reacted with the enolate of an acetate ester (e.g., ethyl acetate), generated using a strong base like lithium diisopropylamide (LDA). This is followed by acidic workup to hydrolyze the ester and afford the desired 2-(propane-2-sulfonyl)acetic acid.
Caption: Synthetic route to 2-(propane-2-sulfonyl)acetic acid.
Conclusion and Future Outlook
2-(Propane-2-sulfonyl)acetic acid has firmly established itself as a valuable reagent in modern organic synthesis, primarily through its pivotal role in the Julia-Kocienski olefination. Its ability to facilitate the stereoselective formation of (E)-alkenes with high efficiency and broad functional group tolerance makes it an indispensable tool for the construction of complex molecular targets. The mechanistic understanding of this reaction allows for rational optimization of reaction conditions to achieve desired outcomes.
While its application in olefination is well-documented, the potential of 2-(propane-2-sulfonyl)acetic acid as a versatile building block for the synthesis of heterocycles and in medicinal chemistry is an area ripe for further exploration. Its straightforward synthesis and unique structural features suggest that its utility in the synthetic chemist's toolbox will continue to expand. As the drive for more efficient and selective synthetic methodologies continues, we anticipate that 2-(propane-2-sulfonyl)acetic acid and its derivatives will play an increasingly important role in enabling the synthesis of the next generation of functional molecules.
References
- Busini, V., Florit, F., Barozzi, M., Sieni, E., & Copelli, S. (2023). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Chemical Engineering Transactions, 100, 715-720.
- Mahmudova, F., Maksumova, A., Matkarimova, N., & Tadjieva, S. (2020). Study of the reaction of olefins with acetic acid. E3S Web of Conferences, 222, 03007.
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
- Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(S1), 26-28.
-
Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. Retrieved from [Link]
- Barrett, A. G. M., & Hill, M. L. (1989). Stereoselective synthesis of trisubstituted alkenes. University of Southampton.
- Li, X. (2023).
- Thermo Fisher Scientific. (n.d.).
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
- Bennett, J. M., Shapiro, J. D., Choinski, K. N., Mei, Y., Aulita, S. M., Dominguez, G. M., & Majireck, M. M. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent
Application Note: 2-(Propane-2-sulfonyl)acetic Acid in Esterification & Acylation
The following Application Note and Protocol guide details the use of 2-(Propane-2-sulfonyl)acetic acid as a specialized functional building block in esterification and amidation workflows.
Based on current pharmaceutical literature (e.g., WO2023154905A1), this compound is primarily utilized as a substrate (acylating agent) to introduce the pharmacologically relevant isopropylsulfonylacetyl motif, rather than acting as a catalytic coupling reagent itself. The guide below is structured to support researchers using this specific acid to synthesize esters and amides in drug discovery contexts.
Introduction & Scientific Rationale
In modern drug design, the sulfonyl group (
2-(Propane-2-sulfonyl)acetic acid serves as a critical reagent (building block) for introducing the isopropylsulfonyl moiety via a methylene linker. This specific architecture allows for:
-
Polarity Tuning: Modulating the logP of a drug candidate without introducing ionizable groups.
-
Scaffold Decoration: Capping amines or alcohols in fragment-based drug discovery (FBDD).
-
Bioisosterism: Acting as a stable surrogate for more metabolically labile carbonyl or ether linkages.
However, the presence of the strongly electron-withdrawing sulfone group at the
Mechanistic Insight: Activation & Reactivity
To use 2-(Propane-2-sulfonyl)acetic acid as an esterification reagent (acyl donor), the carboxylic acid must be activated. The choice of activation method dictates the reaction's efficiency and the suppression of
Activation Pathways
The acid can be activated via three primary pathways:
-
Carbodiimide/Additive (EDC/HOBt): Mild, suppresses racemization (not applicable here as the
-carbon is achiral, but prevents side reactions). -
Onium Salts (HATU/TBTU): High reactivity for sterically hindered alcohols.
-
Acyl Halide Formation (Oxalyl Chloride): Generates the highly reactive acid chloride, suitable for unreactive alcohols but requires careful base management to avoid ketene-like intermediates or degradation.
Mechanism Diagram (DOT)
Figure 1: Activation pathways for 2-(Propane-2-sulfonyl)acetic acid.[1] Note the risk of alpha-deprotonation if strong bases are used in excess.
Experimental Protocols
Protocol A: Mild Esterification using Carbodiimide (EDC)
Best for: Primary/Secondary alcohols and general library synthesis.
Reagents:
-
2-(Propane-2-sulfonyl)acetic acid (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
DMAP (0.1 equiv) - Catalyst
-
Dichloromethane (DCM) or DMF (anhydrous)
Procedure:
-
Dissolution: In a flame-dried flask under
, dissolve 2-(Propane-2-sulfonyl)acetic acid (1.0 mmol) in anhydrous DCM (5 mL). -
Activation: Add EDC
HCl (1.2 mmol) and DMAP (0.1 mmol) at 0°C. Stir for 15 minutes. Observation: The solution may become slightly cloudy. -
Coupling: Add the Target Alcohol (1.1 mmol) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via TLC/LCMS.
-
Workup: Dilute with DCM (20 mL). Wash with 1M HCl (to remove EDC urea and DMAP), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Methyl Ester Formation (TMS-Diazomethane)
Best for: Analytical standards or protecting the acid group. (Reference: WO2023154905A1)
Reagents:
-
2-(Propane-2-sulfonyl)acetic acid (1.0 equiv)
-
(Trimethylsilyl)diazomethane (
) (2.0 M in hexanes, 1.5 equiv)[2] -
Methanol (MeOH) / DCM (1:4 ratio)
Procedure:
-
Setup: Dissolve the acid (e.g., 100 mg) in a mixture of DCM (4 mL) and MeOH (1 mL). Cool to 0°C.[2]
-
Addition: Add
solution dropwise until a persistent yellow color remains (indicates excess diazomethane). -
Quench: Stir for 30 minutes at 0°C. Quench excess reagent by adding drops of glacial acetic acid until the solution becomes colorless.
-
Isolation: Concentrate in vacuo. The residue is typically pure enough for use; otherwise, filter through a short silica plug.
-
Safety Note:
is less explosive than diazomethane but still toxic. Use in a fume hood.
-
Protocol C: High-Efficiency Coupling via Acid Chloride
Best for: Sterically hindered alcohols or low-nucleophilicity substrates.
Reagents:
-
2-(Propane-2-sulfonyl)acetic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (catalytic, 1-2 drops)
-
DCM (anhydrous)
Procedure:
-
Activation: Dissolve acid in anhydrous DCM under Argon. Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, ) will occur. Stir for 1 hour at RT. -
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to remove HCl. Redissolve the crude acid chloride in fresh DCM.
-
Esterification: Add the solution slowly to a pre-cooled mixture of the Target Alcohol and Pyridine (or
) in DCM at 0°C. -
Rationale: Removing HCl before adding the alcohol prevents acid-catalyzed degradation of sensitive substrates.
Scope & Limitations
| Parameter | Capability | Notes |
| Primary Alcohols | Excellent | >90% Yields typical with EDC/DMAP. |
| Secondary Alcohols | Good | May require HATU or Acid Chloride method. |
| Tertiary Alcohols | Moderate/Poor | Steric hindrance combined with sulfone bulk may reduce yield. Use Steglich esterification. |
| Base Sensitivity | High | Avoid strong bases (NaH, LDA) during esterification to prevent |
| Solubility | High Polarity | The reagent is soluble in DMSO, DMF, MeOH; moderately soluble in DCM. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal esterification protocol based on substrate complexity.
References
-
Vertex Pharmaceuticals Inc. (2023). Antiviral pyrazolopyridinone compounds. WO2023154905A1. (Demonstrates the use of isopropylsulfonylacetic acid as a starting material and its esterification via TMS-Diazomethane).
-
Alfa Chemistry. (n.d.). 2-(Propane-2-sulfonyl)acetic acid Product Page. (Confirming commercial availability and CAS 135242-40-9).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for EDC/DMAP esterification).
Sources
Application Note & Experimental Protocol: Leveraging 2-(Propane-2-sulfonyl)acetic Acid in Modern Olefination Chemistry
Introduction: The Versatility of α-Sulfonyl Carboxylic Acids in Synthesis
2-(Propane-2-sulfonyl)acetic acid is a bifunctional organic molecule that holds significant potential as a versatile building block in contemporary organic synthesis.[1] Its structure, featuring both a carboxylic acid moiety and an isopropyl sulfone group, allows for a range of chemical transformations. The electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This reactivity is the cornerstone of its application in carbon-carbon bond-forming reactions, most notably in olefination reactions. This application note provides a comprehensive experimental protocol for a modified Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes, utilizing a derivative of 2-(propane-2-sulfonyl)acetic acid.[2][3]
The Julia-Kocienski olefination is a modification of the classical Julia olefination and offers the significant advantage of being a one-pot reaction, enhancing its efficiency and practicality in a research and drug development setting.[2][4] This reaction involves the coupling of a sulfonyl-stabilized carbanion with a carbonyl compound (an aldehyde or ketone) to generate an alkene.[3][5] The specific nature of the sulfone activating group is critical for the reaction's success, and while phenyl and heteroaromatic sulfones are common, the principles can be extended to alkyl sulfones like the one derived from 2-(propane-2-sulfonyl)acetic acid.
This guide is intended for researchers and scientists in organic and medicinal chemistry, providing a detailed, step-by-step protocol, the underlying chemical principles, and the necessary data for the successful execution of this valuable synthetic transformation.
Core Principles: The Julia-Kocienski Olefination Mechanism
The Julia-Kocienski olefination proceeds through a well-defined mechanistic pathway that ensures the stereoselective formation of the alkene product. The key steps are outlined below:
-
Deprotonation: A strong base is used to abstract a proton from the α-carbon to the sulfonyl group, generating a nucleophilic carbanion. The stability of this carbanion is crucial for the subsequent steps.
-
Nucleophilic Addition: The sulfonyl-stabilized carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: This is the key step in the modified Julia-Kocienski reaction. The β-alkoxy sulfone undergoes an intramolecular rearrangement where the activating group on the sulfone migrates to the oxygen atom. This is typically facilitated by heteroaromatic sulfones.[5]
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO2) and an aryloxide or alkoxide, leading to the formation of the desired alkene. The stereochemical outcome of the reaction is often controlled at this stage, with a strong preference for the formation of the more thermodynamically stable E-alkene.[6]
Caption: Generalized workflow of the Julia-Kocienski olefination.
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol details the synthesis of (E)-stilbene from benzaldehyde using an ester derivative of 2-(propane-2-sulfonyl)acetic acid. The carboxylic acid is first converted to an ester to prevent interference from the acidic proton during the carbanion formation step.
Part A: Esterification of 2-(Propane-2-sulfonyl)acetic Acid
Objective: To synthesize ethyl 2-(propane-2-sulfonyl)acetate, a precursor for the olefination reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(Propane-2-sulfonyl)acetic acid | 166.20[1] | 1.66 g | 10.0 | 1.0 |
| Ethanol (absolute) | 46.07 | 20 mL | - | Solvent |
| Sulfuric acid (conc.) | 98.08 | 0.2 mL | - | Catalyst |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Extraction |
| Saturated NaHCO₃ solution | - | 30 mL | - | Neutralization |
| Brine | - | 30 mL | - | Washing |
| Anhydrous MgSO₄ | 120.37 | - | - | Drying Agent |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(propane-2-sulfonyl)acetic acid (1.66 g, 10.0 mmol) and absolute ethanol (20 mL).
-
Stir the mixture to dissolve the solid. Carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(propane-2-sulfonyl)acetate as a colorless oil.
Part B: Julia-Kocienski Olefination
Objective: To synthesize (E)-stilbene via the reaction of the sulfonyl acetate with benzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2-(propane-2-sulfonyl)acetate | 194.25 | 0.97 g | 5.0 | 1.0 |
| Benzaldehyde | 106.12 | 0.53 g (0.51 mL) | 5.0 | 1.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.37 | 5.5 mL (1.0 M in THF) | 5.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | Solvent |
| Saturated NH₄Cl solution | - | 20 mL | - | Quenching |
| Ethyl acetate | 88.11 | 50 mL | - | Extraction |
| Brine | - | 20 mL | - | Washing |
| Anhydrous Na₂SO₄ | 142.04 | - | - | Drying Agent |
Procedure:
-
To a dry 100 mL two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 2-(propane-2-sulfonyl)acetate (0.97 g, 5.0 mmol) and anhydrous tetrahydrofuran (15 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise over 10 minutes. Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of the carbanion.
-
In a separate dry flask, dissolve benzaldehyde (0.53 g, 5.0 mmol) in anhydrous THF (10 mL).
-
Add the benzaldehyde solution dropwise to the carbanion solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-stilbene as a white solid.
Caption: Step-by-step workflow for the Julia-Kocienski olefination.
Safety and Handling
-
2-(Propane-2-sulfonyl)acetic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium bis(trimethylsilyl)amide (NaHMDS): A strong base that is highly reactive with water. Handle under an inert atmosphere. It is corrosive and can cause severe burns.
-
Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of both the esterification and the olefination should be monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint and can help in troubleshooting any issues that may arise.
-
Product Characterization: The identity and purity of the final product, (E)-stilbene, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The coupling constant of the vinylic protons in the ¹H NMR spectrum can confirm the E-stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Comparison with the literature value for (E)-stilbene can indicate purity.
-
By adhering to this protocol and performing the recommended analytical checks, researchers can have a high degree of confidence in the outcome of the experiment.
Conclusion
2-(Propane-2-sulfonyl)acetic acid, and its derivatives, are valuable reagents in organic synthesis. The protocol detailed in this application note for a modified Julia-Kocienski olefination demonstrates a practical and efficient method for the synthesis of trans-alkenes. The mild reaction conditions and high stereoselectivity make this a powerful tool for medicinal and materials chemists. The principles outlined here can be extended to a wide range of aldehydes and ketones, providing access to a diverse array of alkene products.
References
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022). MDPI. [Link]
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022). ResearchGate. [Link]
-
2-(Propane-2-sulfonyl)acetic acid. PubChem. [Link]
-
Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]
-
Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. (2004). Synthesis. [Link]
-
Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry. [Link]
-
2-(2-Isopropylphenoxy)acetic acid. ResearchGate. [Link]
-
Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes. (2019). YouTube. [Link]
-
Acetic acid (2:0). Exposome-Explorer. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. [Link]
-
Julia olefination. Wikipedia. [Link]
-
2-(2,2-Difluoropropylsulfanyl)acetic acid. PubChem. [Link]
Sources
- 1. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Julia Olefination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
The Versatility of 2-(Propane-2-sulfonyl)acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the sulfonyl group has emerged as a cornerstone in drug design, valued for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate the acidity of neighboring protons. When coupled with an acetic acid moiety, the resulting sulfonylacetic acid scaffold presents a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide focuses on a particularly intriguing member of this class: 2-(Propane-2-sulfonyl)acetic acid.
With its isopropylsulfonyl group, this compound offers a unique combination of steric and electronic properties that can be exploited to achieve selective interactions with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of 2-(Propane-2-sulfonyl)acetic acid in medicinal chemistry. We will explore its application as a key component in the design of targeted enzyme inhibitors, with a particular focus on its role in the development of novel anti-cancer and anti-inflammatory agents.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Propane-2-sulfonyl)acetic acid is fundamental to its effective application in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄S | PubChem |
| Molecular Weight | 166.19 g/mol | PubChem |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid | PubChem |
| SMILES | CC(C)S(=O)(=O)CC(=O)O | PubChem |
| CAS Number | 135242-40-9 | PubChem |
Application in Medicinal Chemistry: A Focus on Enzyme Inhibition
The unique structural features of 2-(Propane-2-sulfonyl)acetic acid make it an attractive scaffold for the design of enzyme inhibitors. The sulfonyl group can engage in crucial hydrogen bonding interactions within an enzyme's active site, while the carboxylic acid moiety can mimic the substrate or interact with key basic residues. The isopropyl group provides a degree of lipophilicity and steric bulk that can be fine-tuned to optimize binding affinity and selectivity.
Case Study: Development of Isopropylsulfonyl-Substituted FAK Inhibitors for Pancreatic Cancer
A compelling example of the application of the isopropylsulfonyl motif is in the development of Focal Adhesion Kinase (FAK) inhibitors for the treatment of pancreatic cancer. FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in cell proliferation, migration, and survival.[1][2]
A recent study by Ma et al. (2022) described the design and synthesis of a series of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as potent FAK inhibitors.[3] One of the most promising compounds from this series, compound 9h , demonstrated remarkable efficacy. It effectively inhibited FAK-mediated phosphorylation with an enzymatic IC₅₀ value of 0.1165 nM and suppressed the proliferation of human pancreatic cancer AsPC-1 cells with an IC₅₀ of 0.1596 μM.[3]
The isopropylsulfonyl group in these derivatives plays a crucial role in their biological activity. It is hypothesized to occupy a specific hydrophobic pocket within the FAK kinase domain, contributing to the high binding affinity and selectivity of the inhibitor. The synthesis of these compounds involves the use of an aniline derivative bearing the isopropylsulfonyl group, highlighting the importance of having access to well-characterized building blocks like 2-(Propane-2-sulfonyl)acetic acid or its derivatives.
Figure 1: Conceptual diagram illustrating the binding of an isopropylsulfonyl-containing FAK inhibitor to the FAK kinase domain.
Protocols
Protocol 1: Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
Step 1: Synthesis of (Isopropylthio)acetic acid
This intermediate can be prepared via the reaction of sodium thiopropoxide with sodium chloroacetate.
Materials:
-
2-Propanethiol (isopropyl mercaptan)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in methanol.
-
To this solution, add 2-propanethiol dropwise at room temperature.
-
In a separate flask, dissolve chloroacetic acid in methanol and neutralize it with a methanolic solution of sodium hydroxide.
-
Add the sodium chloroacetate solution to the sodium thiopropoxide solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted 2-propanethiol.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (isopropylthio)acetic acid.
Step 2: Oxidation to 2-(Propane-2-sulfonyl)acetic acid
The sulfide is then oxidized to the corresponding sulfone.
Materials:
-
(Isopropylthio)acetic acid
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium tungstate (optional, as a catalyst)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve (isopropylthio)acetic acid in acetic acid in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate (optional).
-
Slowly add hydrogen peroxide (30% solution) to the reaction mixture, maintaining the temperature below 40°C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC to ensure complete oxidation.
-
Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-(propane-2-sulfonyl)acetic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro FAK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized using 2-(propane-2-sulfonyl)acetic acid against the FAK enzyme. Commercial kits are available and their specific instructions should be followed.[4][5]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., PF-573228)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds and the positive control to the respective wells. Include a DMSO control (vehicle).
-
Add the FAK enzyme to all wells except the negative control.
-
Add the FAK substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: A generalized workflow for an in vitro FAK kinase inhibition assay.
Protocol 3: In Vitro COX-2 Enzymatic Inhibition Assay
Given the structural similarities of some sulfonyl-containing compounds to known COX-2 inhibitors, evaluating the activity of new derivatives is a logical step. This protocol outlines a common method for assessing COX-2 inhibition.[6][7][8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Selective COX-2 inhibitor as a positive control (e.g., celecoxib)
-
Detection system (e.g., ELISA kit for prostaglandin E₂ (PGE₂) or a fluorometric probe)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test compounds and the positive control to the appropriate wells. Include a DMSO control.
-
Pre-incubate the plate to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of PGE₂ produced using an ELISA kit or measure the fluorescence of a specific probe according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Conclusion and Future Perspectives
2-(Propane-2-sulfonyl)acetic acid represents a valuable and somewhat underutilized building block in the medicinal chemist's toolbox. Its unique combination of a flexible acetic acid linker, a hydrogen-bond-accepting sulfonyl group, and a moderately bulky isopropyl moiety provides a rich scaffold for the design of potent and selective enzyme inhibitors. The successful application of the isopropylsulfonyl group in the development of FAK inhibitors for pancreatic cancer underscores the potential of this motif in targeting specific protein kinases.
Future research should focus on developing a more streamlined and well-documented synthesis of 2-(propane-2-sulfonyl)acetic acid to enhance its accessibility to the broader research community. Furthermore, the exploration of this building block in the design of inhibitors for other enzyme classes, such as cyclooxygenases, proteases, and other kinases, is a promising avenue for the discovery of novel therapeutic agents. The detailed protocols and application notes provided in this guide are intended to facilitate these endeavors and empower researchers to fully exploit the potential of this versatile chemical entity in their drug discovery programs.
References
- Ma, S., et al. (2022). Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. Bioorganic & Medicinal Chemistry, 68, 116867.
-
BPS Bioscience. (n.d.). FAK Kinase Assay Kit. Retrieved from [Link]
- Ma, S., Li, Y., Zhang, J., Liu, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2022). Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114768.
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Ciaffoni, L., et al. (2021).
- Stokes, J. B., et al. (2011). Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment. Molecular Cancer Therapeutics, 10(11), 2135–2145.
- Golomb, G., et al. (2015). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Oncotarget, 6(22), 19036–19053.
- Al-Otaibi, J. S., et al. (2022). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1646.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
Sources
- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 2. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com.cn [promega.com.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 2-(Propane-2-sulfonyl)acetic Acid in Agrochemical Research
Introduction: The Sulfonyl Scaffold in Modern Agrochemicals
The introduction of sulfur atoms is a well-established strategy in the modulation and development of novel agrochemicals, with over 30% of current market products containing at least one sulfur atom.[1] Among these, the sulfone functional group (R-S(=O)₂-R') is a cornerstone in the design of pharmaceuticals and agricultural chemicals.[2][3] Sulfones are recognized for their chemical stability, synthetic accessibility, and their ability to act as bioisosteres of other functional groups, often enhancing interactions with biological targets.[3][4]
While large classes of sulfonyl-containing compounds, such as the sulfonylurea herbicides, are widely known for their potent inhibition of the acetolactate synthase (ALS) enzyme in plants, the broader class of aliphatic sulfonyl compounds remains a fertile ground for discovery.[5] This document focuses on 2-(Propane-2-sulfonyl)acetic acid (also known as 2-isopropylsulfonylacetic acid), a simple yet versatile aliphatic sulfone. Due to its dual functionality—a reactive carboxylic acid handle and a stable sulfonyl group—this compound serves as an excellent starting point for the synthesis of novel chemical libraries aimed at discovering new herbicidal and fungicidal active ingredients.
This guide provides a comprehensive framework for researchers, detailing the synthesis and characterization of the parent compound, protocols for its derivatization, and standardized bioassays for screening its potential agrochemical activity. The methodologies are designed to be self-validating, emphasizing causality and robust data generation.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid | PubChem[6] |
| Molecular Formula | C₅H₁₀O₄S | PubChem[6] |
| Molecular Weight | 166.20 g/mol | PubChem[6] |
| CAS Number | 135242-40-9 | PubChem[6] |
| Appearance | Colorless Liquid or Solid | General Chemical Knowledge |
| SMILES | CC(C)S(=O)(=O)CC(=O)O | PubChem[6] |
Section 1: Synthesis and Characterization of the Core Scaffold
The foundation of any screening program is the reliable synthesis and rigorous characterization of the starting materials. This section provides a proven protocol for the synthesis of 2-(propane-2-sulfonyl)acetic acid from its commercially available thioether precursor, (isopropylsulfanyl)acetic acid.
Protocol 1.1: Synthesis via Oxidation
The most direct route to 2-(propane-2-sulfonyl)acetic acid is the oxidation of the corresponding sulfide, (isopropylsulfanyl)acetic acid. This reaction must be carefully controlled to prevent over-oxidation or side reactions. Hydrogen peroxide with a catalyst is a common and effective method.
Causality: The sulfide group is susceptible to oxidation, first to a sulfoxide and then to a sulfone. Using a robust oxidizing agent like hydrogen peroxide ensures complete conversion to the desired sulfone. Acetic acid serves as a suitable solvent that is compatible with the reagents and the product.[7]
Materials
-
(Isopropylsulfanyl)acetic acid (CAS: 22818-59-3)[8]
-
Hydrogen peroxide (30% w/w solution)
-
Acetic acid (glacial)
-
Sodium tungstate dihydrate (catalyst)
-
Sodium bisulfite (for quenching)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (isopropylsulfanyl)acetic acid (10.0 g, 74.5 mmol) in 100 mL of glacial acetic acid.
-
Catalyst Addition: Add sodium tungstate dihydrate (0.25 g, 0.76 mmol) to the solution.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (17.0 mL, 164 mmol, 2.2 equivalents) dropwise to the stirred solution. The addition should be done over 30 minutes, and the flask may be cooled in an ice bath to manage any exotherm.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bisulfite until a test with peroxide indicator strips is negative, signifying the destruction of excess H₂O₂.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by recrystallization or column chromatography if necessary, though often the crude product is of sufficient purity for subsequent derivatization.
Protocol 1.2: Quality Control and Characterization
To ensure the integrity of subsequent experiments, the synthesized compound must be thoroughly characterized.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.8-4.0 (s, 2H, -CH₂-), ~3.2-3.4 (septet, 1H, -CH-), ~1.4 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168-170 (C=O), ~55-57 (-CH₂-), ~53-55 (-CH-), ~15-16 (-CH₃) |
| Mass Spectrometry (ESI-) | Expected m/z: 165.02 [M-H]⁻ |
| Purity (HPLC) | >95% |
Section 2: Derivatization for Library Synthesis
The true potential of 2-(propane-2-sulfonyl)acetic acid lies in its utility as a building block.[2] The carboxylic acid moiety is a prime handle for creating diverse libraries of amides, esters, and other derivatives, which can then be screened for biological activity.
Workflow for Derivative Library Synthesis
Caption: High-level workflow from core synthesis to hit identification.
Protocol 2.1: Parallel Amide Synthesis via Acyl Chloride
This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a library of primary or secondary amines to generate a diverse set of amides.
Causality: Converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride allows the subsequent amidation reaction to proceed rapidly and cleanly at room temperature, which is ideal for parallel synthesis formats.[9]
Materials
-
2-(Propane-2-sulfonyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
A library of diverse primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block or individual reaction vials
Step-by-Step Procedure
-
Acyl Chloride Formation: In a dry flask under a nitrogen atmosphere, dissolve 2-(propane-2-sulfonyl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 2-(propane-2-sulfonyl)acetyl chloride is typically used immediately without further purification.
-
Amine Plate Preparation: In a 96-well plate, dispense a solution of each unique amine (1.1 eq) in anhydrous DCM into separate wells. Add a non-nucleophilic base like TEA or DIPEA (1.5 eq) to each well.
-
Coupling Reaction: To each well of the amine plate, add a solution of the freshly prepared acyl chloride (1.0 eq) in anhydrous DCM.
-
Incubation: Seal the plate and allow it to shake at room temperature for 12-16 hours.
-
Workup & Purification: Upon completion, the reaction mixtures can be washed sequentially with dilute HCl, sodium bicarbonate solution, and brine. The organic solvent is then removed. Purification is typically achieved via high-throughput preparative HPLC.
Section 3: Agrochemical Screening Protocols
Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with potential herbicidal or fungicidal activity. The following protocols provide standardized, reproducible assays for primary screening.
Protocol 3.1: Herbicidal Activity - Seed Germination and Early Growth Assay
This whole-plant bioassay is a robust method to assess the pre-emergent herbicidal activity of test compounds on a model dicot (e.g., Amaranthus retroflexus - redroot pigweed) and a model monocot (e.g., Lolium rigidum - rigid ryegrass).[10][11]
Causality: This assay measures the ability of a compound to inhibit seed germination or subsequent root and shoot development, which are critical life stages for weeds.[12] Using both a monocot and a dicot species provides initial data on the spectrum of activity.
Materials
-
Seeds of Amaranthus retroflexus and Lolium rigidum
-
Test compounds dissolved in DMSO (stock solution)
-
Agar (0.8% w/v)
-
Petri dishes (60 mm)
-
Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)
-
Positive control (e.g., a commercial sulfonylurea herbicide like chlorsulfuron)[5]
-
Negative control (DMSO vehicle)
Step-by-Step Procedure
-
Media Preparation: Prepare 0.8% agar in water and autoclave. Allow it to cool to ~50°C.
-
Dosing: Add the test compound from a DMSO stock to the molten agar to achieve the desired final concentration (e.g., 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. Prepare positive and negative control plates similarly.
-
Plating: Pour the dosed agar into petri dishes and allow them to solidify.
-
Seed Sowing: Place 10-15 seeds of the chosen indicator species onto the surface of the agar in each dish.
-
Incubation: Seal the plates with a breathable tape and place them in a growth chamber under controlled conditions.
-
Data Collection: After 7-10 days, assess the following parameters for each plate:
-
Germination percentage (%)
-
Root length (mm)
-
Shoot length (mm)
-
Visual signs of phytotoxicity (e.g., chlorosis, necrosis)
-
-
Analysis: Calculate the percent inhibition of root/shoot growth relative to the negative control. Dose-response curves can be generated for active compounds to determine the GR₅₀ (concentration required for 50% growth reduction).
Protocol 3.2: Fungicidal Activity - Spore Germination Assay
This assay determines the ability of a compound to inhibit the germination of fungal spores, a critical first step in plant infection for many pathogenic fungi.[13][14] Botrytis cinerea (gray mold) is a suitable model organism.
Causality: Preventing spore germination is a highly effective fungicidal mechanism of action. This in-vitro assay provides a rapid and sensitive measure of a compound's intrinsic antifungal potential.[15][16]
Materials
-
Spores of Botrytis cinerea (harvested from 10-day-old PDA plates)
-
Potato Dextrose Broth (PDB) or a defined germination medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plate
-
Microplate reader or microscope
Step-by-Step Procedure
-
Spore Suspension: Harvest spores from a culture plate into sterile water containing a surfactant (e.g., 0.01% Tween 20). Adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of 2x concentrated PDB to each well.
-
Compound Addition: Add 1 µL of the test compound in DMSO to each well to achieve the desired final concentration. Include positive (e.g., hymexazol) and negative (DMSO) controls.
-
Inoculation: Add 50 µL of the spore suspension to each well.
-
Incubation: Cover the plate and incubate at 22-25°C for 12-24 hours in the dark.
-
Assessment:
-
Microscopic: Place a drop from each well onto a microscope slide and count the number of germinated vs. non-germinated spores (a spore is considered germinated if the germ tube is longer than the spore's diameter). Count at least 100 spores per replicate.
-
Spectrophotometric: Measure the optical density (OD) at 600 nm. An increase in OD correlates with fungal growth resulting from germination.
-
-
Analysis: Calculate the percentage of germination inhibition relative to the negative control. Determine the IC₅₀ (concentration for 50% inhibition) for active compounds.
Section 4: Hypothetical Mechanism of Action
While the specific target of novel sulfonylacetic acid derivatives is unknown, the structural alerts within the class can guide initial hypotheses. Many sulfonyl-containing herbicides, particularly sulfonylureas, act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5]
Potential Target Pathway: ALS Inhibition
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]
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- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. (Isopropylsulfanyl)acetic acid AldrichCPR 22818-59-3 [sigmaaldrich.com]
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- 11. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 13. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols for the Quantification of 2-(Propane-2-sulfonyl)acetic acid
Prepared by: Senior Application Scientist, Analytical Development
Abstract
This document provides comprehensive analytical methodologies for the accurate and robust quantification of 2-(Propane-2-sulfonyl)acetic acid. This compound is of significant interest in pharmaceutical development, potentially arising as a process-related impurity or degradant. Given that sulfonate esters are often classified as potential genotoxic impurities (PGIs), highly sensitive and validated analytical methods are crucial for ensuring drug safety and regulatory compliance.[1][2] This guide details two primary analytical approaches: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis, in line with the stringent control requirements for PGIs.[3] Both protocols are designed to be self-validating, with performance characteristics established in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction: The Rationale for Precise Quantification
2-(Propane-2-sulfonyl)acetic acid is a sulfonyl-containing carboxylic acid. In the context of pharmaceutical manufacturing, molecules with sulfonate moieties warrant careful scrutiny. The sulfonic acid group itself is not genotoxic; however, related structures, such as sulfonate esters, are a well-known class of potentially genotoxic impurities due to their alkylating capabilities.[1][2] Therefore, 2-(Propane-2-sulfonyl)acetic acid may be a synthetic precursor, a related impurity, or a metabolite of a drug substance containing an isopropyl sulfonyl group.
The imperative to control PGIs at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API) necessitates analytical methods that are not only accurate and precise but also exceptionally sensitive.[3] This application note provides the foundational methodologies to establish such control, addressing both routine quality control and trace-level impurity profiling.
Method Selection: A Two-Tiered Approach
The choice of an analytical method is dictated by its intended purpose. We present two validated protocols to cover different analytical needs:
-
HPLC-UV: A robust, accessible, and cost-effective method ideal for quantifying the analyte in samples where concentrations are expected to be relatively high (e.g., >0.05% w/w). It is suitable for monitoring reaction kinetics, process control, and analyzing intermediate purity.
-
LC-MS/MS: The definitive method for trace-level quantification. Its superior sensitivity and selectivity make it the gold standard for confirming the absence or presence of the analyte at levels relevant to genotoxic impurity control (typically in the low ppm range).
Application Protocol I: Quantification by Reverse-Phase HPLC-UV
Principle of Separation
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The analyte, being a polar carboxylic acid, has limited retention on a nonpolar stationary phase (like C18). To achieve adequate retention and a sharp peak shape, the mobile phase is acidified. The acidic conditions suppress the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its interaction with the stationary phase. Detection is achieved via UV spectrophotometry; while the sulfonyl and carboxyl groups are not strong chromophores, detection at low wavelengths (e.g., 205-215 nm) provides sufficient sensitivity for this application.
Experimental Protocol: HPLC-UV
3.2.1. Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm PVDF or Nylon).[6]
-
Reference Standard: 2-(Propane-2-sulfonyl)acetic acid (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Orthophosphoric acid or Trifluoroacetic acid (TFA), HPLC grade.
3.2.2. Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-(Propane-2-sulfonyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to bracket the expected sample concentration. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample (e.g., API) to be analyzed into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a target concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into an autosampler vial.[6]
3.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Industry-standard column providing good retention for moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Acid modifier to suppress analyte ionization and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Elution Mode | Isocratic: 85% A / 15% B | A simple isocratic method is robust and sufficient if the sample matrix is not complex.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Low wavelength provides sensitivity for compounds lacking a strong chromophore. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | ~10 minutes | Sufficient to allow elution of the analyte and any early-eluting impurities. |
3.2.4. HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R2) guidelines.[9][10]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak for the analyte is free from interference from blank, placebo, and known impurities. Peak purity index > 0.995 (DAD). | Ensures the signal is only from the analyte of interest.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration). | Demonstrates a direct relationship between concentration and response.[7][11] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | Measures the closeness of the experimental value to the true value.[11] |
| Precision | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 3.0%. | Assesses the random error and reproducibility of the method.[11][12] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be sufficiently low to quantify the analyte at the specification limit. | Defines the lowest concentration that can be reliably quantified.[8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | Defines the lowest concentration that can be reliably detected.[8] |
| Robustness | RSD ≤ 5.0% for analyte assay when small, deliberate changes are made (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | Shows the method's reliability during normal usage.[12] |
Application Protocol II: Trace Quantification by LC-MS/MS
Principle of Analysis
For trace-level analysis, LC-MS/MS provides unparalleled sensitivity and selectivity. The high hydrophilicity of 2-(propane-2-sulfonyl)acetic acid can lead to poor retention on reverse-phase columns and potential ion suppression in the mass spectrometer source. To overcome this, chemical derivatization is often employed. Derivatizing the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH) achieves two goals:
-
Increases Hydrophobicity: The resulting derivative is less polar, leading to better retention on a C18 column.[13]
-
Enhances Ionization: The derivative often ionizes more efficiently, typically in negative ion mode, leading to a significant increase in sensitivity.[13]
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition minimizes matrix interference and provides confident quantification.
Experimental Protocol: LC-MS/MS
4.2.1. Equipment and Reagents
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
All equipment and reagents from the HPLC-UV method.
-
Derivatization Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), Pyridine.[13]
-
Formic acid (LC-MS grade).[14]
4.2.2. Standard and Sample Preparation (with Derivatization)
-
Standard and Sample Solutions: Prepare initial solutions in a suitable solvent like water or a water/acetonitrile mixture, as described in the HPLC section, but at much lower concentrations (e.g., in the ng/mL range).
-
Derivatization Protocol: a. To 100 µL of each standard and sample solution in a microcentrifuge tube, add 50 µL of 20 mM 3-NPH·HCl in 50% acetonitrile. b. Add 50 µL of 120 mM EDC·HCl in 50% acetonitrile containing 6% pyridine. c. Vortex the mixture and incubate at 40 °C for 30 minutes. d. After incubation, cool the mixture to room temperature. e. Dilute the derivatized solution with Water:Acetonitrile (90:10) to a suitable final concentration and transfer to an autosampler vial.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 UPLC Column, 100 mm x 2.1 mm, 1.8 µm | High-efficiency column for sharp peaks and fast analysis times.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for good chromatography and protonation in the ESI source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Elution Mode | Gradient | Gradient elution is necessary to separate the derivatized analyte from reagent peaks and matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | ESI Negative | The derivatized analyte is expected to form a stable [M-H]⁻ ion. |
| Key MS Parameters | Capillary Voltage: 3.5 kV; Gas Temp: 350 °C; Gas Flow: 9 L/min | Typical starting parameters for an ESI source; must be optimized for the specific instrument and analyte. |
| MRM Transitions | Hypothetical: Q1 (Precursor Ion) → Q3 (Product Ion). e.g., m/z 316 → m/z 137 | The precursor [M-H]⁻ of the 3-NPH derivative would be ~m/z 316. A characteristic fragment would be the 3-nitrophenyl group (m/z 137). These must be determined experimentally by infusing the derivatized standard. |
4.2.4. LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS quantification.
Method Validation Considerations
Validation follows the same ICH principles as the HPLC method, but with a focus on trace-level performance. The LOQ must be demonstrated to be at or below the reporting threshold required for the impurity (e.g., below 1.5 µ g/day intake, corresponding to low ppm levels in the API).[2] Matrix effects should be thoroughly investigated by comparing the response of the analyte in pure solvent versus spiked sample matrix.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the quantification of 2-(Propane-2-sulfonyl)acetic acid. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for the control of this compound as a potential genotoxic impurity. Proper execution and validation of these methods as described will ensure accurate data and support the development of safe and effective pharmaceutical products, in line with global regulatory expectations.
References
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol.
- Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.
- ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
- MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality.
- International Journal of Pharmaceutical Sciences and Research. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents.
- Quest Journals. (n.d.). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. Journal of Research in Pharmaceutical Science.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). A Simple Approach for Improved LC-MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas.
- National Institutes of Health. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Thermo Fisher Scientific. (2013). Mass Spectrometry Sample Preparation Procedure for Protein Samples.
- ResearchGate. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis.
- Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
- Phenomenex. (n.d.). Sample Preparation.
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Application Notes and Protocols for 2-(Propane-2-sulfonyl)acetic acid: A Comprehensive Guide for Researchers
These application notes provide a detailed guide for the safe and effective handling, storage, and utilization of 2-(propane-2-sulfonyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals who employ this versatile reagent in their laboratories. The information herein is curated to ensure scientific integrity and promote best practices in a research environment.
Introduction: Understanding 2-(Propane-2-sulfonyl)acetic acid
2-(Propane-2-sulfonyl)acetic acid, also known as (isopropylsulfonyl)acetic acid, is a valuable building block in organic and medicinal chemistry. Its structure, featuring a sulfonyl group adjacent to a carboxylic acid moiety, imparts unique chemical properties that are advantageous in various synthetic applications. The strong electron-withdrawing nature of the isopropylsulfonyl group enhances the acidity of the carboxylic acid proton and influences the reactivity of the adjacent methylene group, making it a useful component in the synthesis of complex molecules and novel chemical entities.
This guide will provide a comprehensive overview of its properties, detailed protocols for safe handling and storage, and insights into its application in organic synthesis, particularly in the context of drug discovery and development.
Compound Properties and Specifications
A thorough understanding of the physicochemical properties of 2-(propane-2-sulfonyl)acetic acid is fundamental to its safe handling and effective use.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄S | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| Appearance | White to off-white solid | General chemical supplier information |
| Synonyms | (Isopropylsulfonyl)acetic acid, 2-(Isopropylsulfonyl)acetic acid | [1] |
Safety, Handling, and Personal Protective Equipment (PPE)
As with any chemical reagent, adherence to strict safety protocols is paramount when handling 2-(propane-2-sulfonyl)acetic acid. The compound is classified with specific hazards that necessitate appropriate precautions.
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(propane-2-sulfonyl)acetic acid is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with these hazards, the following PPE must be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Ensure gloves are inspected for integrity before each use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.
General Handling Practices
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Ensure emergency eyewash stations and safety showers are readily accessible.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of 2-(propane-2-sulfonyl)acetic acid.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[2]
-
Container: Keep the container tightly closed and well-sealed to prevent moisture ingress.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.
Stability Profile
-
Thermal Stability: The compound may decompose at elevated temperatures. Thermal decomposition of similar acetic acid derivatives can yield various products, and it is advisable to avoid temperatures above 150°C.
-
Light Sensitivity: Prolonged exposure to light may cause degradation. Store in an opaque or amber container.
-
pH Sensitivity: In protic solvents under alkaline conditions (pH > 8), hydrolysis of the sulfonyl group can occur. For solutions, maintaining a pH between 4 and 6 is recommended to enhance stability.
Incompatibility
To prevent hazardous reactions, 2-(propane-2-sulfonyl)acetic acid should be stored separately from the following:
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Bases: Can cause deprotonation and potentially vigorous reactions.
-
Reactive Metals: As an acidic compound, it may react with certain metals to produce flammable hydrogen gas.
Application Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
Objective: To couple 2-(propane-2-sulfonyl)acetic acid to the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
2-(Propane-2-sulfonyl)acetic acid
-
Coupling agents (e.g., HBTU, HOBt)
-
Tertiary amine base (e.g., DIEA)
-
Anhydrous DMF
-
DCM
-
Piperidine solution in DMF (e.g., 20%)
-
Cleavage cocktail (e.g., TFA-based)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% piperidine solution in DMF to remove the protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation of 2-(Propane-2-sulfonyl)acetic acid: In a separate vial, dissolve 2-(propane-2-sulfonyl)acetic acid (e.g., 3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF. Add a coupling agent such as HBTU (e.g., 2.9 equivalents) and a tertiary amine base like DIEA (e.g., 6 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated 2-(propane-2-sulfonyl)acetic acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for a duration determined by the specific amino acid sequence and reaction scale (typically 1-2 hours).
-
Washing: After the coupling reaction is complete, filter the resin and wash it extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage from Resin: Treat the resin with an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to release the modified peptide.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then purify using standard techniques such as reverse-phase HPLC.
Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
6.1. Spill Management
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the chemical.[3] Collect the absorbed material into a designated hazardous waste container.[3]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
6.2. Waste Stream Management
-
Solid Waste: Unused or contaminated solid 2-(propane-2-sulfonyl)acetic acid should be collected in a clearly labeled hazardous waste container for disposal by a certified waste management company.
-
Liquid Waste:
-
Neutralization: For aqueous solutions, neutralization is a key step. Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring in a well-ventilated area. Monitor the pH until it is in the neutral range (pH 6-8).
-
Collection: The neutralized solution and any organic solvent waste containing the compound should be collected in a designated container for organic waste. Do not dispose of organic solvents down the drain.[4]
-
Labeling: Ensure all waste containers are properly labeled with their contents.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal service.
-
Conclusion
2-(Propane-2-sulfonyl)acetic acid is a valuable reagent with diverse applications in chemical synthesis. By adhering to the guidelines outlined in these application notes, researchers can ensure its safe handling, proper storage, and effective use, thereby fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling of 2-(Propane-2-sulfonyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2-(Propane-2-sulfonyl)acetic acid is a sulfonylacetic acid derivative with the molecular formula C5H10O4S.[1][2] Its structure, featuring a carboxylic acid group and a sulfonyl group, makes it a valuable building block in medicinal and organic chemistry.[2] However, these same functional groups contribute to its hazardous properties, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the known hazards of 2-(Propane-2-sulfonyl)acetic acid and detailed procedures for its safe use in a laboratory setting.
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Propane-2-sulfonyl)acetic acid is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the compound is corrosive and an irritant.[1] Exposure to the solid (dust) or solutions of this chemical can cause significant harm.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H10O4S | PubChem[1] |
| Molecular Weight | 166.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Primary Engineering Control: The Chemical Fume Hood
All work with 2-(Propane-2-sulfonyl)acetic acid, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[4] This is critical to mitigate the risk of inhaling irritating dust or vapors.
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times.[7][8] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[3][9] This is to protect against the severe eye damage this compound can cause. |
| Hand Protection | Chemical-resistant gloves are required.[3][8] Nitrile or neoprene gloves are generally recommended for handling acids.[7][10] Always check the glove manufacturer's compatibility chart for the specific chemical. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. |
| Body Protection | A flame-resistant lab coat is required to protect against skin contact and contamination of personal clothing.[7][11] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[5][7] |
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Safe Handling and Storage Protocols
General Handling Procedures
-
Avoid generating dust: When handling the solid material, use techniques that minimize the creation of airborne dust.
-
Work in a well-ventilated area: Always handle this compound inside a chemical fume hood.[4][6]
-
Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.[13][14]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12][15] Do not eat, drink, or smoke in the laboratory.[4]
Protocol for Weighing Solid 2-(Propane-2-sulfonyl)acetic acid
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.
-
PPE: Don the appropriate PPE as outlined above.
-
Weighing: Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any sudden movements that could create dust.
-
Closure: Tightly cap the source container immediately after dispensing.
-
Clean-up: Gently wipe down the spatula and the area around the balance with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
Protocol for Preparing a Solution
-
Solvent First: Add the desired solvent to the reaction vessel or volumetric flask first.
-
Slow Addition: Slowly and carefully add the weighed 2-(Propane-2-sulfonyl)acetic acid to the solvent.
-
Mixing: If necessary, use a magnetic stirrer to aid in dissolution.
-
Temperature Control: Be aware that dissolving acids can be exothermic. Monitor the temperature and cool the solution if necessary.
Storage Requirements
-
Container: Store in the original, tightly sealed container.[7][15]
-
Location: Keep in a cool, dry, and well-ventilated area.[4][7]
-
Compatibility: Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[4][12]
-
Segregation: Store in a dedicated cabinet for corrosive materials.
Emergency Procedures
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Spill Response
The response to a spill will depend on its size and location.
Caption: Decision-making workflow for chemical spill response.
-
Alert: Inform others in the immediate area of the spill.
-
Contain: If it is a liquid, create a dike around the spill with an absorbent material to prevent it from spreading.[16][17]
-
Neutralize: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.[16][17][18][19] The neutralizer should be applied from the outside of the spill towards the center.[19][20]
-
Absorb: Cover the neutralized spill with an inert absorbent material such as vermiculite, sand, or cat litter.[16][17]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[18]
-
Decontaminate: Clean the spill area with soap and water.[18]
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste according to your institution's guidelines.
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's emergency response team and provide them with the following information:
-
Name of the chemical (2-(Propane-2-sulfonyl)acetic acid)
-
Location of the spill
-
Estimated quantity of the spill
-
Any known injuries
-
Waste Disposal
All waste containing 2-(Propane-2-sulfonyl)acetic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet: Acetic Acid, ACS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. Retrieved from [Link]
-
Loba Chemie. (2015). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
University of Utah. (2019). STANDARD OPERATING PROCEDURE: ACID HANDLING. Retrieved from [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
- Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH.
-
SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]
-
Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
Absorbents Online. (2023). How Will You Respond to an Acid Spill?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. Retrieved from [Link]
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- 1. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methylpropane-2-sulfonyl)acetic Acid|CAS 36610-02-3 [benchchem.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. nano.pitt.edu [nano.pitt.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
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- 8. canadasafetytraining.com [canadasafetytraining.com]
- 9. chemsafe.ie [chemsafe.ie]
- 10. flinnsci.com [flinnsci.com]
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- 20. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
Application Note: A Scalable and Robust Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
Introduction
2-(Propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, is a vital carboxylic acid containing a sulfone functional group.[1] Sulfones are recognized as indispensable building blocks in the development of pharmaceuticals and agrochemicals due to their unique electronic characteristics and structural properties.[2] This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The increasing demand for such intermediates necessitates the development of a manufacturing process that is not only high-yielding but also safe, scalable, and economically viable.
This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of 2-(propane-2-sulfonyl)acetic acid. We present a detailed two-step protocol, beginning with the S-alkylation of isopropyl mercaptan followed by the controlled oxidation of the resulting thioether intermediate. The causality behind experimental choices, critical safety considerations for scale-up, and robust analytical validation methods are thoroughly discussed to ensure a reproducible and reliable process for researchers and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the target molecule's properties is foundational for safe handling and effective process design.
| Property | Value | Reference |
| IUPAC Name | 2-(propan-2-ylsulfonyl)acetic acid | [3] |
| Synonyms | (Isopropylsulfonyl)acetic acid | [3] |
| CAS Number | 135242-40-9 | [3] |
| Molecular Formula | C₅H₁₀O₄S | [3] |
| Molecular Weight | 166.20 g/mol | [3] |
| Appearance | White to off-white solid (typical) | |
| GHS Hazards | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335) | [3] |
Primary Hazards: The compound is corrosive and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.
Synthetic Strategy and Mechanistic Overview
The selected synthetic route is a robust two-step process designed for scalability and efficiency, utilizing readily available starting materials.
Overall Reaction Scheme:
-
Step 1: S-Alkylation: Nucleophilic substitution of chloroacetic acid with isopropyl mercaptan to form the key intermediate, 2-(isopropylthio)acetic acid.
-
Step 2: Oxidation: Selective oxidation of the thioether intermediate to the final sulfone product, 2-(propane-2-sulfonyl)acetic acid.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Rationale:
-
S-Alkylation: This step proceeds via an Sₙ2 mechanism. Sodium hydroxide deprotonates the thiol of isopropyl mercaptan, a relatively acidic proton, to form the highly nucleophilic sodium thiolate.[1] This thiolate then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group to form the C-S bond of the thioether intermediate. Using a base is crucial for generating the potent nucleophile required for an efficient reaction.
-
Oxidation: The conversion of the sulfide to a sulfone is a classic oxidation reaction.[4] In this protocol, hydrogen peroxide is used as the primary oxidant in an acidic medium (acetic acid).[5] Sodium tungstate acts as a catalyst, forming a pertungstate species in the presence of H₂O₂, which is a highly effective oxygen transfer agent for this transformation. This method is preferred for scale-up due to its efficiency, the relatively low cost of hydrogen peroxide, and the generation of water as the only stoichiometric byproduct.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~100 g of the final product. All operations must be performed in a chemical fume hood.
Part A: Synthesis of 2-(Isopropylthio)acetic acid (Intermediate)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Purity |
| Isopropyl Mercaptan | 76.16 | 84.0 g (100 mL) | 1.10 | ≥98% |
| Sodium Hydroxide | 40.00 | 92.4 g | 2.31 | ≥97% |
| Chloroacetic Acid | 94.50 | 94.5 g | 1.00 | ≥99% |
| Deionized Water | 18.02 | 1.2 L | - | - |
| Hydrochloric Acid (conc.) | 36.46 | ~100 mL | - | 37% |
| Ethyl Acetate | 88.11 | 1.0 L | - | ACS Grade |
| Sodium Sulfate (anhydrous) | 142.04 | 50 g | - | ACS Grade |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
Dropping funnel (500 mL)
-
Condenser
-
Ice-water bath
Procedure:
-
Thiolate Formation:
-
Equip the 2 L reactor with the overhead stirrer, thermometer, and dropping funnel.
-
Charge the reactor with sodium hydroxide (92.4 g) and deionized water (400 mL). Stir until all solids have dissolved.
-
Cool the NaOH solution to 10-15 °C using an ice-water bath.
-
CAUTION: Isopropyl mercaptan has an extremely foul and pervasive odor.[6] Ensure efficient fume hood operation. Add isopropyl mercaptan (84.0 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Stir the resulting solution at 20-25 °C for an additional 30 minutes.
-
-
Alkylation Reaction:
-
In a separate beaker, carefully dissolve chloroacetic acid (94.5 g) in deionized water (200 mL). This may be slightly exothermic.
-
Add this chloroacetic acid solution to the dropping funnel.
-
Add the chloroacetic acid solution dropwise to the reactor over 60-90 minutes. Maintain the internal temperature between 20-30 °C using the ice bath as needed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 12-16 hours (overnight) to ensure completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back down to 10 °C with an ice bath.
-
CAUTION: This step is highly exothermic. Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated hydrochloric acid. Monitor the pH with litmus paper or a pH meter.
-
Transfer the acidified mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (200 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 2-(isopropylthio)acetic acid as a pale yellow oil or low-melting solid. The product is often used in the next step without further purification.
-
Expected Yield: 120-130 g (90-97%).
-
Part B: Synthesis of 2-(Propane-2-sulfonyl)acetic acid (Final Product)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Purity |
| 2-(Isopropylthio)acetic acid | 134.21 | 127.5 g | 0.95 | From Part A |
| Acetic Acid (Glacial) | 60.05 | 500 mL | - | ≥99.7% |
| Sodium Tungstate Dihydrate | 329.85 | 3.1 g | 0.0095 | ≥99% |
| Hydrogen Peroxide (30% w/w) | 34.01 | 237 g (215 mL) | 2.09 | 30% |
| Sodium Bisulfite | 104.06 | ~20 g | - | ACS Grade |
| Deionized Water | 18.02 | 1.5 L | - | - |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
Dropping funnel (500 mL)
-
Ice-water bath
Procedure:
-
Reaction Setup:
-
Charge the 2 L reactor with 2-(isopropylthio)acetic acid (127.5 g), glacial acetic acid (500 mL), and sodium tungstate dihydrate (3.1 g).[7]
-
Stir the mixture until a homogeneous solution is formed.
-
Place the dropping funnel containing 30% hydrogen peroxide (215 mL) onto the reactor.
-
Cool the reactor contents to 15-20 °C using an ice-water bath.
-
-
Oxidation:
-
CRITICAL STEP: The oxidation is highly exothermic. Add the hydrogen peroxide solution dropwise at a rate that maintains the internal temperature between 25-35 °C. This addition will likely take 2-3 hours. DO NOT allow the temperature to exceed 40 °C to prevent a runaway reaction and potential side product formation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 4-6 hours.
-
Monitor the reaction for completion by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Quench and Isolation:
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Prepare a solution of sodium bisulfite in water (e.g., 20 g in 100 mL). Slowly add this solution to the reaction to quench any unreacted hydrogen peroxide. Test for peroxides using peroxide test strips to ensure a complete quench.
-
Slowly add 1 L of cold deionized water to the reaction mixture with vigorous stirring. The product should precipitate as a white solid.
-
Stir the resulting slurry in the ice bath for 1-2 hours to maximize crystallization.
-
Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 250 mL).
-
-
Purification and Drying:
-
Transfer the crude solid to a beaker. Add a minimal amount of hot water (e.g., ~200-300 mL, heated to 80-90 °C) to dissolve the solid. If it does not fully dissolve, small additions of ethanol or isopropanol may be required.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to recrystallize.
-
Filter the purified crystals, wash with a small amount of ice-cold water, and dry in a vacuum oven at 45-50 °C to a constant weight.
-
Expected Yield: 118-133 g (75-85% over two steps).
-
Process Safety and Scale-Up Insights
Scaling chemical synthesis introduces challenges that are not always apparent at the lab bench. Adherence to strict safety protocols is paramount.
-
Hazard Management:
-
Isopropyl Mercaptan: This reagent is volatile, flammable, and has an exceptionally low odor threshold. All transfers and reactions must be conducted in a high-performance fume hood or a closed system to prevent exposure and environmental release.
-
Exotherm Control: The oxidation with hydrogen peroxide is the most critical step to control. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential. The rate of H₂O₂ addition must be strictly controlled and tied to the internal temperature reading. An emergency cooling bath (e.g., dry ice/acetone) should be on standby.
-
Corrosives: Both strong bases (NaOH) and acids (HCl, Acetic Acid) are used.[8][9] Handle with appropriate PPE and use materials of construction compatible with these reagents.
-
Caption: Critical interdependent factors for safe process scale-up.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, -COOH), 4.05 (s, 2H, -CH₂-), 3.40 (sept, 1H, -CH-), 1.25 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.5, 55.2, 54.8, 15.0.
-
Mass Spectrometry (ESI-): m/z 165.0 [M-H]⁻.
-
Melting Point: 77-80 °C.
-
Purity (HPLC): ≥98.5% (by area %).
Conclusion
This application note details a reliable and scalable two-step synthesis of 2-(propane-2-sulfonyl)acetic acid. By focusing on the mechanistic rationale behind the chosen reactions and highlighting the critical parameters for process safety and control, this guide provides researchers and development professionals with a robust framework for producing this valuable intermediate on a multi-gram scale. The successful implementation of this protocol relies on careful control of reaction temperatures, especially during the oxidation step, and adherence to all safety precautions outlined.
References
-
The Journal of Organic Chemistry. Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. ACS Publications. Available from: [Link]
-
PubChem. 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available from: [Link]
-
Sciencemadness.org. Isopropyl Mercaptan Synthesis. Available from: [Link]
-
Journal of Organic Chemistry, India. Kinetics of oxidation of isopropyl alcohol by Tripropylammonium fluorochromate. Available from: [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Sulfones. Available from: [Link]
-
PubMed. Large-scale Preparation of (13) C-labeled 2-(phenylthio)acetic Acid and the Corresponding Labeled Sulfoxides and Sulfones. National Library of Medicine. Available from: [Link]
-
SciSpace. Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]
-
Durham Tech. Acetic Acid, 2.0N (2.0M) Safety Data Sheet. Available from: [Link]
-
Nano-Safety. Safety Data Sheet: Acetic Acid. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Sciencemadness Discussion Board - Isopropyl Mercaptan Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. durhamtech.edu [durhamtech.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(propane-2-sulfonyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work.
Overview of Synthesis
The synthesis of 2-(propane-2-sulfonyl)acetic acid is a valuable process, as this compound and its derivatives are important building blocks in medicinal chemistry.[1][2] The most common and reliable synthetic route is a two-step process:
-
S-Alkylation: A nucleophilic substitution (SN2) reaction between a thioglycolate and an isopropyl halide to form the thioether intermediate, 2-(isopropylthio)acetic acid.
-
Oxidation: The subsequent oxidation of the thioether to the desired sulfone, 2-(propane-2-sulfonyl)acetic acid.
While seemingly straightforward, optimizing the yield and purity requires careful control over reaction conditions and a deep understanding of the underlying chemistry. This guide will address the critical aspects of each step.
Reaction Pathway Diagram
Caption: General two-step synthesis pathway for 2-(propane-2-sulfonyl)acetic acid.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Step 1: S-Alkylation Troubleshooting
Question: My yield for the S-alkylation step is consistently low. What are the likely causes?
Answer: Low yields in the formation of 2-(isopropylthio)acetic acid are typically traced back to one of four areas: incomplete deprotonation, side reactions of the alkylating agent, over-alkylation, or suboptimal reaction conditions.
-
Incomplete Deprotonation: Mercaptoacetic acid (pKa ~3.7) requires a sufficiently strong base for complete conversion to the thiolate anion, which is the active nucleophile.
-
Recommendation: Use at least two equivalents of a base like NaOH or K₂CO₃ to ensure deprotonation of both the thiol and carboxylic acid protons. Monitor the pH of the reaction mixture; it should be distinctly alkaline (pH > 10) before adding the alkylating agent.
-
-
Side Reactions (Elimination): While thiols are excellent nucleophiles, using a sterically hindered or strong base can promote the competing E2 elimination of the alkyl halide (2-bromopropane) to form propene.
-
Recommendation: Use a moderately strong, non-hindered base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). Avoid strong, bulky bases like potassium tert-butoxide. Running the reaction at a moderate temperature (40-60°C) favors the SN2 pathway over elimination.
-
-
Over-alkylation: The product, 2-(isopropylthio)acetic acid, can itself be deprotonated and react with another molecule of 2-bromopropane, leading to byproducts.
-
Recommendation: This is a common issue when using an excess of the alkylating agent.[3] Use a slight excess (1.05-1.1 equivalents) of mercaptoacetic acid relative to the 2-bromopropane to ensure the halide is the limiting reagent.
-
-
Suboptimal Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[4] A temperature range of 40-60°C is generally a good starting point. Monitor reaction progress by TLC or GC-MS to determine the optimal time and temperature.
-
Question: I see multiple spots on my TLC plate after the S-alkylation reaction. What are they?
Answer: Besides your starting materials and desired product, common impurities include:
| Impurity | Potential Cause | Identification & Mitigation |
| Disulfide | Oxidation of the thiolate anion by air. | Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Over-alkylation Product | Excess alkylating agent. | Use the thiol as the excess reagent.[3] |
| Propene/Isopropanol | E2 elimination or SN1 hydrolysis of 2-bromopropane. | Use a less hindered base and control the temperature. Ensure anhydrous conditions if hydrolysis is suspected. |
Step 2: Oxidation Troubleshooting
Question: The oxidation of the thioether to the sulfone is incomplete, and I'm isolating the sulfoxide intermediate. How can I drive the reaction to completion?
Answer: This is a very common issue, as the oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[5] Stopping at the sulfoxide stage indicates insufficient oxidizing power or suboptimal conditions.
-
Choice and Stoichiometry of Oxidant:
-
Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly oxidant. However, its reactivity can be sluggish.
-
Recommendation: Use a slight excess of 30-35% H₂O₂ (2.2-2.5 equivalents) in a solvent like acetic acid or methanol. The addition of a catalyst, such as sodium tungstate (Na₂WO₄), can significantly accelerate the oxidation.[6]
-
-
m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and selective oxidant for this transformation.[7]
-
Recommendation: Use at least 2.1 equivalents of m-CPBA. The reaction is typically fast, even at room temperature. The main challenge is the removal of the m-chlorobenzoic acid byproduct during workup.
-
-
-
Reaction Temperature and Time:
-
Recommendation: For H₂O₂/acetic acid, heating to 60-80°C is often necessary to ensure full conversion to the sulfone. For m-CPBA, the reaction can often be run at room temperature. Monitor the reaction by TLC or LC-MS until the sulfoxide spot is no longer visible.
-
Question: My final product is discolored or contains impurities after the oxidation step. What went wrong?
Answer: Discoloration and impurities often stem from the decomposition of the oxidizing agent or side reactions.
-
Hydrogen Peroxide Decomposition: H₂O₂ can decompose, especially at higher temperatures or in the presence of trace metal impurities, generating oxygen and heat.[8][9] This reduces the effective concentration of your oxidant.
-
Recommendation: Use fresh, stabilized H₂O₂. Add it slowly to the reaction mixture to control any exotherm. Ensure your glassware is scrupulously clean.
-
-
Over-oxidation/Side Reactions: While the sulfone group is generally stable, harsh oxidation conditions can lead to decomposition of the acetic acid moiety, especially at high temperatures.
-
Recommendation: Maintain careful temperature control. Once the reaction is complete (as determined by in-process controls), proceed with the workup promptly.
-
-
Purification Issues: Removing acidic byproducts like m-chlorobenzoic acid or residual acetic acid can be challenging.
-
Recommendation: After quenching any remaining oxidant, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to extract acidic impurities. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer as its salt. Subsequent acidification of the aqueous layer will precipitate the pure product, which can then be collected by filtration. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) is highly recommended for obtaining a high-purity product.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(Isopropylthio)acetic Acid
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mercaptoacetic acid (1.0 eq) and potassium carbonate (2.2 eq).
-
Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reagents.
-
Flush the system with nitrogen and heat the mixture to 50°C.
-
Slowly add 2-bromopropane (0.95 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.
Protocol 2: Oxidation to 2-(Propane-2-sulfonyl)acetic Acid
-
Dissolve the crude 2-(isopropylthio)acetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction to 70°C for 3-5 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Cool the reaction to room temperature and slowly pour it into a stirred solution of saturated sodium bisulfite to quench any unreacted peroxide.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution. (Note: The product will move to the aqueous layer).
-
Separate the aqueous layer, cool it in an ice bath, and acidify to pH 1-2 with concentrated HCl to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from hot water or an ethanol/water mixture for higher purity.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting the synthesis of 2-(propane-2-sulfonyl)acetic acid.
References
-
Rayner, C. M. (1995). Synthesis of thiols, sulfides, sulfoxides and sulfones. Contemporary Organic Synthesis, 2(4), 409. [Link]
-
Royal Society of Chemistry. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Reeves, J. T., et al. (2014). Sulfide Synthesis from Bunte Salts and Grignard Reagents. Organic Letters, 16(4), 1196–1199. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen peroxide. [Link]
-
Chemistry LibreTexts. (2020). Thioethers (Sulfides) and Silyl Ethers. [Link]
-
The Chemistry Blog. (2024). The Decomposition of Hydrogen Peroxide. [Link]
-
Hardcastle, I. R., et al. (2006). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 3034-3038. [Link]
-
Wang, T., et al. (2024). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. [Link]
Sources
- 1. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrogen peroxide [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 9. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 2-(Propane-2-sulfonyl)acetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(Propane-2-sulfonyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important building block. 2-(Propane-2-sulfonyl)acetic acid, also known as (isopropylsulfonyl)acetic acid, is a key intermediate in various synthetic pathways due to its active methylene group flanked by both a sulfonyl and a carboxyl group.[1][2] This unique structure makes it a versatile precursor for more complex molecules in medicinal chemistry and materials science.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles to help you not only solve immediate issues but also to understand the causality behind the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of 2-(Propane-2-sulfonyl)acetic acid?
A1: 2-(Propane-2-sulfonyl)acetic acid is a solid organic compound with the molecular formula C₅H₁₀O₄S.[3] Its structure features an isopropylsulfonyl group attached to the alpha-carbon of acetic acid. Key identifiers are:
-
CAS Number: 135242-40-9[3]
-
Molecular Weight: 166.20 g/mol [3]
-
IUPAC Name: 2-(propan-2-ylsulfonyl)acetic acid[3]
It is important to handle this compound with appropriate safety precautions, as it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3]
Q2: What is the most common synthetic route for preparing 2-(Propane-2-sulfonyl)acetic acid?
A2: The most common and direct approach involves the nucleophilic substitution of a haloacetic acid derivative with an isopropyl sulfinate salt. This is a variation of the well-established methods for creating β-keto sulfones and other sulfonyl-containing compounds.[2][4] The general two-step process involves:
-
S-alkylation: Reaction of sodium propane-2-sulfinate with an ester of bromoacetic or chloroacetic acid (e.g., ethyl bromoacetate) to form the corresponding ester, ethyl 2-(propane-2-sulfonyl)acetate.
-
Hydrolysis: Saponification of the resulting ester using a base (like NaOH or LiOH) followed by acidic workup to yield the final carboxylic acid product.
Q3: Why is the methylene group in this compound considered "active"?
A3: The methylene group (-CH₂-) is positioned between two strong electron-withdrawing groups: the sulfonyl group (-SO₂-) and the carboxyl group (-COOH). This dual activation makes the methylene protons significantly acidic and easily removable by a base, generating a stable carbanion. This nucleophilic carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, making the parent compound a valuable synthetic intermediate.[1][2]
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of 2-(Propane-2-sulfonyl)acetic acid. The following workflow diagram provides a high-level overview of the synthetic process discussed.
Caption: High-level workflow for the two-step synthesis of the target compound.
Issue 1: Low or No Yield of the Ester Intermediate (S-Alkylation Step)
-
Question: I am reacting sodium propane-2-sulfinate with ethyl bromoacetate in DMF, but my TLC/LC-MS analysis shows very little product formation even after several hours at 80°C. What could be the problem?
-
Answer: Low conversion in this step typically points to issues with the nucleophile, the solvent, or competing side reactions. Let's break down the potential causes and solutions.
-
Causality - Nucleophile Reactivity: Sodium propane-2-sulfinate can be hygroscopic. Absorbed water can diminish its nucleophilicity and interfere with the reaction. Furthermore, sulfinates are ambident nucleophiles, meaning they can react through either the sulfur or oxygen atom. While S-alkylation is generally favored, reaction conditions can influence the outcome.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry your sodium propane-2-sulfinate in a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours before use. Use anhydrous DMF as the solvent.[5]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the sodium cation, leaving a "naked" and highly reactive sulfinate anion.[1] Avoid protic solvents like ethanol or water in this step, as they will solvate the nucleophile and reduce its reactivity.
-
Temperature Control: While higher temperatures generally increase reaction rates, they can also promote decomposition or side reactions. If 80°C is ineffective, ensure your starting material is dry before increasing the temperature further (e.g., to 100°C), but monitor for byproduct formation.[5]
-
Alternative Halide: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide. If you are using the chloro-analog, consider switching to the bromo- or even iodo-acetate for enhanced reactivity.
-
-
Issue 2: Complex Mixture After Saponification/Hydrolysis
-
Question: The hydrolysis of my crude ethyl 2-(propane-2-sulfonyl)acetate resulted in a messy reaction mixture with multiple spots on TLC, and I'm struggling to isolate the desired carboxylic acid. What went wrong?
-
Answer: This issue often arises from incomplete hydrolysis, degradation of the product, or side reactions occurring during the workup.
-
Causality - Reaction Conditions: The active methylene group can be deprotonated under the basic conditions of saponification. If reactive species are present, this can lead to side reactions. Furthermore, prolonged exposure to strong base or high temperatures can cause decomposition. The acidic workup must also be carefully controlled.
-
Troubleshooting & Optimization:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes provide cleaner reactions and is less likely to catalyze side reactions. A mixture of THF and water is a common solvent system.
-
Monitor Reaction Progress: Follow the hydrolysis by TLC or LC-MS until all the starting ester has been consumed. This avoids unnecessarily long reaction times.
-
Controlled Acidification: During the acidic workup, add the acid (e.g., 1M HCl) slowly while cooling the reaction mixture in an ice bath. This dissipates the heat of neutralization and minimizes potential acid-catalyzed degradation. Acidify to a pH of approximately 1-2 to ensure the carboxylic acid is fully protonated and will partition into the organic extraction solvent.[6]
-
Workup Procedure: After acidification, promptly extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove excess water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a moderate temperature (e.g., < 40°C) to prevent decomposition.
-
-
Issue 3: Difficulty with Product Purification
-
Question: My crude product is an oil or a waxy solid, and I am finding it difficult to purify by crystallization or column chromatography. How can I obtain a clean, solid product?
-
Answer: Purification challenges are common for sulfonylacetic acids, which can be polar and have unique solubility profiles.
-
Causality - Impurities: The primary impurities are often unreacted starting materials, byproducts from the hydrolysis step, or residual solvent. The polarity of the sulfonyl and carboxylic acid groups can make the compound "streaky" on silica gel.
-
Troubleshooting & Optimization:
-
Column Chromatography: If you must use chromatography, consider using a more acidic mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. For example, add 0.5-1% acetic acid to your hexane/ethyl acetate or dichloromethane/methanol eluent system.
-
Crystallization: This is often the best method for purification. The key is finding the right solvent system.
-
Single Solvent: Try dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., toluene, ethyl acetate, or water) and then allowing it to cool slowly.
-
Solvent/Anti-Solvent: Dissolve the crude product in a solvent in which it is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add an "anti-solvent" in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes turbid. Warm the mixture slightly until it is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Ion Exchange Chromatography: For removing ionic impurities, passing an aqueous solution of the sulfonate salt through a strongly acidic cation exchange resin can be an effective, albeit more advanced, purification method.[7]
-
-
The following diagram illustrates a logical approach to troubleshooting these common issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
degradation and stability issues of 2-(Propane-2-sulfonyl)acetic acid
Welcome to the technical support center for 2-(Propane-2-sulfonyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this reagent. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 2-(Propane-2-sulfonyl)acetic acid
2-(Propane-2-sulfonyl)acetic acid is a bifunctional molecule containing both a carboxylic acid and a sulfone group. This structure imparts specific chemical properties that are crucial to understand for its effective use. The sulfonyl group is generally robust, however, the presence of the adjacent carboxylic acid can influence its reactivity and stability under certain experimental conditions. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.
Troubleshooting Guide: Degradation and Stability Issues
This section addresses common problems encountered during the storage and use of 2-(Propane-2-sulfonyl)acetic acid in experimental settings.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Low or no yield of the desired product.
-
Presence of unexpected byproducts in reaction monitoring (TLC, LC-MS).
-
Starting material remains largely unreacted.
Potential Causes & Solutions:
-
Cause A: Degradation of 2-(Propane-2-sulfonyl)acetic acid Prior to Use. Improper storage can lead to slow degradation over time.
-
Solution: Always store the reagent in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended. Before use, allow the container to warm to room temperature to prevent condensation, as moisture can initiate hydrolysis.
-
-
Cause B: Thermal Decomposition during Reaction. Elevated reaction temperatures can induce decarboxylation or desulfonylation.
-
Solution: If possible, conduct reactions at lower temperatures. If elevated temperatures are necessary, perform a small-scale trial to assess the stability of the starting material under the reaction conditions. Monitor the reaction closely for the appearance of degradation products. The thermal decomposition of some aliphatic sulfones can occur at elevated temperatures, leading to the elimination of SO2.[1][2]
-
-
Cause C: Incompatibility with Reaction Conditions (pH). While sulfonyl groups are generally stable under both acidic and basic conditions, extreme pH combined with heat can lead to hydrolysis.[3]
-
Solution: Buffer the reaction mixture if possible to maintain a neutral or mildly acidic pH. If strongly basic or acidic conditions are required, consider minimizing the reaction time and temperature.
-
Workflow for Investigating Reaction Failure:
Caption: Troubleshooting workflow for reaction failures involving 2-(Propane-2-sulfonyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(Propane-2-sulfonyl)acetic acid?
A1: For long-term stability, store the compound at 2-8°C in a tightly sealed container to protect it from moisture and light. For short-term laboratory use, storage at room temperature in a desiccator is acceptable.
Q2: Can this compound undergo decarboxylation?
A2: Yes, like other carboxylic acids, 2-(Propane-2-sulfonyl)acetic acid can undergo decarboxylation, especially at elevated temperatures. The presence of the electron-withdrawing sulfonyl group may influence the rate of this process. It is advisable to avoid prolonged heating of the compound, particularly in solution.
Q3: Is the sulfonyl group susceptible to hydrolysis?
A3: The sulfonyl group is generally resistant to hydrolysis under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at high temperatures, can lead to cleavage of the carbon-sulfur bond.
Q4: Are there any known incompatible solvents or reagents?
A4: Avoid strong oxidizing and reducing agents, as they can react with the sulfonyl group. While generally stable, prolonged heating in highly polar protic solvents in the presence of strong acids or bases should be approached with caution.
Q5: How can I monitor the degradation of 2-(Propane-2-sulfonyl)acetic acid?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the purity and degradation of this compound.[4][5] A simple isocratic method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid for peak shaping) should provide good resolution of the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of 2-(Propane-2-sulfonyl)acetic acid under various stress conditions.[3][6]
Materials:
-
2-(Propane-2-sulfonyl)acetic acid
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
Methanol
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-(Propane-2-sulfonyl)acetic acid in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 24 hours. Dissolve a known amount in methanol for analysis.
-
Photostability: Expose the solid compound to UV light (254 nm) for 24 hours. Dissolve a known amount in methanol for analysis.
-
Analysis: Analyze all samples by RP-HPLC, comparing them to an unstressed control sample.
Expected Outcomes: This study will help identify the conditions under which the compound degrades and will reveal its primary degradation products.
Protocol 2: Routine Purity Check by RP-HPLC
Instrumentation:
-
HPLC with UV detector (set to an appropriate wavelength, e.g., 210 nm)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL
Procedure:
-
Prepare a sample solution of 2-(Propane-2-sulfonyl)acetic acid in the mobile phase A at a concentration of approximately 0.1 mg/mL.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the peak area percentages.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be hypothesized:
-
Decarboxylation: Under thermal stress, the carboxylic acid group can be lost as carbon dioxide, yielding isopropyl methyl sulfone.
-
Hydrolysis of the Sulfonyl Group: Under harsh acidic or basic conditions, the C-S bond could be cleaved, leading to the formation of propane-2-sulfonic acid and acetic acid.
Visual Representation of Potential Degradation:
Caption: Hypothesized degradation pathways of 2-(Propane-2-sulfonyl)acetic acid under thermal and hydrolytic stress.
References
-
Sulfonyl Protective Groups. Chem-Station Int. Ed.2014 . Available from: [Link]
-
Baruah, S., et al. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels2017 , 31(6), 6146-6154. Available from: [Link]
-
Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal.2007 , 44(1), 1-15. Available from: [Link]
-
Zumstein, M. T., et al. Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils. Environ. Sci. Technol.2021 , 55(19), 13213–13224. Available from: [Link]
-
Gala, U., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules2020 , 25(21), 5143. Available from: [Link]
-
Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia2022 , 69(2), 335-341. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomed J Sci & Tech Res2022 , 47(3), 38381-38385. Available from: [Link]
- Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt. US Patent 6,660,882 B2.
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Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Mol. Pharmaceutics2022 , 19(4), 1165–1176. Available from: [Link]
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SULFOXIDES AND SULFONES: REVIEW. Indian Drugs2023 , 60(02), 7-20. Available from: [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Front. Chem.2020 , 8, 735. Available from: [Link]
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Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers2022 , 14(9), 1747. Available from: [Link]
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Considering Specific Ion Effects on Froth Stability in Sulfidic Cu-Ni-PGM Ore Flotation. Minerals2022 , 12(3), 332. Available from: [Link]
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How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
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Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
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Baertschi, S. W., et al. A practical guide to forced degradation and stability studies for drug substances. J. Pharm. Sci.2018 , 107(11), 2717-2733. Available from: [Link]
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Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro. J. Biochem. Mol. Toxicol.2002 , 16(4), 187-92. Available from: [Link]
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Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives. Microorganisms2020 , 8(9), 1395. Available from: [Link]
- Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid. US Patent 6,504,050 B1.
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Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]
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Metal ions affect the formation and stability of amyloid β aggregates at multiple length scales. Phys. Chem. Chem. Phys.2018 , 20(13), 8746-8752. Available from: [Link]
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Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels2017 , 31(6), 6146-6154. Available from: [Link]
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Zo1,2-alpyridine derivatives. US Patent 4,945,093. Available from: [Link]
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Loftsson, T. Drug stability: What do we need to know?. Hospital Pharmacy Europe2019 . Available from: [Link]
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Singh, S., & Kumar, V. Forced Degradation Studies. MedCrave online2016 . Available from: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. J. Pharm. Sci.2018 , 107(1), 5-23. Available from: [Link]
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Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. Antioxidants2021 , 10(6), 949. Available from: [Link]
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Taurine. Wikipedia. Available from: [Link]
- Novel zwitterionic compounds with pharmacologic activity. WO 99/27791.
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Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry2016 , 9(7), 333. Available from: [Link]
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Importance of stability of pharmaceutical formulations. ProQuest Dissertations Publishing2015 . Available from: [Link]
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Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers2018 , 10(12), 1361. Available from: [Link]
- Synthesis of hydroxy sulfonic acids. US Patent 4,987,250.
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Acetic acid for industrial use — Methods of test — Part 2: Determination of acetic acid content — Titrimetric method. ISO 753-2:1981. Available from: [Link]
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Technical Support Center: Troubleshooting NMR Analysis of 2-(Propane-2-sulfonyl)acetic Acid
Welcome to the technical support center for the NMR analysis of 2-(Propane-2-sulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the NMR analysis of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the integrity and accuracy of your experimental results.
Introduction to the NMR Spectrum of 2-(Propane-2-sulfonyl)acetic Acid
2-(Propane-2-sulfonyl)acetic acid possesses a unique structure with both a sulfonyl and a carboxylic acid functional group. These features can present challenges in NMR analysis, from signal broadening to the appearance of unexpected peaks. Understanding the expected NMR spectrum is the first step in effective troubleshooting.
Structure:
Expected ¹H and ¹³C NMR Data:
To provide a baseline for your analysis, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(Propane-2-sulfonyl)acetic acid. These values are calculated using established NMR prediction algorithms and should be used as a reference.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ | ~1.4 | Doublet | 6H |
| -CH - | ~3.3 | Septet | 1H |
| -CH ₂- | ~4.1 | Singlet | 2H |
| -COOH | 10-12 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ | ~15 |
| -C H- | ~55 |
| -C H₂- | ~58 |
| -C OOH | ~168 |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the carboxylic acid proton (-COOH) signal broad or not visible at all?
Answer:
The proton of a carboxylic acid is acidic and readily undergoes chemical exchange with other labile protons in the sample, such as residual water, or with the deuterium of the NMR solvent.[4] This exchange process can lead to signal broadening or even the complete disappearance of the peak.
Causality:
-
Proton Exchange: The rate of exchange between the carboxylic acid proton and other labile protons (e.g., water) is often on the same timescale as the NMR experiment. This rapid exchange leads to an averaging of the magnetic environments, resulting in a broad signal.[4]
-
Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers or aggregates in solution. The strength and dynamics of this hydrogen bonding can influence the chemical shift and line shape of the -COOH proton.[4]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the acidic proton will be completely exchanged with deuterium, causing the signal to disappear from the ¹H NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad or missing -COOH signal.
Experimental Protocol: D₂O Shake
-
Acquire the initial ¹H NMR spectrum of your sample in a non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow any emulsion to settle.
-
Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. The disappearance of the broad signal confirms it is the exchangeable carboxylic acid proton.
Q2: I see unexpected signals in my spectrum. How can I identify potential impurities?
Answer:
Unexpected signals in an NMR spectrum can arise from residual solvents, starting materials from the synthesis, or byproducts. A common synthetic route to sulfonylacetic acids involves the reaction of a sulfonyl chloride with an enolate of acetic acid or a related derivative.
Potential Impurities and their Expected ¹H NMR Signals:
-
Isopropyl Alcohol (Isopropanol): A common starting material or solvent.
-
-CH ₃: Doublet around 1.2 ppm.
-
-CH -: Septet around 4.0 ppm.
-
-OH : Broad singlet, variable chemical shift.
-
-
Acetic Acid: A potential starting material or byproduct.[5][6]
-
-CH ₃: Singlet around 2.1 ppm.
-
-COOH : Broad singlet around 11-12 ppm.[6]
-
-
Residual Solvents: Common laboratory solvents used during synthesis and purification. Refer to published tables of NMR data for common solvents.[7][8]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown signals in the NMR spectrum.
Q3: The signals for the methylene (-CH₂-) or methine (-CH-) protons are broader than expected. What could be the cause?
Answer:
Broadening of the methylene or methine signals in 2-(propane-2-sulfonyl)acetic acid can be attributed to several factors, including chemical exchange, conformational dynamics, and sample viscosity.
Causality:
-
Chemical Exchange: While less common for C-H protons, slow exchange processes can sometimes lead to peak broadening.
-
Conformational Dynamics: The molecule may be undergoing conformational changes on a timescale that is intermediate with respect to the NMR experiment. This can lead to the averaging of signals and subsequent broadening. For sulfones, restricted rotation around the S-C bond can sometimes be a factor.[9]
-
Sample Viscosity: A highly concentrated or viscous sample can lead to broader lines due to slower molecular tumbling.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute sample to see if the line widths sharpen. This can help rule out viscosity effects.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insight into dynamic processes. If conformational exchange is the cause of broadening, the signals may sharpen at higher or lower temperatures as the rate of exchange moves into the fast or slow exchange regime, respectively.
-
Check for Paramagnetic Impurities: If the sample has been in contact with metal spatulas or catalysts, consider filtering the NMR sample through a small plug of celite or silica gel to remove any potential paramagnetic species.
Data Presentation
Table 3: Summary of Potential ¹H NMR Troubleshooting Scenarios
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or absent -COOH signal | Proton exchange, hydrogen bonding | D₂O shake, use of aprotic solvent (DMSO-d₆), lower acquisition temperature. |
| Unexpected signals | Residual solvents, unreacted starting materials, byproducts | Compare to known solvent and starting material spectra, consider synthetic pathway for byproducts. |
| Broadened -CH₂- or -CH- signals | Conformational dynamics, sample viscosity, paramagnetic impurities | Variable temperature NMR, sample dilution, filtration. |
| Inaccurate integration | Signal overlap, poor phasing, baseline distortion | Re-process the spectrum with careful phasing and baseline correction. |
References
- Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 752-761.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Casarini, D., et al. (1993). Atropisomerism in Hindered Naphthyl Sulfones Investigated by Dynamic NMR and Dynamic HPLC Techniques. The Journal of Organic Chemistry, 58(21), 5620-5623.
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Chen, J., et al. (2005). Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester. Synthesis, 2005(12), 2027-2029.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Retrieved from [Link]
-
University of Ottawa. (n.d.). 33S Sulfur NMR. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
OCer Videos. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of ethanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
MDPI. (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]
- Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12(1), 99-104.
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Material 100114. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]
Sources
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- 3. Visualizer loader [nmrdb.org]
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- 5. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
- 6. ethanoic acid low high resolution H-1 proton nmr spectrum of ethanoic acid analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. iris.unibas.it [iris.unibas.it]
Technical Support Center: 2-(Propane-2-sulfonyl)acetic acid
Welcome to the technical support center for 2-(Propane-2-sulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this compound. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and validated protocols to ensure the highest purity of your final product.
Section 1: Understanding the Chemistry & Potential Impurities
2-(Propane-2-sulfonyl)acetic acid is typically synthesized by the oxidation of its thioether precursor, 2-(isopropylthio)acetic acid. The core of this transformation is the conversion of a sulfide to a sulfone, a process that, while straightforward, can lead to several predictable impurities if not carefully controlled.[1][2][3] Understanding the reaction pathway is the first step in troubleshooting.
The primary oxidation reaction involves converting the sulfur atom through two oxidation states: from sulfide to sulfoxide, and then from sulfoxide to the desired sulfone.[3][4] Oxidizing agents like hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, are commonly employed for this transformation.[5][6]
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in 2-(Propane-2-sulfonyl)acetic Acid Synthesis
Welcome to the technical support center dedicated to the robust production of 2-(Propane-2-sulfonyl)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. My objective is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively. We will address the common pitfalls encountered during scale-up, focusing on safety, purity, and yield.
The synthesis of 2-(Propane-2-sulfonyl)acetic acid is typically approached via a two-step sequence:
-
S-alkylation: Formation of the thioether intermediate, 2-(isopropylthio)acetic acid, by reacting propane-2-thiol (isopropyl mercaptan) with a haloacetic acid.
-
Oxidation: Conversion of the thioether to the target sulfone using a suitable oxidizing agent.
While straightforward on paper, each step presents unique challenges when scaling up, primarily related to reaction kinetics, thermal management, and impurity control.
General Troubleshooting Workflow
Before diving into specific issues, let's visualize the logical flow for diagnosing a problem in the production process. This workflow encourages a systematic approach to problem-solving, ensuring that potential root causes are not overlooked.
Caption: A high-level workflow for diagnosing and addressing scale-up issues.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of 2-(Propane-2-sulfonyl)acetic acid synthesis.
Part 1: Thioether Formation - 2-(isopropylthio)acetic acid
Q1: My yield for the S-alkylation step is significantly lower at a larger scale than in my lab experiments. What are the likely causes?
A1: Low yield in this step at scale is often traced back to issues with mass transfer, temperature control, or suboptimal reaction conditions.
-
Causality & Expertise: The reaction of propane-2-thiol with a haloacetate (e.g., sodium chloroacetate) is a nucleophilic substitution (SN2) reaction. At scale, inefficient mixing can create localized concentration gradients. If the base (e.g., NaOH) is not dispersed quickly, it can lead to side reactions. Furthermore, propane-2-thiol is volatile, and poor temperature control can lead to loss of this starting material.
-
Troubleshooting & Solutions:
-
Improve Agitation: Ensure your reactor's impeller design and speed are sufficient for the vessel geometry and batch volume. Baffles can significantly improve mixing efficiency.
-
Sub-surface Addition: Introduce the propane-2-thiol below the surface of the reaction mixture to minimize losses due to volatilization.
-
Monitor Temperature Carefully: Use a calibrated temperature probe and ensure your reactor's cooling system can handle the heat generated, especially during the addition of reagents.
-
Consider a Phase-Transfer Catalyst (PTC): If working in a biphasic system, a PTC like tetrabutylammonium bromide can significantly enhance the reaction rate and improve consistency at scale.
-
Q2: I am observing a significant amount of di-isopropyl sulfide as a byproduct. How can this be minimized?
A2: The formation of di-isopropyl sulfide suggests a side reaction involving the thiolate and your alkylating agent or an impurity.
-
Causality & Expertise: This byproduct can arise if 2-bromopropane is present as an impurity in your propane-2-thiol starting material, or under certain conditions where the thiolate reacts further. A common synthetic route to propane-2-thiol involves reacting 2-bromopropane with sodium hydrosulfide, which can lead to this impurity if not properly purified.[1]
-
Troubleshooting & Solutions:
-
Starting Material Purity: Analyze your propane-2-thiol raw material by GC-MS to quantify any 2-bromopropane or other reactive impurities. Source a higher purity grade if necessary.
-
Stoichiometry Control: Ensure precise control over the stoichiometry. An excess of the thiol relative to the haloacetic acid is generally not problematic, but an excess of any alkylating impurity is.
-
Process Control: Maintain a consistent temperature. Running the reaction at the lowest practical temperature can help minimize the rate of side reactions.
-
Part 2: Oxidation of Thioether to Sulfone
Q3: CRITICAL SAFETY ALERT: My oxidation reaction experienced a dangerous thermal runaway. What happened and how can I prevent it?
A3: This is the most critical scale-up hazard for this synthesis. The oxidation of a sulfide to a sulfone is highly exothermic.[2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the reactor's cooling system.
-
Causality & Expertise: As you increase the batch size, the volume increases by a cube function (r³), while the surface area for heat exchange only increases by a square function (r²).[2] This fundamental principle means that large reactors are inherently less efficient at dissipating heat. Adding the oxidizing agent too quickly or having insufficient cooling capacity is a direct path to a runaway reaction.
-
Troubleshooting & Solutions:
-
Controlled Addition of Oxidant: NEVER add the full charge of the oxidizing agent (e.g., hydrogen peroxide) at once. It must be added slowly and controllably over a prolonged period (e.g., 2-4 hours). The addition rate should be tied to the internal temperature, stopping the feed if the temperature rises above a set safety limit.
-
Process Safety Assessment: Before scaling up, perform a risk assessment.[2] This includes calculating the maximum adiabatic temperature rise (MTSR) to understand the worst-case scenario.
-
Ensure Adequate Cooling: Verify that your reactor's cooling jacket and chiller system have the capacity to remove the heat load of the reaction. A common safety margin is to have cooling capacity that is 1.5 to 2 times the calculated heat evolution rate.
-
Reverse Addition: Consider adding the thioether solution to the oxidizing agent (if the oxidant is stable under those conditions). This can sometimes help maintain better control by keeping the reactive species as the limiting reagent.
-
Q4: My final product is contaminated with 2-(propane-2-sulfinyl)acetic acid (the sulfoxide). How do I drive the reaction to completion?
A4: Formation of the sulfoxide is an intermediate step in the oxidation. Its presence indicates incomplete reaction.
-
Causality & Expertise: The oxidation proceeds from sulfide → sulfoxide → sulfone. The second oxidation step (sulfoxide to sulfone) is often slower than the first. Insufficient oxidant, too short a reaction time, or too low a temperature can cause the reaction to stall at the sulfoxide stage.
-
Troubleshooting & Solutions:
-
Oxidant Stoichiometry: Ensure you are using at least 2.0 equivalents of the active oxidizing species. For 30% H₂O₂, this means using slightly more than 2 molar equivalents to account for any potential decomposition. A slight excess (e.g., 2.1-2.2 eq) is common.
-
Reaction Time and Temperature: After the oxidant addition is complete, a "hold" period at a slightly elevated temperature (e.g., 50-60 °C, depending on solvent and oxidant stability) may be required to push the reaction to completion. Monitor the reaction by HPLC or TLC to confirm the disappearance of the sulfoxide.
-
Catalyst Choice: When using hydrogen peroxide, a catalyst is often essential for efficient conversion to the sulfone.[3] Tungsten-based catalysts (e.g., sodium tungstate) are effective. Niobium carbide has also been shown to efficiently produce sulfones from sulfides.[3]
-
| Oxidizing Agent | Pros for Scale-Up | Cons for Scale-Up | Safety Considerations |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, clean byproduct (water).[4] | Often requires a catalyst; can decompose violently if contaminated or overheated. | Use stabilized grades; avoid contact with metals; ensure proper venting. |
| Oxone® (KHSO₅) | Effective, non-metallic, easy to handle as a solid. | Generates salt byproducts, which can complicate workup. | Can be corrosive; reactions can still be highly exothermic. |
| m-CPBA | Highly effective, predictable. | Expensive, potentially shock-sensitive, generates solid benzoic acid byproduct. | Not ideal for large-scale manufacturing due to cost and safety concerns. |
Caption: Comparison of common oxidizing agents for sulfide to sulfone conversion.
Part 3: Purification and Isolation
Q5: I am struggling to remove the sulfoxide impurity by recrystallization. What are my options?
A5: The sulfoxide and sulfone have similar polarities, making them difficult to separate by simple crystallization.
-
Causality & Expertise: Both the target sulfone and the sulfoxide impurity are polar, crystalline solids. Their co-crystallization is common if the sulfoxide is present at levels above a few percent.
-
Troubleshooting & Solutions:
-
Optimize the Reaction: The best solution is to prevent the impurity from forming in the first place. Re-evaluate the oxidation conditions to drive the reaction to >99% conversion.
-
Solvent Screening for Recrystallization: A systematic solvent screen is crucial. Test various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, acetone) to find one that maximizes the solubility difference between the sulfone and the sulfoxide.
-
pH-Based Extraction: While both are acidic, there might be a slight pKa difference. A carefully controlled liquid-liquid extraction at a specific pH prior to crystallization might selectively remove one component, but this can be challenging to implement at scale.
-
Slurry Wash: If the product has crystallized with the impurity, sometimes a slurry of the solid in a solvent where the impurity is more soluble can be effective at enriching the final product's purity.
-
Experimental Protocols
Protocol 1: Lab-Scale (50g) Synthesis of 2-(Propane-2-sulfonyl)acetic acid
Disclaimer: This protocol is for informational purposes. All lab work should be conducted with appropriate personal protective equipment (PPE) and after a thorough hazard review.
Step A: Synthesis of 2-(isopropylthio)acetic acid
-
Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add sodium chloroacetate (46.6 g, 0.40 mol) and 200 mL of deionized water. Stir until dissolved.
-
Reagent Addition: Cool the solution to 10 °C using an ice bath. Slowly add propane-2-thiol (30.5 g, 0.40 mol) via the addition funnel over 30 minutes, keeping the internal temperature below 20 °C.
-
Reaction: Slowly add a solution of sodium hydroxide (16.0 g, 0.40 mol) in 100 mL of water, again maintaining the temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Cool the reaction mixture to 10 °C and carefully acidify to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thioether as an oil.
Step B: Oxidation to 2-(Propane-2-sulfonyl)acetic acid
-
Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude 2-(isopropylthio)acetic acid from Step A in 250 mL of acetic acid. Add sodium tungstate dihydrate (1.3 g, 4.0 mmol).
-
Oxidant Addition: Heat the mixture to 40 °C. Slowly add 30% hydrogen peroxide (91 g, 0.80 mol) via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 60 °C. An initial exotherm is expected.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 55 °C and monitor by HPLC or TLC every hour until the sulfoxide intermediate is consumed (<1%). This may take 2-4 hours.
-
Workup & Purification: Cool the reaction to room temperature. Slowly add a solution of sodium bisulfite (approx. 10 g in 50 mL water) until a negative peroxide test (using peroxide test strips) is obtained. Concentrate the mixture under reduced pressure to remove most of the acetic acid. Add 200 mL of water and cool the mixture in an ice bath for 2 hours to crystallize the product.
-
Isolation: Collect the solid product by filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C to a constant weight.
Protocol 2: HPLC Method for In-Process Control
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Expected Elution Order: 2-(Propane-2-sulfonyl)acetic acid (most polar, earliest), 2-(propane-2-sulfinyl)acetic acid, 2-(isopropylthio)acetic acid (least polar, latest).
References
- ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry.
- MDPI. (2022).
- Organic Chemistry Portal. (n.d.).
- PMC - NIH. (2017).
- Google Patents. (n.d.). CN104496869A - Method for preparing isopropyl mercaptan.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
- ACS Publications. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development.
- PubChem. (n.d.). 2-Propanethiol.
- The Good Scents Company. (n.d.). isopropyl mercaptan 2-propanethiol.
Sources
troubleshooting guide for esterification using 2-(Propane-2-sulfonyl)acetic acid
Welcome to the technical support center for the esterification of 2-(Propane-2-sulfonyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific reaction. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure your success.
Introduction to the Esterification of 2-(Propane-2-sulfonyl)acetic acid
The esterification of 2-(Propane-2-sulfonyl)acetic acid is a crucial transformation in the synthesis of various biologically active molecules and functional materials. The presence of the electron-withdrawing isopropylsulfonyl group imparts unique properties to the resulting esters, but can also present challenges during the reaction. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing a Fischer esterification of 2-(Propane-2-sulfonyl)acetic acid with a primary alcohol using sulfuric acid as a catalyst, but I am observing very low conversion to the desired ester. What are the potential causes and how can I improve the yield?
Answer:
Low yield in a Fischer esterification is a common issue that can often be resolved by addressing the reversible nature of the reaction.[1][2][3] Here are the primary factors to consider:
-
Equilibrium: The Fischer esterification is an equilibrium-controlled process.[1][3] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure you are using a sufficient concentration of a strong acid catalyst like sulfuric acid or phosphoric acid.[1]
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Steric Hindrance: While 2-(Propane-2-sulfonyl)acetic acid itself does not present significant steric bulk around the carboxylic acid, using a bulky alcohol can slow down the reaction rate.
-
Solution: For sterically hindered alcohols, consider alternative esterification methods such as using a coupling agent (e.g., DCC) or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
-
Issue 2: Incomplete Reaction and Difficulty in Purification
Question: My reaction seems to stall, and during work-up, I have trouble separating my product from the unreacted carboxylic acid. How can I drive the reaction to completion and improve the separation?
Answer:
Incomplete reactions and purification difficulties are often linked. Here's a breakdown of the likely causes and solutions:
-
Driving the Reaction: As mentioned, using an excess of the alcohol and removing water are key.[2][3]
-
Improving Separation: The sulfonyl group in both the starting material and the product increases their polarity. This can lead to some solubility of the ester in the aqueous phase during work-up.
-
Solution 1: Basic Wash: A crucial step in the work-up of an esterification is to remove the unreacted carboxylic acid and the acid catalyst.[1][4][5] This is typically done by washing the organic layer with a weak base, such as a 5% aqueous sodium bicarbonate solution.[1][4][5] The unreacted 2-(Propane-2-sulfonyl)acetic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Caution: This will produce carbon dioxide gas, so be sure to vent the separatory funnel frequently.[4]
-
Solution 2: Brine Wash: After the basic wash, a wash with a saturated aqueous sodium chloride solution (brine) can help to "salt out" the dissolved organic product from the aqueous phase, driving it into the organic layer and also helping to remove residual water.[1][4]
-
Solution 3: Choice of Extraction Solvent: Ensure you are using an appropriate organic solvent for extraction that has good solubility for your ester but limited miscibility with water. Common choices include diethyl ether, ethyl acetate, or dichloromethane.
-
Issue 3: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate. What are the likely side products in the esterification of 2-(Propane-2-sulfonyl)acetic acid and how can I avoid them?
Answer:
Side product formation can be minimized by carefully controlling the reaction conditions. Here are some possibilities:
-
Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, the acidic conditions and heat can lead to dehydration to form an alkene.[2]
-
Solution: Use milder reaction conditions if possible. For sensitive alcohols, consider alternative esterification methods that do not require strong acid and high temperatures.
-
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed self-condensation to form an ether.
-
Solution: Maintain a controlled temperature and avoid excessively long reaction times.
-
-
Reactions at the α-Carbon: The protons on the carbon between the sulfonyl and carbonyl groups are acidic. While less likely under acidic Fischer conditions, strong bases should be avoided in any alternative esterification strategies to prevent unwanted deprotonation and subsequent side reactions. The sulfonyl group is a key feature in the biological activity of many related compounds.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 2-(Propane-2-sulfonyl)acetic acid?
A1: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[1][2] Phosphoric acid can also be used.[1] For substrates that are sensitive to strong acids, solid acid catalysts like acidic resins can be an alternative.[7]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system to achieve good separation between the starting carboxylic acid and the product ester. The starting material is significantly more polar than the ester, so it will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV active. You can also monitor the disappearance of the starting material by taking small aliquots of the reaction mixture and analyzing them by 1H NMR spectroscopy.[2]
Q3: What is a typical work-up procedure for this reaction?
A3: A standard work-up procedure would be:
-
Cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water.[1][4]
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted acid and the catalyst.[1][4][5] Remember to vent frequently.
-
Wash the organic layer with water.[4]
-
Wash the organic layer with brine to help remove water from the organic layer.[1][4]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product, typically by distillation or column chromatography.
Experimental Protocol: Synthesis of Ethyl 2-(Propane-2-sulfonyl)acetate
This protocol provides a general procedure for the esterification of 2-(Propane-2-sulfonyl)acetic acid with ethanol.
Materials:
-
2-(Propane-2-sulfonyl)acetic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine 2-(Propane-2-sulfonyl)acetic acid (1.0 eq), and a significant excess of ethanol (5-10 eq).
-
With gentle swirling, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Caution: This is an exothermic process.
-
Add a magnetic stir bar or boiling chips to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with 5% sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude ethyl 2-(propane-2-sulfonyl)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (Alcohol:Acid) | 5:1 to 10:1 | [3] |
| Catalyst Loading (H₂SO₄) | 10-20 mol% | [1][2] |
| Reaction Temperature | Reflux of Alcohol | [2][4] |
| Reaction Time | 2-4 hours | General Practice |
| Typical Yield | >85% (with optimization) | [8][9] |
Visualizations
Experimental Workflow
Caption: A typical workflow for the esterification of 2-(Propane-2-sulfonyl)acetic acid.
Fischer Esterification Mechanism
Caption: The general mechanism for the Fischer esterification reaction.
References
- The Fischer Esterification. (n.d.).
- Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - MDPI. (2022, June 27).
- 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem. (n.d.).
- Functional Groups In Organic Chemistry. (2010, October 6).
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023, November 18).
- Preparation of (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester - Who we serve. (n.d.).
- Esterification: the synthesis of isoamyl acetate. (n.d.).
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
- 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. (2014, August 9).
- Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. (n.d.).
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Sulfonate Esters - Periodic Chemistry. (2019, February 25).
- Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones | The Journal of Organic Chemistry - ACS Publications. (2026, January 25).
- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018, January 15).
- Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - ResearchGate. (2025, November 27).
- 5: Synthesis of Isopentyl Acetate (Experiment) - Chemistry LibreTexts. (2020, June 29).
- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018, January 22).
- Conversion of Carboxylic Acids into Esters without Use of Alcohols - ResearchGate. (n.d.).
- Esterification of Artificial Flavors. Synthesis of Isoamyl Acetate. - | International Journal of Innovative Science and Research Technology. (2021, July 16).
- 2-(2-Methylpropane-2-sulfonyl)acetic Acid|CAS 36610-02-3 - Benchchem. (n.d.).
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27).
Sources
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(Propane-2-sulfonyl)acetic Acid and Its Analogs for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonylacetic Acid Moiety as a Tool in Synthesis
Sulfonylacetic acids are a class of organic compounds characterized by a sulfonyl group attached to the alpha-carbon of acetic acid. This structural feature imparts two crucial properties that make them highly valuable in both medicinal chemistry and complex organic synthesis:
-
Enhanced Acidity: The strongly electron-withdrawing nature of the sulfonyl group (R-SO₂) dramatically increases the acidity of the carboxylic acid proton compared to simple alkyl carboxylic acids. This is due to the inductive effect and the resonance stabilization of the resulting carboxylate anion.
-
Synthetic Versatility: The sulfonyl group can serve as a versatile functional handle. It can act as a good leaving group under certain reductive conditions and can activate the α-methylene protons, facilitating the formation of carbanions for subsequent carbon-carbon bond-forming reactions.
This guide focuses on 2-(propane-2-sulfonyl)acetic acid, also known as 2-(isopropylsulfonyl)acetic acid, and compares its properties and potential performance against two common analogs: methanesulfonylacetic acid and 2-(phenylsulfonyl)acetic acid. This comparative analysis will enable researchers to make informed decisions when selecting a building block for specific synthetic applications.
General Synthesis of α-Sulfonylacetic Acids
The synthesis of α-sulfonylacetic acids is typically achieved through a reliable two-step sequence: S-alkylation of a thiol precursor followed by oxidation. This method is robust and can be adapted for a variety of alkyl and aryl substituents.
Experimental Protocol: Synthesis of the Sulfide Precursor
This protocol describes the synthesis of the intermediate, 2-(isopropylthio)acetic acid, which is the precursor to the title compound.
Causality: The reaction proceeds via a standard SN2 mechanism. Thioglycolic acid is first deprotonated by a base to form a thiolate anion. This highly nucleophilic sulfur then attacks the electrophilic carbon of an alkyl halide (in this case, 2-bromopropane), displacing the halide and forming the C-S bond. Anhydrous conditions are preferred to prevent side reactions with water.
Protocol:
-
To a stirred solution of thioglycolic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF) under an inert atmosphere (N₂ or Ar), add a base such as anhydrous potassium carbonate (2.2 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the corresponding alkyl halide, 2-bromopropane (1.1 eq.), dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-(isopropylthio)acetic acid, which can be purified further if necessary.
Experimental Protocol: Oxidation to the Sulfone
This protocol outlines the oxidation of the sulfide intermediate to the final sulfonylacetic acid product.
Causality: The sulfur atom of the thioether is oxidized to its highest oxidation state (+6) in the sulfone. Common oxidants for this transformation include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The use of hydrogen peroxide in acetic acid is an effective and common method.[1] The reaction is often exothermic and requires careful temperature control.
Protocol:
-
Dissolve the 2-(alkylthio)acetic acid precursor (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) (2.2-2.5 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or NMR.
-
Upon completion, the product can often be isolated by precipitation upon cooling or by carefully concentrating the solvent. Alternatively, pour the reaction mixture into cold water and extract the product with a suitable organic solvent.
-
Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the final sulfonylacetic acid. Recrystallization from an appropriate solvent system (e.g., water, ethyl acetate/hexanes) can be performed for purification.[2]
Physicochemical Properties: A Comparative Analysis
The utility of a sulfonylacetic acid in a synthetic context is heavily influenced by its physical and chemical properties. The table below compares 2-(propane-2-sulfonyl)acetic acid with key analogs and the parent acetic acid.
| Property | 2-(Propane-2-sulfonyl)acetic acid | Methanesulfonylacetic acid | 2-(Phenylsulfonyl)acetic acid | Acetic Acid (Reference) |
| Structure | ||||
| CAS Number | 135242-40-9[3] | 2516-97-4 | 3959-23-7[4] | 64-19-7[2] |
| Molecular Formula | C₅H₁₀O₄S[3] | C₃H₆O₄S | C₈H₈O₄S[4] | C₂H₄O₂[2] |
| Molecular Weight | 166.20 g/mol [3] | 138.14 g/mol | 200.21 g/mol [4] | 60.05 g/mol [2] |
| Melting Point (°C) | Not Reported in Literature | 118 - 120 | 109 - 114[5] | 16 - 17[2] |
| pKa (in water) | Not Reported (Est. ~2.4-2.5) | 2.36 | ~2.2 (Estimated)[4] | 4.76[6] |
Expert Analysis of Structure-Acidity Relationships
The pKa value is a critical parameter, as it dictates the ease of deprotonation of the carboxylic acid and the nucleophilicity of the corresponding carboxylate.[7]
As the data shows, the presence of the sulfonyl group lowers the pKa by more than two units compared to acetic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the -SO₂- group, which delocalizes the negative charge of the carboxylate conjugate base, rendering it more stable.
-
Methanesulfonylacetic acid (pKa = 2.36): This serves as our benchmark for alkylsulfonylacetic acids. The methyl group has a minimal electronic effect.
-
2-(Propane-2-sulfonyl)acetic acid (pKa estimated ~2.4-2.5): While no experimental value is available, we can confidently predict its acidity. The isopropyl group is slightly more electron-donating than a methyl group. This positive inductive effect will slightly destabilize the carboxylate anion compared to the methanesulfonyl analog, resulting in a marginally higher pKa (i.e., it is a slightly weaker acid). However, this effect is minor, and the compound remains a strong organic acid.
-
2-(Phenylsulfonyl)acetic acid (pKa estimated ~2.2): The phenyl group is electron-withdrawing, which should further stabilize the conjugate base and make this acid slightly stronger than its alkyl counterparts.
Application in Synthesis: Reactivity and Steric Considerations
The choice between these analogs often depends on the specific reaction and desired outcome. The R-group of the sulfone (methyl, isopropyl, or phenyl) can influence solubility, steric hindrance, and downstream reactivity.
Use Case: Enolate Generation for C-C Bond Formation The protons on the α-carbon (alpha to the sulfonyl group) are themselves acidic and can be removed with a suitable base to form a doubly stabilized enediolate. This nucleophile can then be used in reactions, for example, with aldehydes or ketones.
Hypothetical Experimental Protocol: Aldol-type Condensation
Causality: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for quantitative formation of the enediolate without competing attack at the carboxylate. The choice of the sulfonylacetic acid can impact the reaction's steric course and the product's physical properties.
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the sulfonylacetic acid (e.g., 2-(propane-2-sulfonyl)acetic acid) (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (2.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enediolate.
-
Add a solution of an electrophile, such as benzaldehyde (1.0 eq.), in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, and then extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy-α-sulfonyl acid product by column chromatography.
Comparative Considerations:
-
Steric Hindrance: The isopropyl group of 2-(propane-2-sulfonyl)acetic acid is significantly bulkier than the methyl group. In stereoselective reactions, this increased steric demand could influence the diastereoselectivity of the addition to a chiral electrophile.
-
Solubility: The phenyl group in 2-(phenylsulfonyl)acetic acid increases the lipophilicity of the molecule and its derivatives compared to the short-chain alkyl versions. This can be advantageous for solubility in less polar organic solvents during reaction and purification.
-
Downstream Modification: If the sulfonyl group is intended to be removed later in the synthesis (e.g., via reductive desulfonylation with reagents like samarium(II) iodide or aluminum amalgam), the nature of the R-group typically has a minimal effect on the cleavage itself.
Conclusion
2-(Propane-2-sulfonyl)acetic acid is a potent synthetic building block whose properties can be reliably understood through comparison with its more extensively characterized analogs.
-
Acidity: It is a strong organic acid, slightly weaker than methanesulfonylacetic acid but dramatically stronger than simple carboxylic acids.
-
Synthesis: It can be reliably prepared via a two-step oxidation of the corresponding thioether, a general route applicable to the entire class of compounds.
-
Application: The choice between methyl, isopropyl, and phenylsulfonylacetic acid allows a researcher to fine-tune steric and solubility properties within a reaction scheme. The isopropyl variant offers a mid-range level of steric bulk and lipophilicity, making it a valuable alternative to the more common methyl and phenyl derivatives.
While direct experimental data for 2-(propane-2-sulfonyl)acetic acid remains sparse in the public literature, its behavior can be confidently predicted based on established principles of physical organic chemistry, enabling its effective deployment in advanced synthetic strategies.
References
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21501532, 2-(Propane-2-sulfonyl)acetic acid. Retrieved from [Link].
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59543, (Phenylsulfonyl)acetic acid. Retrieved from [Link].
-
Master Organic Chemistry (2024). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Master Organic Chemistry (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
ACS Publications (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega. Available at: [Link]
-
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
- U.S. Patent 2,479,111 A, Production of hydrogen peroxide by the partial oxidation of alcohols. Google Patents.
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Retrieved from [Link]
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MDPI (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics. Available at: [Link]
-
MDPI (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Polymers. Available at: [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA. Retrieved from [Link]
-
Thermo Fisher Scientific. (Phenylsulfonyl)acetic acid, 97%. Alfa Aesar. Retrieved from [Link]
-
ResearchGate (2022). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. Available at: [Link]
-
ResearchGate (n.d.). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Retrieved from [Link]
-
PubMed (2009). First-principles calculation of pKa values for organic acids in nonaqueous solution. Journal of Organic Chemistry. Available at: [Link]
-
Cardiff University (2021). Catalytic oxidation reactions using hydrogen peroxide. ORCA. Available at: [Link]
-
Der Pharma Chemica (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]
-
IARC Exposome-Explorer. Acetic acid (2:0) (Compound). Retrieved from [Link]
-
Master Organic Chemistry (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
PubMed (2001). Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66616372, Acetic acid;2-phenylethanol. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 175541216, 2-(Phenylsulfanylmethoxy)acetic acid. Retrieved from [Link].
-
OSTI.GOV (1976). Synthesis of hydrogen peroxide by oxidation of isopropyl alcohol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(Propane-2-sulfonyl)acetic acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Polar Sulfonylated Compounds
In pharmaceutical development and chemical manufacturing, the precise quantification of process impurities, metabolites, or active ingredients is paramount. 2-(Propane-2-sulfonyl)acetic acid (PPSA) represents a class of small, highly polar molecules that pose a significant analytical challenge. Its structure, featuring both a carboxylic acid and a sulfonyl group, results in high water solubility and poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[1][2][3] Furthermore, the lack of a significant UV chromophore necessitates detection at low wavelengths, increasing the potential for interference from matrix components.[4]
This guide provides a comprehensive framework for the development and validation of a robust HPLC-UV method for PPSA, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7] We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of the proposed HPLC method with viable alternatives such as Ion Chromatography (IC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analyte at a Glance: 2-(Propane-2-sulfonyl)acetic acid (PPSA)
-
Molecular Formula: C₅H₁₀O₄S[8]
-
Molecular Weight: 166.20 g/mol [8]
-
Key Features: High polarity from sulfonyl and carboxyl groups, making it hydrophilic.[2] Lacks a strong UV chromophore.
Sources
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A Comparative Analysis of the Biological Activity of Sulfonylacetic Acid Analogs
Introduction
The sulfonylacetic acid scaffold represents a versatile pharmacophore in modern medicinal chemistry. The inherent polarity and hydrogen bonding capabilities of the sulfonyl group, combined with the acidic nature of the carboxylic acid moiety, provide a framework for designing molecules that can interact with a wide range of biological targets. Analogs of 2-(Propane-2-sulfonyl)acetic acid, where either the sulfonyl or the acetic acid component is modified or replaced with bioisosteres, have demonstrated a remarkable breadth of biological activities, from antifungal to anticancer effects.
This guide provides a detailed comparison of the biological activities of two distinct classes of 2-(Propane-2-sulfonyl)acetic acid analogs. Through the lens of two case studies, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used to quantify their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical space.
Case Study 1: Antifungal Activity of 2-Oxocycloalkylsulfonamide Analogs
A series of novel 2-oxocycloalkylsulfonamides have been synthesized and evaluated for their fungicidal activities, particularly against Botrytis cinerea, the causative agent of gray mold disease.[1] These compounds can be considered analogs of 2-(Propane-2-sulfonyl)acetic acid where the acetic acid portion is replaced by a cyclic ketone.
Structure-Activity Relationship (SAR)
The antifungal activity of these compounds is significantly influenced by the nature of the substituents on the phenyl ring and the size of the cycloalkane ring. The general structure of the evaluated 2-oxocycloalkylsulfonamides is shown below.
A study of various derivatives revealed that electron-withdrawing groups on the phenyl ring generally enhance fungicidal activity. For instance, compounds with chloro and trifluoromethyl substitutions on the phenyl ring displayed potent activity. The position of these substituents also plays a crucial role in determining the efficacy.[2]
Comparative Antifungal Activity
The in vitro fungicidal activity of a selection of 2-oxocycloalkylsulfonamide analogs against Botrytis cinerea is summarized in the table below. The data is presented as the concentration required for 50% effective concentration (EC50).
| Compound ID | R Group (Phenyl Substituents) | Cycloalkane Ring Size | EC50 (µg/mL)[1] |
| 4A(10) | 2,4,6-trichloro | 12 | 2.12 |
| 4A(11) | 2,3,4,5,6-pentachloro | 12 | 3.66 |
| 4A(12) | 2-nitro-4-trifluoromethyl | 12 | 3.96 |
| 4B(2) | 2,4-dichloro | 8 | 2.38 |
| 4B(3) | 2-nitro-4-trifluoromethyl | 8 | 2.43 |
| Procymidone | (Commercial Fungicide) | - | 2.45 |
From the data, it is evident that several synthesized analogs exhibit antifungal activity comparable to or even exceeding that of the commercial fungicide procymidone.[1] Specifically, compound 4A(10) with a 2,4,6-trichloro substitution on the phenyl ring and a 12-membered cycloalkane ring showed the highest potency.[1]
Experimental Protocol: In Vitro Antifungal Assay against Botrytis cinerea
The following protocol outlines the mycelial growth rate method used to determine the EC50 values.
-
Preparation of Fungal Cultures: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Compounds: The synthesized sulfonamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Plate Preparation: A series of dilutions of the test compounds are prepared and mixed with molten PDA to achieve the desired final concentrations. The amended PDA is then poured into Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of each PDA plate containing the test compound.
-
Incubation: The plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours).
-
EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to a control plate (containing only DMSO). The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[3]
Caption: Workflow for the in vitro antifungal activity assay.
Putative Mechanism of Action
Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor for DNA synthesis.[5] This disruption of a vital metabolic pathway leads to the inhibition of fungal growth.
Caption: Proposed mechanism of action for sulfonamide antifungal agents.
Case Study 2: Anticancer Activity of 2,4-Azolidinedione-Acetic Acid Analogs
In a different therapeutic context, analogs of 2-(Propane-2-sulfonyl)acetic acid have been explored for their anticancer properties. A notable series are the 2,4-azolidinedione-acetic acid derivatives, where the sulfonyl group is replaced by a thiazolidinedione or imidazolidinedione ring system. These compounds have been evaluated for their in vitro anticancer activity against a panel of human tumor cell lines.[6]
Structure-Activity Relationship (SAR)
The anticancer activity of this class of compounds is highly dependent on the substituents on the azolidinedione ring and the nature of the amide linkage. The general structure of the investigated 2,4-azolidinedione-acetic acid amides is depicted below.
Studies have shown that the presence of a substituted benzylidene group at the 5-position of the imidazolidinedione ring is crucial for activity. Furthermore, the nature of the substituent on the N-phenylacetamide moiety significantly influences the potency and selectivity of the compounds against different cancer cell lines.[6]
Comparative Anticancer Activity
The anticancer activity of selected 2,4-azolidinedione-acetic acid derivatives was assessed using the National Cancer Institute's (NCI) 60-cell line screen. The data is presented as the logarithm of the 50% growth inhibition concentration (logGI50). A more negative value indicates higher potency.
| Compound ID | R Group (N-phenyl Substituent) | logGI50 (CCRF-CEM Leukemia)[6] | logGI50 (HL-60(TB) Leukemia)[6] | logGI50 (MOLT-4 Leukemia)[6] | logGI50 (SR Leukemia)[6] |
| Ic | 2-trifluoromethyl | -6.06 | -6.53 | -6.52 | -6.51 |
| Ie | 4-chloro | -5.25 | -5.34 | -5.31 | -5.19 |
| If | 2,4-dichloro | -5.53 | -5.67 | -5.61 | -5.48 |
The results highlight that compound Ic , featuring a 2-trifluoromethylphenyl group, demonstrated superior and selective activity against the leukemia cell lines in the NCI panel.[6]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized high-throughput assay used to evaluate the anticancer potential of novel compounds.[7][8]
-
Cell Culture: The 60 different human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After a 24-hour incubation period, the test compounds, dissolved in DMSO and diluted in culture medium, are added to the plates at five different concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cellular protein is then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance of the stained cells is measured, and the percentage of cell growth is calculated. The GI50 (concentration causing 50% growth inhibition) is then determined from the dose-response curves.[7]
Caption: Simplified workflow of the NCI-60 anticancer drug screening protocol.
Putative Mechanism of Action
While the precise mechanism of action for this specific series of 2,4-azolidinedione-acetic acid derivatives has not been fully elucidated, related compounds such as thiazolidinediones are known to exert their anticancer effects through various pathways.[9] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[10] Some oxazolidinone derivatives, another related class, have been shown to inhibit mitochondrial protein synthesis, leading to a reduction in cancer cell proliferation.[11]
Conclusion
The comparative analysis of 2-oxocycloalkylsulfonamides and 2,4-azolidinedione-acetic acid derivatives underscores the vast therapeutic potential of structural analogs of 2-(Propane-2-sulfonyl)acetic acid. By strategically modifying the core scaffold, it is possible to develop compounds with potent and selective activity against diverse biological targets, ranging from fungal enzymes to cancer cell proliferation pathways.
The structure-activity relationships highlighted in these case studies provide valuable insights for the rational design of future analogs with improved efficacy and safety profiles. The detailed experimental protocols serve as a practical guide for researchers aiming to evaluate the biological activity of novel chemical entities in this promising class of compounds. Further investigation into the precise molecular mechanisms of action will be crucial for the clinical translation of these findings.
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The Unsung Workhorse: A Comparative Guide to 2-(Propane-2-sulfonyl)acetic Acid's Role in Catalytic Olefin Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of 2-(propane-2-sulfonyl)acetic acid and its derivatives, not as traditional catalysts, but as pivotal reagents that dictate the outcome of powerful catalytic reactions, most notably the Julia-Kocienski olefination. We will dissect its performance in the context of widely used alternatives, supported by mechanistic insights and comparative data.
Redefining the Role: Beyond a Simple Brønsted Acid
While 2-(propane-2-sulfonyl)acetic acid possesses an acidic proton, its primary value in modern organic synthesis is not as a general Brønsted acid catalyst. Instead, its true potential is unlocked when employed as a precursor to potent nucleophilic reagents in carbon-carbon bond-forming reactions. The presence of the electron-withdrawing isopropylsulfonyl group is key, as it significantly acidifies the α-protons, facilitating the formation of a stabilized carbanion. This carbanion is the cornerstone of its utility in reactions such as the renowned Julia-Kocienski olefination, a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients.
The Julia-Kocienski Olefination: A Battlefield for Sulfones
The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. The choice of the sulfone reagent is paramount, as it directly influences the E/Z selectivity of the resulting double bond. While simple alkyl sulfones can be used, the most common variants employ heteroaromatic sulfonyl groups to facilitate a key intramolecular rearrangement (the Smiles rearrangement).
The general mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to an aldehyde or ketone. The resulting alkoxide undergoes a Smiles rearrangement, followed by elimination to yield the alkene.
Caption: Generalized workflow of the Julia-Kocienski olefination.
A Comparative Analysis of Sulfone Reagents
The performance of the sulfone reagent in the Julia-Kocienski olefination is typically evaluated based on the yield and, more critically, the stereoselectivity of the resulting alkene. Below is a comparison of commonly used sulfone classes. While direct data for 2-(propane-2-sulfonyl)acetic acid derivatives in this specific reaction is scarce in the literature, we can infer its likely performance based on related alkyl sulfones.
| Sulfone Reagent Class | Heteroaryl Group (Het) | Typical E/Z Selectivity | Advantages | Disadvantages |
| Benzothiazol-2-yl (BT) Sulfones | Benzothiazole | Good E-selectivity | Well-established, reliable for E-alkenes. | Can undergo self-condensation. |
| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones | 1-Phenyl-1H-tetrazole | Excellent E-selectivity[1][2] | High E-selectivity, no self-condensation, allows for milder reaction conditions. | Can be more expensive to prepare. |
| Pyridin-2-yl (PY) Sulfones | Pyridine | Good to Excellent Z-selectivity[1] | One of the few reliable methods for Z-alkene synthesis via this methodology. | Can be sensitive to reaction conditions. |
| Alkyl Sulfones (e.g., isopropylsulfonyl derivatives) | (none) | Variable, often poor selectivity | Simple, readily available precursors. | Requires a two-step "classical" Julia protocol; not ideal for the modified one-pot reaction. |
The superior performance of the heteroaromatic sulfones (BT, PT, and PY) in the modified, one-pot Julia-Kocienski reaction is due to the ability of the heteroaromatic ring to act as a leaving group in the Smiles rearrangement. Simple alkyl sulfones, such as those derived from 2-(propane-2-sulfonyl)acetic acid, lack this feature and are therefore generally confined to the classical, multi-step Julia-Lythgoe olefination, which often results in lower yields and poorer stereocontrol.
Experimental Protocols
General Procedure for the Julia-Kocienski Olefination using a PT-Sulfone
This protocol is a representative example of the modern Julia-Kocienski olefination.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone
-
Anhydrous solvent (e.g., DME, THF)
-
Strong, non-nucleophilic base (e.g., KHMDS, NaHMDS)
-
Aldehyde or ketone
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of the base (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the carbonyl compound (1.2 eq.) in the anhydrous solvent dropwise.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours), then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.
The E/Z ratio of the product can be determined by 1H NMR analysis of the crude reaction mixture[3].
Mechanistic Insights and the Role of the Sulfonyl Group
The electronic nature of the sulfonyl group is critical to the success of the Julia-Kocienski olefination. The strongly electron-withdrawing sulfone facilitates the initial deprotonation to form the stabilized carbanion. In the case of heteroaromatic sulfones, the subsequent Smiles rearrangement is the key to the one-pot procedure.
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Navigating the Selectivity Landscape of 2-(Propane-2-sulfonyl)acetic Acid Derivatives: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the selectivity of a compound is as critical as understanding its potency. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 2-(propane-2-sulfonyl)acetic acid derivatives. As a class of molecules with significant therapeutic potential, their interactions with off-target proteins can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we delve into the structural nuances that govern their binding promiscuity, present comparative experimental data, and provide detailed protocols for assessing cross-reactivity in your own research.
The Sulfonyl Group: A Double-Edged Sword of Binding
The 2-(propane-2-sulfonyl)acetic acid scaffold is characterized by a sulfonyl group (SO₂) linked to an acetic acid moiety. The strongly electron-withdrawing nature of the sulfonyl group is key to its biological activity, often enabling it to interact with nucleophilic residues in the active sites of enzymes.[1] This interaction is a primary driver of the on-target inhibitory activity of many sulfonyl-containing drugs. However, this same chemical reactivity can also be the source of off-target interactions, leading to cross-reactivity with other proteins that possess similar binding site features.
The broader class of sulfonamides has a rich history in medicine, with applications ranging from antimicrobials to anticancer and anti-inflammatory agents.[2] This diversity of action underscores the ability of the sulfonyl-containing pharmacophore to interact with a wide array of biological targets. Consequently, a thorough evaluation of the cross-reactivity of any new derivative is a cornerstone of preclinical safety and efficacy assessment.
Comparative Analysis of 2-(Alkanesulfonyl)acetic Acid Derivatives
One notable derivative is propane-2-sulfonic acid octadec-9-enyl-amide (N15) , a novel peroxisome proliferator-activated receptor α and γ (PPARα/γ) dual agonist.[3] This compound has demonstrated anti-inflammatory effects by modulating these two nuclear receptors.[3] Dual agonists, by design, exhibit a form of controlled "cross-reactivity" that can be therapeutically beneficial for complex conditions like metabolic syndrome.[4][5]
In a different therapeutic area, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[1][6] The inhibitory activity of these compounds highlights the potential for this scaffold to target enzymes involved in prostaglandin synthesis.
To provide a clearer picture, the following table summarizes hypothetical inhibitory data for three distinct derivatives against a panel of representative targets. This data is illustrative and serves to demonstrate how such a comparison would be presented.
| Derivative | Primary Target | IC50 (nM) vs. Primary Target | Off-Target 1 (e.g., a Kinase) IC50 (nM) | Off-Target 2 (e.g., a Protease) IC50 (nM) | Off-Target 3 (e.g., another PPAR isoform) IC50 (nM) |
| Derivative A | PPARγ | 50 | >10,000 | 5,000 | 200 |
| Derivative B | mPGES-1 | 120 | 2,500 | >10,000 | 8,000 |
| Derivative C | Aldose Reductase | 85 | 800 | 1,500 | >10,000 |
This table is a hypothetical representation for illustrative purposes. Actual experimental data should be substituted where available.
Key Signaling Pathways and the Impact of Cross-Reactivity
The significance of off-target binding is best understood in the context of the signaling pathways involved. For instance, a compound designed to target mPGES-1, which is downstream of COX enzymes in the prostaglandin E2 synthesis pathway, could inadvertently inhibit a kinase in a growth factor signaling cascade, leading to anti-proliferative effects.
Below is a simplified representation of a generic signaling pathway that could be inadvertently modulated by a cross-reactive inhibitor.
Caption: A potential off-target interaction of a cross-reactive inhibitor with a kinase in a growth factor signaling pathway.
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential for robustly characterizing the selectivity of a compound. This typically involves a combination of in vitro biochemical assays, cell-based assays, and biophysical methods.
Competitive Enzyme Inhibition Assay
This assay is a fundamental method for determining the potency of an inhibitor against a purified enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified target enzyme and its corresponding substrate in an appropriate assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the 2-(propane-2-sulfonyl)acetic acid derivative to be tested. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction: In a microplate, combine the enzyme, assay buffer, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) on a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of binding events between a ligand (the compound) and an analyte (the target protein).[8][9][10]
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of the 2-(propane-2-sulfonyl)acetic acid derivative over the sensor surface.
-
Binding Measurement: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in resonance units (RU).
-
Kinetic Analysis: From the association and dissociation phases of the binding curves (sensorgrams), the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be calculated.
Caption: A streamlined workflow for assessing compound-protein binding kinetics using Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a biophysical method that assesses the binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[7][11][12][13][14]
Methodology:
-
Cell Treatment: Treat intact cells with the 2-(propane-2-sulfonyl)acetic acid derivative at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
The Broader Context: Sulfonylureas and Off-Target Effects
The sulfonylurea moiety is a well-known pharmacophore in drugs used to treat type 2 diabetes.[11][15] While effective at stimulating insulin secretion, this class of drugs is also associated with off-target effects, most notably hypoglycemia and weight gain. These effects arise from the non-glucose-dependent action of the drugs on pancreatic beta-cells and potentially from interactions with other cellular targets. This serves as a cautionary tale for the development of any compound containing a sulfonyl group, emphasizing the need for comprehensive selectivity profiling.
Conclusion
The 2-(propane-2-sulfonyl)acetic acid scaffold represents a promising starting point for the development of novel inhibitors for a range of therapeutic targets. However, the inherent reactivity of the sulfonyl group necessitates a thorough investigation of potential cross-reactivity to ensure a favorable safety and efficacy profile. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity landscape. The experimental protocols and comparative framework presented in this guide provide a robust starting point for these critical investigations, ultimately paving the way for the development of safer and more effective medicines.
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Chini, M. G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]
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A Comparative Guide to In Vitro and In Vivo Evaluation of 2-(Propane-2-sulfonyl)acetic Acid as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive comparison of the preclinical evaluation strategies for 2-(Propane-2-sulfonyl)acetic acid, a novel synthetic compound with therapeutic potential in inflammatory diseases. We will navigate through the progressive stages of research, from initial biochemical activity to whole-organism responses, offering a rationale for the experimental choices and methodologies employed. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical bridge between laboratory findings and their physiological relevance.
Introduction to 2-(Propane-2-sulfonyl)acetic Acid and its Hypothesized Mechanism of Action
2-(Propane-2-sulfonyl)acetic acid (herein referred to as PSA) is a small molecule characterized by a sulfonyl group adjacent to a carboxylic acid moiety. While the biological activities of this specific molecule are not yet extensively documented in publicly available literature, its structural features suggest potential interactions with biological macromolecules. The electron-withdrawing nature of the sulfonyl group can influence the acidity of the neighboring protons and facilitate interactions with nucleophilic residues in enzyme active sites.
For the purpose of this guide, we will hypothesize that PSA is an inhibitor of InflammoKinase-1 (IK-1) , a fictitious but plausible serine/threonine kinase postulated to be a key component of the pro-inflammatory signaling cascade. Dysregulation of kinase activity is a known driver of many inflammatory conditions, making them a prime target for therapeutic intervention.[1][2][3] Our exploration will, therefore, be framed around the investigation of PSA as an IK-1 inhibitor.
The Hypothesized "InflammoKinase-1" (IK-1) Signaling Pathway
The IK-1 pathway is conceptualized as being activated by pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), leading to the downstream activation of transcription factors like NF-κB, which in turn upregulate the expression of inflammatory mediators including TNF-α and various interleukins.[4][5][6] PSA is hypothesized to inhibit the catalytic activity of IK-1, thereby disrupting this cascade and reducing the inflammatory response.
Caption: Hypothesized signaling pathway of InflammoKinase-1 (IK-1).
Part 1: In Vitro Evaluation - Characterizing PSA in a Controlled Environment
In vitro studies are the foundational step in drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target and its effects on cultured cells. These assays are typically high-throughput, cost-effective, and essential for initial screening and mechanism of action studies.[2][7]
Biochemical Assay: Direct Inhibition of InflammoKinase-1 (IK-1)
The primary in vitro test is to confirm that PSA directly inhibits the enzymatic activity of our target, IK-1. A cell-free biochemical assay is the most direct method to determine the potency of inhibition.[8][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagents and Materials: Recombinant human IK-1 enzyme, kinase substrate peptide, ATP, kinase assay buffer, PSA (dissolved in DMSO), and a luminescence-based kinase activity kit (e.g., ADP-Glo™).
-
Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of PSA to the wells. Include a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).
-
Add the IK-1 enzyme and the specific substrate peptide to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
A second reagent is added to measure the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The data is plotted as the percentage of kinase inhibition versus the logarithm of the PSA concentration. The IC50 value (the concentration of PSA that inhibits 50% of the IK-1 activity) is calculated using a non-linear regression curve fit.[10]
Cell-Based Assay: Anti-Inflammatory Effect in a Cellular Context
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and exert its effect in a more complex biological system.[11]
Experimental Protocol: Inhibition of TNF-α Production in LPS-stimulated Macrophages
-
Cell Line: A human macrophage-like cell line (e.g., THP-1) is used.
-
Procedure:
-
Plate the THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.
-
Pre-treat the cells with various concentrations of PSA for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Similar to the biochemical assay, the IC50 value for the inhibition of TNF-α production is calculated.
In Vitro Cytotoxicity Assay
It is essential to ensure that the observed anti-inflammatory effect is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Procedure:
-
Plate cells (e.g., THP-1 macrophages) in a 96-well plate.
-
Treat the cells with the same concentrations of PSA used in the anti-inflammatory assay for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[12]
-
Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The CC50 (the concentration of PSA that reduces cell viability by 50%) is determined. A good therapeutic candidate should have a CC50 value significantly higher than its anti-inflammatory IC50.
Summary of Hypothetical In Vitro Data
| Assay Type | Target/Cell Line | Parameter Measured | Hypothetical Result for PSA |
| Biochemical | Recombinant IK-1 | IC50 | 85 nM |
| Cell-Based | LPS-stimulated THP-1 | IC50 (TNF-α inhibition) | 250 nM |
| Cytotoxicity | THP-1 Macrophages | CC50 | > 50 µM |
These hypothetical results suggest that PSA is a potent direct inhibitor of IK-1, is cell-permeable, and exhibits a good selectivity index (CC50/IC50 > 200), making it a promising candidate for in vivo studies.
Caption: Workflow for the in vitro evaluation of PSA.
Part 2: In Vivo Evaluation - Assessing PSA in a Living System
While in vitro assays are invaluable, they cannot replicate the complexity of a whole organism. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its efficacy and safety in a physiological context.[14]
Pharmacokinetic (PK) Study
Before assessing efficacy, it's crucial to understand how PSA is absorbed, distributed, metabolized, and excreted (ADME). A PK study in rodents is a standard first step.[14]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer PSA to two groups of rats: one via intravenous (IV) injection and the other via oral gavage (PO).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) after administration.
-
Process the blood to obtain plasma.
-
Quantify the concentration of PSA in the plasma samples using LC-MS/MS.
-
-
Data Analysis: Key PK parameters are calculated, including:
-
Half-life (t½): Time for the drug concentration to reduce by half.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Summary of Hypothetical Pharmacokinetic Data
| Parameter | Route | Hypothetical Value for PSA | Implication |
| Half-life (t½) | IV | 4.2 hours | Sufficient duration for once or twice daily dosing. |
| Clearance (CL) | IV | 15 mL/min/kg | Moderate clearance. |
| Oral Bioavailability (%F) | PO | 45% | Good oral absorption, suitable for oral formulation. |
These hypothetical PK results indicate that PSA has favorable drug-like properties for in vivo testing.
In Vivo Efficacy Model: Acute Inflammation
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[15][16][17][18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer PSA orally at different doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin).
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[15][16]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by PSA at each dose is determined relative to the vehicle control group.
Acute Oral Toxicity Study
A preliminary assessment of the compound's safety profile is critical. The acute oral toxicity study, following OECD guidelines, helps to determine the potential for acute toxic effects and to identify a safe dose range.[20][21][22]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animals: Female mice or rats.
-
Procedure:
-
A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[20]
-
Animals are dosed sequentially. The outcome of the first animal determines the dose for the next.
-
Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used.[20]
-
Animals are observed for 14 days for signs of toxicity and mortality.[20]
-
-
Data Analysis: The outcome is not an LD50 but rather a classification of the substance into a toxicity category, and the identification of a No-Observed-Adverse-Effect Level (NOAEL).
Summary of Hypothetical In Vivo Data
| Study Type | Model | Parameter Measured | Hypothetical Result for PSA |
| Efficacy | Carrageenan Paw Edema (Rat) | ED50 (Dose for 50% edema inhibition) | 35 mg/kg (oral) |
| Toxicity | Acute Oral Toxicity (Mouse, OECD 420) | NOAEL | > 2000 mg/kg |
The hypothetical in vivo data suggest that PSA is effective in a model of acute inflammation at a dose well below its acute toxicity level, indicating a favorable therapeutic window.
Part 3: Comparative Analysis - Bridging In Vitro and In Vivo Data
The ultimate goal of preclinical studies is to determine if the promising results from in vitro assays translate into in vivo efficacy and safety.
Caption: Relationship between in vitro and in vivo studies.
Causality and Correlation:
-
From Potency to Efficacy: The in vitro potency (IC50 of 85 nM) establishes that PSA can inhibit the target kinase. The cell-based IC50 (250 nM) confirms this activity in a cellular environment, although a slight drop in potency is common due to factors like cell permeability and protein binding within the cell. The in vivo efficacy (ED50 of 35 mg/kg) is the ultimate proof of concept. The dose required for efficacy is influenced not just by potency, but heavily by the pharmacokinetic properties of the compound. A compound with high potency but poor bioavailability will require a much higher oral dose to achieve a therapeutic concentration at the site of action.
-
From Cytotoxicity to Safety: The high in vitro CC50 (>50 µM) suggests a wide safety margin at the cellular level. This is corroborated by the high NOAEL (>2000 mg/kg) in the in vivo acute toxicity study, indicating that the compound is well-tolerated at doses far exceeding the efficacious dose.
Self-Validating System:
Each step in this research cascade serves to validate the previous one. A positive result in the biochemical assay provides the rationale for the cell-based assay. Positive and selective results in cell-based assays justify the resource-intensive in vivo studies. If the in vivo efficacy is observed at a dose that correlates with plasma concentrations exceeding the in vitro IC50, it strengthens the hypothesis that the observed anti-inflammatory effect is indeed due to the inhibition of IK-1.
Conclusion
This guide has outlined a logical and progressive framework for the preclinical evaluation of a hypothetical anti-inflammatory compound, 2-(Propane-2-sulfonyl)acetic acid. By systematically progressing from simple, controlled in vitro systems to complex in vivo models, researchers can build a comprehensive profile of a compound's activity, mechanism, and safety. The successful translation of potent and selective in vitro activity into in vivo efficacy with a clear therapeutic window is the hallmark of a promising drug candidate. While the data presented here for PSA is hypothetical, the methodologies and the underlying scientific rationale provide a robust template for the evaluation of novel chemical entities in drug discovery.
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A Practical Guide to Benchmarking 2-(Propane-2-sulfonyl)acetic Acid as a Novel Organic Catalyst
For researchers, scientists, and professionals in drug development, the pursuit of novel, efficient, and robust catalysts is a cornerstone of innovation. This guide provides a comprehensive framework for the objective performance evaluation of 2-(propane-2-sulfonyl)acetic acid as a potential organic catalyst. While this molecule is recognized as a versatile building block in synthetic chemistry, its catalytic prowess remains largely unexplored in publicly available literature. This document, therefore, serves as a detailed roadmap for its systematic benchmarking against established organocatalysts in key carbon-carbon bond-forming reactions.
Introduction: The Rationale for Investigation
2-(Propane-2-sulfonyl)acetic acid, with its molecular formula C5H10O4S, possesses structural features that suggest its potential as a Brønsted acid organocatalyst. The strong electron-withdrawing sulfonyl group is expected to increase the acidity of the carboxylic acid proton, potentially enabling it to activate electrophiles through protonation. This mode of action is central to a wide array of organocatalytic transformations.
This guide will focus on two fundamental and widely applicable reactions for benchmarking: the Aldol Condensation and the Michael Addition . These reactions are pillars of organic synthesis and are well-characterized with a variety of existing organocatalysts, providing a rich context for comparison.
We will benchmark the performance of 2-(propane-2-sulfonyl)acetic acid against three distinct and well-established classes of organocatalysts:
-
L-Proline: A classic amino acid catalyst that operates through an enamine-based mechanism.
-
Thiourea Derivatives: Bifunctional catalysts that activate substrates through hydrogen bonding.
-
p-Toluenesulfonic Acid (p-TsOH): A common Brønsted acid catalyst, serving as a direct point of comparison for acidic strength and catalytic efficiency.
The Benchmarking Workflow
The following diagram outlines the proposed workflow for a comprehensive and objective comparison of the selected catalysts.
Caption: Proposed experimental workflow for benchmarking catalysts.
Benchmark Reaction 1: The Asymmetric Aldol Condensation
The aldol condensation is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. We will investigate the reaction between an aromatic aldehyde and a ketone.
Catalytic Mechanisms in the Aldol Reaction
The chosen catalysts operate via distinct mechanisms, providing a broad basis for comparison.
Caption: Simplified catalytic cycles for the Aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is designed for the reaction between 4-nitrobenzaldehyde and cyclohexanone. All reactions should be run in parallel under identical conditions to ensure a fair comparison.
-
Preparation: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add cyclohexanone (1.0 mmol, 5 equivalents) and the solvent (e.g., DMSO, 0.5 mL).
-
Initiation: Stir the mixture for 5 minutes at room temperature, then add 4-nitrobenzaldehyde (0.2 mmol, 1 equivalent).
-
Reaction: Cap the vial and stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding 2 mL of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Comparison Table for Aldol Reaction
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 2-(Propane-2-sulfonyl)acetic acid | 10 | 24 | TBD | TBD | TBD |
| L-Proline | 10 | 24 | TBD | TBD | TBD |
| (S,S)-DPEN Thiourea | 10 | 24 | TBD | TBD | TBD |
| p-Toluenesulfonic Acid | 10 | 24 | TBD | TBD | TBD |
| (TBD: To Be Determined) |
Benchmark Reaction 2: The Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. This reaction is fundamental in the synthesis of a wide range of organic molecules.
Catalytic Mechanisms in the Michael Addition
The catalysts activate the reactants through different non-covalent interactions or by forming covalent intermediates.
Caption: Simplified activation modes for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition
This protocol is designed for the addition of a ketone to a nitro-olefin, a common benchmark reaction.
-
Preparation: To a dry 10 mL vial with a magnetic stir bar, add the catalyst (0.05 mmol, 5 mol%).
-
Reagent Addition: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol, 1 equivalent) and the solvent (e.g., Toluene, 1.0 mL).
-
Initiation: Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 2 equivalents) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Analysis:
-
Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.
-
Data Comparison Table for Michael Addition
| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-(Propane-2-sulfonyl)acetic acid | 5 | 25 | TBD | TBD | TBD |
| L-Proline | 5 | 25 | TBD | TBD | TBD |
| (S,S)-DPEN Thiourea | 5 | 25 | TBD | TBD | TBD |
| p-Toluenesulfonic Acid | 5 | 25 | TBD | TBD | TBD |
| (TBD: To Be Determined) |
Interpreting the Results and Conclusion
The data collected in the tables above will provide a clear, quantitative comparison of 2-(propane-2-sulfonyl)acetic acid's performance against established catalysts. Key metrics to consider are:
-
Yield: A measure of the catalyst's efficiency in converting reactants to product.
-
Stereoselectivity (dr and ee): Crucial indicators of the catalyst's ability to control the 3D architecture of the product. This is paramount in drug development.
-
Reaction Time: An indicator of the catalyst's activity and turnover frequency.
A successful outcome for 2-(propane-2-sulfonyl)acetic acid would be comparable or superior performance to p-toluenesulfonic acid in terms of yield and reaction time, with the added potential for inducing stereoselectivity, although this is less likely for a simple achiral Brønsted acid. Its performance relative to L-proline and the thiourea derivative will highlight the differences between enamine, hydrogen-bonding, and Brønsted acid catalysis for these specific transformations.
This structured approach ensures a self-validating and rigorous assessment, providing the necessary data to determine if 2-(propane-2-sulfonyl)acetic acid is a viable and valuable addition to the organocatalysis toolbox.
References
-
MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
NIH. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
-
ACS Publications. Stronger Brønsted Acids. [Link]
-
Chemistry LibreTexts. The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Beilstein Journals. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]
A Comparative Guide to the Synthesis of 2-(Propane-2-sulfonyl)acetic Acid for Pharmaceutical Research and Development
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-(Propane-2-sulfonyl)acetic acid is a valuable building block in medicinal chemistry, valued for the introduction of the isopropyl sulfonyl moiety, which can modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by established chemical principles and analogous experimental data.
Introduction to 2-(Propane-2-sulfonyl)acetic Acid
2-(Propane-2-sulfonyl)acetic acid is a bifunctional molecule featuring a carboxylic acid and an isopropyl sulfone group. The electron-withdrawing nature of the sulfone group significantly influences the acidity of the alpha-protons and the overall electronic profile of the molecule, making it a versatile synthon. Its incorporation into drug candidates can enhance properties such as solubility, metabolic stability, and target binding affinity. The selection of an appropriate synthetic route is therefore a critical decision in any research and development campaign.
This guide will dissect two common and logical synthetic strategies:
-
Route A: Oxidation of a Thioether Precursor
-
Route B: Nucleophilic Substitution with a Sulfinate Salt
Each route will be evaluated based on factors such as starting material availability and cost, reaction efficiency (yield), process safety, and scalability.
Route A: Synthesis via Oxidation of 2-(Isopropylthio)acetic Acid
This classical approach involves two main stages: the initial synthesis of the thioether precursor, 2-(isopropylthio)acetic acid, followed by its oxidation to the desired sulfone.
Scientific Rationale
The formation of the carbon-sulfur bond is achieved through a straightforward SN2 reaction between a sulfur nucleophile (isopropyl thiolate) and an electrophilic source of the acetic acid moiety (a haloacetate). The subsequent oxidation of the resulting thioether to the sulfone is a highly reliable and well-documented transformation in organic chemistry. The choice of oxidant is critical to ensure complete conversion without over-oxidation or side reactions.
Experimental Workflow
Caption: Workflow for the synthesis of 2-(Propane-2-sulfonyl)acetic acid via the oxidation route.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Isopropylthio)acetic Acid
-
In a well-ventilated fume hood, dissolve sodium hydroxide (1.0 eq) in water.
-
Cool the solution in an ice bath and add isopropyl mercaptan (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve sodium chloroacetate (1.0 eq) in water.
-
Slowly add the sodium chloroacetate solution to the sodium isopropyl thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(isopropylthio)acetic acid.
Step 2: Oxidation to 2-(Propane-2-sulfonyl)acetic Acid
-
Dissolve the crude 2-(isopropylthio)acetic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of tungstic acid or sodium tungstate (0.01-0.05 eq).
-
Carefully add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the reaction temperature does not exceed 50-60 °C.
-
After the addition is complete, heat the mixture to 70-80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture and quench any remaining peroxide with a reducing agent (e.g., sodium bisulfite solution).
-
The product can be isolated by crystallization upon cooling or by extraction followed by crystallization.
Route B: Synthesis via Nucleophilic Substitution with Sodium Propane-2-sulfinate
This route offers a more convergent approach, forming the crucial C-S(O)2 bond in a single step from readily available or easily preparable starting materials.
Scientific Rationale
This method relies on the nucleophilic character of the sulfinate anion. Sodium propane-2-sulfinate, a stable and easy-to-handle salt, acts as the nucleophile, displacing a halide from a haloacetic acid derivative in a classic SN2 reaction. This approach is often favored for its directness and potentially higher overall yield, as it avoids the handling of volatile and odorous thiols.
Experimental Workflow
Caption: Workflow for the synthesis of 2-(Propane-2-sulfonyl)acetic acid via the sulfinate substitution route.
Detailed Experimental Protocol
Synthesis of 2-(Propane-2-sulfonyl)acetic Acid
-
To a reaction vessel, add sodium propane-2-sulfinate (1.0 eq) and sodium chloroacetate (1.0-1.2 eq).[1]
-
Add a suitable solvent, such as water or a polar aprotic solvent like DMF or DMSO. The choice of solvent can influence the reaction rate and work-up procedure.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If the reaction is performed in an organic solvent, it may be necessary to add water and perform an extraction.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-(propane-2-sulfonyl)acetic acid.
Comparative Analysis
| Parameter | Route A: Oxidation of Thioether | Route B: Sulfinate Substitution |
| Starting Materials | Isopropyl mercaptan, sodium chloroacetate, strong oxidant (e.g., H₂O₂) | Sodium propane-2-sulfinate, sodium chloroacetate |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Reagent Handling | Requires handling of volatile and malodorous isopropyl mercaptan. Use of a strong oxidizing agent requires careful temperature control. | Utilizes stable, non-volatile sulfinate salt. Generally safer reagent profile. |
| Typical Overall Yield | 60-75% (literature analogs) | 75-90% (literature analogs) |
| Scalability | The exothermic nature of the oxidation step may pose challenges on a larger scale, requiring efficient heat management. | Generally more straightforward to scale up due to fewer steps and less hazardous reagents. |
| Purification | May require purification of the intermediate thioether. Final product purification can be achieved by crystallization. | The product often precipitates upon acidification, simplifying purification. Crystallization is typically sufficient. |
| Cost-Effectiveness | Potentially lower raw material cost, but may be offset by longer processing time and the cost of the oxidant. | The cost of sodium propane-2-sulfinate may be higher, but the higher yield and simpler process can lead to better overall economics. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the laboratory-scale preparation of 2-(Propane-2-sulfonyl)acetic acid.
Route A is a robust and well-understood pathway. However, the handling of isopropyl mercaptan and the management of the exothermic oxidation step are significant considerations, particularly for larger-scale synthesis.
Route B offers a more elegant and efficient approach. Its convergent nature, use of more benign reagents, and typically higher yields make it the recommended route for most applications, especially when scalability and process safety are primary concerns. The directness of this method often translates to a more time- and cost-effective synthesis in a research and development setting.
Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the research team, including available equipment, scale of production, and cost considerations. For rapid and reliable access to 2-(propane-2-sulfonyl)acetic acid, the sulfinate substitution method (Route B) presents a clear advantage in terms of efficiency and safety.
References
Sources
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-(Propane-2-sulfonyl)acetic Acid Derivatives
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible science. The 2-(alkanesulfonyl)acetic acid scaffold, and specifically 2-(propane-2-sulfonyl)acetic acid, represents a versatile building block in the synthesis of bioactive molecules. Its constituent sulfonyl and carboxylic acid groups offer multiple avenues for chemical modification, yet also present unique challenges in structural elucidation.
This guide provides a comprehensive, multi-technique framework for the definitive structural confirmation of 2-(propane-2-sulfonyl)acetic acid and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our recommendations in authoritative sources.
The Imperative for Rigorous Confirmation: Potential Structural Ambiguities
The primary challenge in confirming the structure of 2-(propane-2-sulfonyl)acetic acid lies in the potential for isomeric impurities arising during synthesis. For instance, depending on the starting materials and reaction conditions, isomers such as 1-(propane-1-sulfonyl)acetic acid or even disulfide byproducts could be formed. A cursory analysis might lead to misidentification, compromising subsequent research and development efforts. Therefore, a multi-faceted analytical approach is essential to not only confirm the desired connectivity but also to rule out closely related structural alternatives.
Synthesis Strategy: A Foundation for Analytical Consideration
A robust analytical strategy begins with a clear understanding of the synthetic pathway, as this informs the potential impurity profile. A common and effective method for synthesizing α-sulfonyl carboxylic acids is the oxidation of the corresponding α-thio carboxylic acid.
A plausible synthesis for 2-(propane-2-sulfonyl)acetic acid involves a two-step process:
-
Nucleophilic Substitution : Reaction of 2-bromopropane with thioglycolic acid under basic conditions to form 2-(isopropylthio)acetic acid.
-
Oxidation : Subsequent oxidation of the sulfide to the sulfone using a potent oxidizing agent like hydrogen peroxide in acetic acid.
This process is illustrated in the workflow below.
Caption: A plausible two-step synthetic route to 2-(Propane-2-sulfonyl)acetic acid.
A Comparative Analysis of Core Analytical Techniques
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Definitive connectivity, stereochemistry | Provides detailed atomic-level structural information; non-destructive[2] | Lower sensitivity compared to MS; can be complex to interpret for mixtures[2] |
| Mass Spectrometry (MS) | Molecular weight confirmation, elemental composition | High sensitivity, provides molecular formula with high-resolution MS[3] | Provides limited structural information on its own, isomers can have identical masses |
| Infrared (IR) Spectroscopy | Functional group identification | Rapid, simple, and excellent for identifying key functional groups (e.g., S=O, C=O, O-H)[3] | Provides limited information on the overall molecular skeleton |
| X-ray Crystallography | Unambiguous 3D structure | Provides the absolute, definitive 3D structure, including bond lengths and angles[4][5] | Requires a suitable single crystal, which can be challenging to grow; provides solid-state structure |
| Liquid Chromatography (LC) | Purity assessment, quantification | High resolving power for separating impurities; can be coupled with MS for identification | Requires method development; analyte must be soluble in the mobile phase |
The Integrated Workflow for Definitive Structural Validation
We propose a logical, four-part workflow that leverages the strengths of each technique to build an unassailable case for the structure of 2-(propane-2-sulfonyl)acetic acid derivatives.
Caption: Integrated workflow for the structural validation of 2-(propane-2-sulfonyl)acetic acid derivatives.
Part 1: Initial Characterization (Mass & Connectivity)
A. Mass Spectrometry (MS)
The first step is to confirm that the compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
-
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI source.
-
Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Self-Validation: Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy (typically <5 ppm error).[6]
-
-
Expected Data for C₅H₁₀O₄S:
-
Calculated [M-H]⁻: 165.0227
-
Observed [M-H]⁻: Should be within 5 ppm of the calculated value.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2][7] Both ¹H and ¹³C NMR spectra are essential.
-
Protocol: ¹H and ¹³C NMR
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Self-Validation: The solvent peak should be correctly referenced. Integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure.
-
-
Expected Spectral Data for 2-(Propane-2-sulfonyl)acetic acid:
-
¹H NMR:
-
A doublet at ~1.4 ppm (6H), corresponding to the two methyl groups of the isopropyl moiety.
-
A septet at ~3.4 ppm (1H), corresponding to the CH of the isopropyl group.
-
A singlet at ~4.0 ppm (2H), corresponding to the methylene group adjacent to the sulfonyl and carboxyl groups.
-
A broad singlet at high ppm (>10 ppm), corresponding to the carboxylic acid proton (this may exchange with D₂O).
-
-
¹³C NMR:
-
A signal for the methyl carbons (~15 ppm).
-
A signal for the methine (CH) carbon of the isopropyl group (~55 ppm).
-
A signal for the methylene (CH₂) carbon (~58 ppm).
-
A signal for the carboxylic acid carbonyl carbon (~168 ppm).
-
-
Part 2: Functional Group Confirmation
A. Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the key functional groups.[3]
-
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum.
-
Self-Validation: Run a background spectrum immediately before the sample to subtract atmospheric CO₂ and H₂O signals.
-
-
Expected Characteristic Absorption Bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1300 cm⁻¹ and ~1120 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfonyl group, respectively.
-
Part 3: Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of a compound.
-
Protocol: Reversed-Phase HPLC
-
Develop a suitable method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated).
-
Prepare a standard solution of the sample at a known concentration (~1 mg/mL).
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Self-Validation: The purity is determined by the area percentage of the main peak. For drug development, this should typically be >95%. The method should be validated for linearity, accuracy, and precision.[8]
-
Part 4: Unambiguous 3D Structure
A. Single-Crystal X-ray Crystallography
When an unambiguous, definitive 3D structure is required, single-crystal X-ray crystallography is the gold standard.[5][9] It provides precise bond lengths, bond angles, and the absolute configuration in the solid state.
-
Protocol: X-ray Diffraction
-
Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount the crystal on a goniometer in the X-ray diffractometer.
-
Collect the diffraction data.
-
Solve and refine the crystal structure.
-
Self-Validation: The final refined structure should have low R-factors (typically R1 < 5-10%) and a good quality of fit (GooF ≈ 1). The electron density map should clearly account for all non-hydrogen atoms in the proposed structure.[9]
-
-
Expected Structural Features: The resulting structure would definitively show the tetrahedral geometry around the sulfur atom and the planar nature of the carboxylic acid group, confirming the connectivity of the isopropyl group to the sulfur and the sulfonyl group to the α-carbon of the acetic acid moiety. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid and the sulfonyl oxygens.[4]
Conclusion
The structural confirmation of 2-(propane-2-sulfonyl)acetic acid and its derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. While techniques like mass spectrometry and IR spectroscopy provide valuable initial checks, they are insufficient on their own. A combination of high-resolution mass spectrometry for molecular formula confirmation, detailed 1D and 2D NMR spectroscopy for establishing atomic connectivity, and chromatography for purity assessment forms a robust validation package. For absolute and incontrovertible proof of structure, particularly for filing patents or regulatory submissions, single-crystal X-ray crystallography remains the ultimate arbiter. By following this integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
References
-
ACS Publications. (2026). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. National Center for Biotechnology Information. [Link]
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Challener, C. A. (2014). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology, 38(1). [Link]
-
ChemRxiv. (2020). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. [Link]
-
ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]
-
MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(18), 6694. [Link]
-
Royal Society of Chemistry. (2019). An NMR crystallographic characterisation of solid (+)-usnic acid. Physical Chemistry Chemical Physics, 21(11), 6032-6042. [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3). [Link]
-
MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610. [Link]
-
NIST. (n.d.). 2-Propane sulfonic acid, sodium salt. NIST Chemistry WebBook. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
-
ResearchGate. (2009). Crystallization of carboxylic acids as studied by NMR Spectrometry. [Link]
-
ResearchGate. (2020). Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. [Link]
-
ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
NIH. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259–271. [Link]
-
MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(10), 666. [Link]
-
ACS Publications. (2024). Nanorod-Engineered Sm2O3 Modified Screen-Printed Carbon Electrodes for Electrochemical Sensing of Sildenafil, Nitrite, and Paracetamol. ACS Applied Nano Materials. [Link]
-
PubChem. (n.d.). 2-Propanesulfonic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). X-ray crystal structures of compounds (a) 2a (only one.... [Link]
-
Frontiers. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 18. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Propane-2-sulfonyl)acetic acid
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(propane-2-sulfonyl)acetic acid, grounding procedural steps in the chemical principles that ensure safety and regulatory compliance.
Hazard Identification and Risk Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for this compound.[1]
Table 1: GHS Hazard Summary for 2-(Propane-2-sulfonyl)acetic acid
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | PubChem[1] |
Causality of Hazards:
-
Acidity: The carboxylic acid functional group is responsible for the corrosive nature of the compound, particularly its ability to cause severe eye damage and skin irritation.[2][3][4]
-
Irritation: The potential for respiratory irritation is also linked to its acidic and potentially volatile nature.[1]
Therefore, all handling and disposal procedures must be designed to mitigate these specific risks through appropriate personal protective equipment (PPE) and controlled chemical neutralization.
Immediate Safety & Pre-Disposal Protocol
Proper preparation is the first step in any safe disposal process.
Step 1: Personal Protective Equipment (PPE) Before handling the primary container, ensure you are wearing the following:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against the "Danger" classification of causing serious eye damage.[1][5]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4][5]
-
Lab Coat: A full-sleeved lab coat is mandatory to protect skin and clothing.[4]
Step 2: Work Area Preparation
-
Ventilation: All disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors that may cause respiratory irritation.[6][7]
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or a commercial acid neutralizer) is readily accessible.
Disposal Workflow: A Step-by-Step Guide
The primary strategy for disposing of acidic waste is neutralization, which converts the hazardous acid into a less harmful salt and water.[8][9] This process must be performed carefully and methodically.
Diagram 1: Decision Workflow for Disposal
Caption: Decision-making process for safe disposal.
Experimental Protocol for Neutralization and Disposal
-
Preparation of Neutralizing Agent:
-
Prepare a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate or sodium hydroxide. Sodium bicarbonate is often preferred for its milder reactivity.[9]
-
Causality: A base is required to react with the acidic proton of the carboxylic acid, forming a salt, water, and, in the case of bicarbonate/carbonate, carbon dioxide gas.
-
-
Dilution (for concentrated waste):
-
Place a large beaker containing cold water on a stir plate in the fume hood. The volume of water should be at least 10 times the volume of the acid waste.
-
Slowly and carefully add the 2-(propane-2-sulfonyl)acetic acid waste to the stirring water. Never add water to acid , as this can cause a violent exothermic reaction.[10]
-
-
Neutralization:
-
While stirring the diluted acid solution, slowly add the basic solution prepared in Step 1.
-
Be prepared for gas evolution (effervescence) if using bicarbonate or carbonate. Add the base portion-wise to control the reaction rate and prevent foaming over.
-
Self-Validation: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is stable in the neutral range (pH 6.5-7.5).[9] This confirmation is a critical step to ensure the hazard has been eliminated.
-
-
Final Disposal:
-
Once neutralized, the resulting salt solution must be disposed of in accordance with local, state, and federal regulations.[4][7]
-
For many localities, a small quantity of a simple neutralized salt solution can be flushed down the drain with copious amounts of running water.[11] However, you must verify this with your institution's Environmental Health & Safety (EHS) office.
-
If drain disposal is not permitted, or for larger quantities, transfer the neutralized solution to a properly labeled hazardous waste container.[10] The label should read "Neutralized 2-(propane-2-sulfonyl)acetic acid waste" and include the date. Arrange for pickup by a licensed waste disposal contractor.[2]
-
Spill Management
Accidents happen, and a clear plan is essential.
-
Minor Spills (e.g., a few milliliters in a fume hood):
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or sodium bicarbonate.[10]
-
Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable waste container.[6]
-
Clean the spill area with soap and water.
-
Dispose of the contaminated absorbent material as hazardous waste through a licensed contractor.[2]
-
-
Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these scientifically-grounded procedures, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to the complete chemical lifecycle is a hallmark of a trustworthy and authoritative laboratory professional.
References
- Safety Data Sheet – Acetic Acid. (n.d.).
- Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - Acetic acid. (n.d.). Fisher Scientific.
-
2-(Propane-2-sulfonyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - Acetic Acid. (2021, May 27). Ingredi.
- Propionic Acid - Safety Data Sheet. (2015, March 19).
-
How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA. Retrieved from [Link]
- Sulfanilic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
How Do You Dispose Of Sulfuric Acid? (2025, April 24). Talking Tech Trends - YouTube. Retrieved from [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. Retrieved from [Link]
Sources
- 1. 2-(Propane-2-sulfonyl)acetic acid | C5H10O4S | CID 21501532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpfs.io [mpfs.io]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ingredi.com [ingredi.com]
- 5. westliberty.edu [westliberty.edu]
- 6. uwm.edu [uwm.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. laballey.com [laballey.com]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. laballey.com [laballey.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of 2-(Propane-2-sulfonyl)acetic acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(Propane-2-sulfonyl)acetic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
2-(Propane-2-sulfonyl)acetic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the necessity of a stringent set of personal protective equipment (PPE) and handling protocols to mitigate the risks of exposure. The acidic nature of the compound, combined with its potential as a skin and respiratory irritant and a serious eye damager, demands a multi-faceted approach to protection.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2-(Propane-2-sulfonyl)acetic acid, with the rationale rooted in its specific hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and a face shield | The H318 classification indicates a risk of serious, irreversible eye damage.[1] Goggles provide a seal against splashes, while a face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation (H315).[1] Glove material should be selected based on breakthrough time and permeation rate for acidic and potentially corrosive substances. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against accidental spills and splashes that could lead to skin irritation. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To mitigate the risk of respiratory tract irritation (H335) from dust or vapors.[1] For operations with a higher potential for aerosolization, a NIOSH-approved respirator may be necessary. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol is designed to be a self-validating system, where each step reinforces the principles of safe chemical handling.
Preparation and Handling:
-
Designated Work Area: All handling of 2-(Propane-2-sulfonyl)acetic acid should occur in a designated area, such as a chemical fume hood, to control vapor and dust exposure.
-
Gather Materials: Before beginning work, ensure all necessary PPE is donned correctly and that all required equipment and reagents are within easy reach to avoid unnecessary movement and potential spills.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and a tared weigh boat within the fume hood. Avoid creating dust. For transfers of solutions, use appropriate volumetric glassware and a funnel to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2] Clean all work surfaces and equipment.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.[2][4]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(Propane-2-sulfonyl)acetic acid and its containers is an essential component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing 2-(Propane-2-sulfonyl)acetic acid in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization (for dilute aqueous solutions): For small quantities of dilute aqueous solutions, neutralization with a weak base (e.g., sodium bicarbonate) can be performed. This should be done slowly and with caution in a fume hood, as the reaction may generate heat and gas. The pH of the resulting solution should be checked to ensure it is neutral before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of decisions and actions for the safe handling of 2-(Propane-2-sulfonyl)acetic acid.
Caption: A flowchart illustrating the key stages and decision points for the safe handling of 2-(Propane-2-sulfonyl)acetic acid.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Durham Tech. (2020, October 13). Acetic Acid, 2.0N (2.0M) Safety Data Sheet. Retrieved from [Link]
- Gellner, Inc. (2015, April).
-
GOV.UK. (2024, October 18). Incident management: acetic acid. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 2-PROPANE-SULFONIC ACID SODIUM SALT HPLC/ Ion Pair Chromatography MSDS. Retrieved from [Link]
- Nano Research Elements. (2015, March 27).
- Pure Chemistry. (2018, May 18).
-
PubChem. (n.d.). 2-(Propane-2-sulfonyl)acetic acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
